molecular formula C12H10S3 B122378 4,4'-Thiobisbenzenethiol CAS No. 19362-77-7

4,4'-Thiobisbenzenethiol

Cat. No.: B122378
CAS No.: 19362-77-7
M. Wt: 250.4 g/mol
InChI Key: JLLMOYPIVVKFHY-UHFFFAOYSA-N
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Description

Benzenethiol, 4,4'-thiobis- is an aryl sulfide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-sulfanylphenyl)sulfanylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLMOYPIVVKFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)SC2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347255
Record name 4,4'-Thiobisbenzenethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19362-77-7
Record name 4,4'-Thiobisbenzenethiol
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Record name 4,4'-Thiobisbenzenethiol
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Thiobisbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Thiobisbenzenethiol (TBBT), a key building block in advanced polymer synthesis and various chemical applications.[1][2] The document details quantitative data, experimental methodologies for property determination, and logical workflows to support research and development activities.

Core Physicochemical Data

This compound, also known as Bis(4-mercaptophenyl) sulfide, is an aromatic dithiol with the chemical formula C₁₂H₁₀S₃.[3][4][5] Its structure, featuring two benzenethiol (B1682325) groups linked by a central sulfur atom, gives rise to its unique reactivity and utility as a monomer.[2] The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀S₃[3][4][5][6][7][8][9][10]
Molecular Weight 250.4 g/mol [3][5][6][7][8][9][11]
Melting Point 112-114 °C[4][5][11][12]
113 °C[3]
113.0 to 119.0 °C[3]
Boiling Point 148 °C at 12 mmHg[3][5][13][14]
431.2 ± 30.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³ (Predicted)[4][5]
Appearance White to Pale Yellow Solid/Crystalline Solid[5][14]
Solubility Soluble in Toluene.[3] Slightly soluble in Chloroform, Ethyl Acetate (B1210297), and Methanol.[1][5][1][3][5]
pKa 5.86 ± 0.10 (Predicted)[5]
LogP 5.05 / 4.4[4][6]
CAS Number 19362-77-7[3][4][8][9]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standard organic chemistry laboratory techniques. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid like TBBT. Pure compounds exhibit a sharp melting point range, typically 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range. The capillary tube method is standard.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[15][16][17]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[15] This assembly is placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[18]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[17]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded.[17][18] The melting point is reported as the range T₁ - T₂.

Solubility Determination

Qualitative solubility tests provide valuable information about the polarity and functional groups present in a molecule.[19] The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[20]

Methodology:

  • Initial Test in Water: Place approximately 25 mg of this compound into a test tube and add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[21] Observe if the solid dissolves. Given its predicted LogP of ~4.4-5.05, TBBT is expected to be insoluble in water.[4][6]

  • Test in 5% NaOH Solution: If the compound is insoluble in water, test its solubility in a 5% aqueous sodium hydroxide (B78521) solution using the same procedure. The thiol groups in TBBT are acidic and should be deprotonated by a strong base, forming a soluble sodium thiolate salt.[22]

  • Test in 5% NaHCO₃ Solution: To differentiate between strong and weak acids, a test in 5% sodium bicarbonate is performed.[19] Thiols are generally weaker acids than carboxylic acids and may not dissolve in this weaker base.

  • Test in 5% HCl Solution: If the compound is insoluble in water and base, its solubility in 5% hydrochloric acid is tested.[19][21] TBBT lacks basic functional groups (like amines) and is therefore expected to be insoluble in aqueous acid.

  • Test in Organic Solvents: Solubility in various organic solvents like toluene, chloroform, and ethyl acetate is determined by adding the solvent portion-wise to the solid in a test tube and observing for dissolution.[3][5]

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of the thiol protons. Thiols are generally more acidic than their alcohol counterparts.[23] The pKa can be determined experimentally through various titration methods.

Methodology (General Titration Principle):

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent system. For poorly water-soluble compounds, this may involve dissolving the substance in an excess of a strong base (like NaOH) and then titrating with a strong acid (like HCl).[23]

  • Titration: A standardized titrant (e.g., NaOH solution) is added incrementally to the TBBT solution.

  • Monitoring: The progress of the neutralization reaction is monitored using a pH meter (potentiometric titration) or by observing changes in absorbance at a specific wavelength (spectrophotometric titration).[24][25] Isothermal titration calorimetry (ITC) is another advanced method that measures the heat released or absorbed during the reaction to determine the pKa.[24][25]

  • Data Analysis: The equivalence point of the titration is determined from the resulting titration curve (e.g., pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Synthesis Workflow

A known method for synthesizing this compound involves a multi-step process starting from thiophenol.[26] This workflow illustrates the key stages of the synthesis.

Synthesis_Workflow start_end start_end process process product product reagent reagent Thiophenol Thiophenol Esterification Esterification Thiophenol->Esterification Etherification Etherification Esterification->Etherification Organic Layer Hydrolysis Hydrolysis Etherification->Hydrolysis Yellow Solid Recrystallization Recrystallization Hydrolysis->Recrystallization Crude Solid TBBT This compound Recrystallization->TBBT R1 Acetic Anhydride R1->Esterification R2 Iodine, SCl₂ R2->Etherification R3 NaOH, then HCl R3->Hydrolysis R4 Solvent (e.g., Benzene) R4->Recrystallization

Caption: General synthesis workflow for this compound.

Experimental Workflow for Solubility Testing

This diagram outlines the decision-making process for determining the solubility class of an organic compound like TBBT.

Solubility_Workflow start start decision decision result result process process start_node Start with Compound test_water Test in Water start_node->test_water is_water_sol Soluble? test_water->is_water_sol test_hcl Test in 5% HCl is_water_sol->test_hcl No res_acidic Water-Soluble Acid is_water_sol->res_acidic Yes (check pH) res_basic Water-Soluble Base is_water_sol->res_basic Yes (check pH) res_neutral Water-Soluble Neutral is_water_sol->res_neutral Yes (check pH) is_hcl_sol Soluble? test_hcl->is_hcl_sol test_naoh Test in 5% NaOH is_hcl_sol->test_naoh No res_insoluble_base Insoluble Base (e.g., Amine) is_hcl_sol->res_insoluble_base Yes is_naoh_sol Soluble? test_naoh->is_naoh_sol res_weak_acid Weak Acid (e.g., Thiol) is_naoh_sol->res_weak_acid Yes res_neutral_insoluble Insoluble Neutral is_naoh_sol->res_neutral_insoluble No

Caption: Logical workflow for qualitative solubility analysis.

Experimental Workflow for Melting Point Determination

This diagram illustrates the sequential steps involved in determining the melting point of a solid organic compound.

MeltingPoint_Workflow start_end start_end step step observe observe result result A Start B Prepare Sample: Pack capillary tube A->B C Place in Apparatus with Thermometer B->C D Heat Slowly (~1-2 °C/min) C->D E Observe for Melting D->E F Record T₁: First liquid appears E->F G Record T₂: All solid melts F->G H Report Range: T₁ - T₂ G->H I End H->I

Caption: Step-by-step workflow for melting point determination.

References

An In-depth Technical Guide to 4,4'-Thiobisbenzenethiol and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Thiobisbenzenethiol (CAS No. 19362-77-7), a versatile aromatic dithiol compound. The document covers its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance in materials science and potential implications in drug development.

Nomenclature and Identification

This compound is an organosulfur compound characterized by two benzenethiol (B1682325) (mercaptophenyl) groups linked by a central sulfur atom, forming a thioether bridge. This structure gives rise to several synonymous names used interchangeably in scientific literature and commercial catalogs.

Common Synonyms:

  • Bis(4-mercaptophenyl) sulfide[1][2][3]

  • 4,4'-Thiodibenzenethiol[1][3][4][5][6]

  • 4,4'-Dimercaptodiphenyl Sulfide[1][3][4]

  • p,p'-Dimercaptodiphenyl Sulfide[1][3][4]

  • 4,4'-Thiobis(phenylthiol)[1][3][4]

  • 4,4'-Thiobisbenzenedithiol[1][3][4]

Chemical Identifiers:

  • CAS Number: 19362-77-7[1][4][5][7]

  • Molecular Formula: C₁₂H₁₀S₃[1][2][3][4][5]

  • Molecular Weight: 250.40 g/mol [4][5][7]

  • IUPAC Name: 4-(4-sulfanylphenyl)sulfanylbenzenethiol[5]

  • InChI Key: JLLMOYPIVVKFHY-UHFFFAOYSA-N[7]

  • SMILES: Sc1ccc(Sc2ccc(S)cc2)cc1

Physicochemical Properties

The physical and chemical properties of this compound are crucial for designing experimental conditions, predicting its behavior in various systems, and ensuring safe handling. The data below is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance White to off-white or pale yellow crystalline solid[8]
Melting Point 112-114 °C[9]
113-119 °C
Boiling Point 148 °C @ 12 mmHg[8]
431.2 ± 30.0 °C @ 760 mmHg[9]
Density (Predicted) 1.3 ± 0.1 g/cm³[9]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol. Soluble in Toluene (B28343).[7]
LogP 4.4 - 5.05[5][9]
Flash Point 214.6 ± 24.6 °C[8][9]
Refractive Index (Predicted) 1.710[8]

Experimental Protocols

A common method for synthesizing this compound involves a multi-step process starting from thiophenol. The following protocol is based on a method disclosed in patent CN102093269B.[10]

Materials:

Procedure:

  • Esterification: Acetic anhydride is added dropwise to thiophenol. The mixture is heated to 80-90 °C and the reaction is monitored by Gas Chromatography (GC) until the thiophenol is consumed. After cooling to 5-15 °C, water is added, and the organic layer is separated.[10]

  • Etherification (Thioether Formation): The organic layer from the previous step is dissolved in a suitable solvent. Iodine and sulfur dichloride are added to initiate the reaction to form the central thioether bond. The resulting organic layer is separated and the solvent is removed under reduced pressure to yield a yellow solid.[10]

  • Hydrolysis: The yellow solid is added to an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 1-3 hours to hydrolyze the ester groups, exposing the thiol functionalities. After cooling to room temperature, a 20-40% solution of hydrochloric acid is added dropwise to neutralize the mixture and precipitate the product. The resulting white solid is collected by filtration.[10]

  • Recrystallization: The crude white solid is purified by recrystallization from a suitable solvent such as benzene or toluene to yield pure, white crystalline this compound.[10]

G Thiophenol Thiophenol Step1 Step 1: Esterification (Acetic Anhydride, 80-90°C) Thiophenol->Step1 Intermediate1 Protected Thiophenol (Organic Layer I) Step1->Intermediate1 Step2 Step 2: Etherification (Iodine, SCl₂, Solvent) Intermediate1->Step2 Intermediate2 Crude Protected Product (Yellow Solid) Step2->Intermediate2 Step3 Step 3: Hydrolysis (1. NaOH, Reflux 2. HCl) Intermediate2->Step3 Intermediate3 Crude Product (White Solid) Step3->Intermediate3 Step4 Step 4: Recrystallization (Benzene or Toluene) Intermediate3->Step4 FinalProduct Pure this compound Step4->FinalProduct G cluster_0 Chemical Manufacturing cluster_1 IC Fabrication TBBT This compound (Monomer) Mixing Blending & Formulation TBBT->Mixing PAG Photo-Active Generator (PAG) PAG->Mixing Solvent Solvent Solvent->Mixing Resin Resin Resin->Mixing Photoresist Formulated Photoresist Mixing->Photoresist Coating Spin Coating on Silicon Wafer Photoresist->Coating Exposure UV Lithography (Pattern Exposure) Coating->Exposure Development Development (Removal of unexposed resist) Exposure->Development Circuit Circuit Pattern Development->Circuit G cluster_0 Apoptotic Signaling Stimulus Apoptotic Stimulus (e.g., Cellular Stress) Pathway Signaling Cascade Stimulus->Pathway Procaspase Procaspase-3 (Inactive) Pathway->Procaspase Caspase3 Caspase-3 (Active) Procaspase->Caspase3 Apoptosis Apoptosis (Substrate Cleavage, Cell Death) Caspase3->Apoptosis TBBT This compound Modulation TBBT->Modulation Modulation->Caspase3 Modulates Activity (via Cysteine Interaction)

References

4,4'-Thiobisbenzenethiol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Formula: C₁₂H₁₀S₃

Molecular Weight: 250.40 g/mol

Abstract

This technical guide provides an in-depth overview of 4,4'-Thiobisbenzenethiol, a dithiol compound with significant potential in various scientific and industrial sectors, including polymer chemistry and biomedical research. This document consolidates essential information on its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. Experimental protocols for its potential use as a reducing agent in protein refolding and in the assessment of caspase-3 activity are detailed.

Chemical and Physical Properties

This compound, also known as bis(4-mercaptophenyl) sulfide (B99878), is a solid organic compound characterized by two benzenethiol (B1682325) units linked by a central sulfur atom. This unique structure imparts specific redox properties and makes it a valuable intermediate in various chemical syntheses.

PropertyValueReference
Molecular Formula C₁₂H₁₀S₃[1]
Molecular Weight 250.40 g/mol
Appearance White to pale yellow solid
Melting Point 112-114 °C (lit.)
Boiling Point 148 °C at 12 mmHg
CAS Number 19362-77-7[1]
Synonyms Bis(4-mercaptophenyl) sulfide, 4,4'-Dimercaptodiphenyl sulfide[1]

Synthesis of this compound

A robust and scalable synthesis of this compound has been reported, involving a multi-step process. The following protocol is adapted from established methodologies.

Experimental Protocol: Synthesis

Materials:

Procedure:

  • Esterification (Protection of Thiol Groups): Thiophenol is reacted with acetic anhydride to form the corresponding thioacetate (B1230152). This step protects the reactive thiol groups from undesired side reactions in the subsequent step.

  • Thioether Formation: The protected thioacetate is dissolved in a suitable solvent, and a catalytic amount of iodine is added. Sulfur dichloride is then added dropwise to form the central thioether linkage. The reaction mixture is worked up to isolate the crude diaryl sulfide product.

  • Hydrolysis (Deprotection): The crude product from the previous step is subjected to basic hydrolysis using sodium hydroxide to remove the acetyl protecting groups, yielding the dithiol.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Synthesis_Workflow Thiophenol Thiophenol Thioacetate Protected Thioacetate Thiophenol->Thioacetate Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->Thioacetate DiarylSulfide Diaryl Sulfide Intermediate Thioacetate->DiarylSulfide Thioether Formation SulfurDichloride Sulfur Dichloride Iodine (catalyst) SulfurDichloride->DiarylSulfide CrudeProduct Crude this compound DiarylSulfide->CrudeProduct Hydrolysis NaOH Sodium Hydroxide NaOH->CrudeProduct FinalProduct Pure this compound CrudeProduct->FinalProduct Purification Recrystallization Recrystallization

Figure 1: Synthetic workflow for this compound.

Applications in Research and Development

Monomer for Advanced Polymer Synthesis

This compound serves as a key monomer in the synthesis of advanced polymers, such as poly(thioether)s. These polymers exhibit excellent thermal stability, chemical resistance, and unique optical and electronic properties, making them suitable for high-performance applications in materials science and electronics.

Role as a Reducing Agent in Biochemical Applications

The dithiol functionality of this compound makes it an effective reducing agent, capable of participating in thiol-disulfide exchange reactions. This property is particularly relevant in proteomics and drug development.

Many recombinant proteins expressed in bacterial systems form inactive aggregates known as inclusion bodies, often due to incorrect disulfide bond formation. The refolding of these proteins into their native, biologically active conformation is a critical step in the production of therapeutic proteins. Dithiol reagents can facilitate this process by maintaining a suitable redox environment that promotes the correct pairing of cysteine residues.

Experimental Protocol: In Vitro Protein Refolding

This protocol provides a general framework for utilizing a dithiol reagent like this compound in a protein refolding buffer. Optimization will be required for specific proteins.

Materials:

  • Inclusion bodies of the target protein

  • Solubilization buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl, pH 8.0)

  • Reducing agent for solubilization (e.g., Dithiothreitol - DTT)

  • Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M Arginine)

  • This compound

  • Oxidized glutathione (B108866) (GSSG)

  • Dialysis tubing and equipment

  • Protein concentration determination assay (e.g., Bradford or BCA)

  • Activity assay specific to the target protein

Procedure:

  • Solubilization and Reduction: Resuspend the isolated inclusion bodies in solubilization buffer containing a reducing agent like DTT (typically 10-100 mM) to a protein concentration of 1-10 mg/mL. Incubate for 1-2 hours at room temperature with gentle stirring to ensure complete denaturation and reduction of disulfide bonds.

  • Removal of Denaturant and Reducing Agent: Remove the denaturant and reducing agent by dialysis against a buffer without these components.

  • Refolding: Dilute the denatured and reduced protein solution into a pre-chilled refolding buffer containing a redox shuffling system. A typical system might consist of a reduced thiol (e.g., 1 mM this compound) and an oxidizing agent (e.g., 0.1 mM GSSG). The optimal ratio of reduced to oxidized thiol needs to be determined empirically for each protein.

  • Incubation: Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Analysis: After incubation, centrifuge the solution to remove any aggregated protein. Determine the concentration of the soluble protein and assess its biological activity using a specific assay.

Protein_Refolding_Workflow InclusionBodies Inclusion Bodies Solubilization Solubilization & Reduction (Guanidine HCl/Urea + DTT) InclusionBodies->Solubilization DenaturedProtein Denatured & Reduced Protein Solubilization->DenaturedProtein Dialysis Dialysis (Removal of Denaturant & DTT) DenaturedProtein->Dialysis Refolding Refolding (Dilution into Refolding Buffer with This compound/GSSG) Dialysis->Refolding FoldedProtein Correctly Folded Protein Refolding->FoldedProtein Aggregates Aggregated Protein Refolding->Aggregates Analysis Analysis (Activity Assay) FoldedProtein->Analysis

Figure 2: General workflow for in vitro protein refolding.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is dependent on a catalytic cysteine residue. It has been suggested that this compound can act as a reducing agent that affects the catalytic activity of caspase-3.[2] This suggests a potential role for this compound in modulating apoptosis, a critical process in drug development for cancer and other diseases.

Experimental Protocol: Caspase-3 Activity Assay

This protocol describes a colorimetric assay to evaluate the effect of this compound on caspase-3 activity in cell lysates.

Materials:

  • Cell line of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell lysis buffer

  • Protein concentration assay kit (Bradford or BCA)

  • Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture the cells to the desired confluency. Induce apoptosis using a known agent. A control group of untreated cells should be maintained.

  • Cell Lysis: Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Assay: a. To a 96-well plate, add equal amounts of protein lysate (e.g., 50-100 µg) to each well. b. Add varying concentrations of this compound to the wells to be tested. Include a vehicle control. c. Add the caspase-3 substrate (Ac-DEVD-pNA) to all wells. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the caspase-3 activity and compare the activity in the presence of this compound to the control groups.

Apoptosis_Signaling_Pathway cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Events Stimulus e.g., Staurosporine InitiatorCaspases Initiator Caspases (e.g., Caspase-9) Stimulus->InitiatorCaspases Caspase3 Caspase-3 (inactive) InitiatorCaspases->Caspase3 activates ActiveCaspase3 Active Caspase-3 SubstrateCleavage Cleavage of Cellular Substrates ActiveCaspase3->SubstrateCleavage Apoptosis Apoptosis SubstrateCleavage->Apoptosis TBBT This compound (Reducing Agent) TBBT->ActiveCaspase3 may modulate activity

Figure 3: Potential modulation of the apoptotic pathway by this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile chemical compound with established applications in polymer science and emerging potential in the biomedical field. Its properties as a dithiol make it a valuable tool for researchers and drug development professionals, particularly in the areas of protein chemistry and the study of cellular signaling pathways involving redox-sensitive proteins like caspases. The experimental protocols provided in this guide offer a starting point for exploring the utility of this compound in various research and development settings.

References

Solubility of 4,4'-Thiobisbenzenethiol in chloroform, methanol, and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4,4'-Thiobisbenzenethiol (TBBT), a key organosulfur compound utilized in various advanced material applications. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and the formulation of TBBT-based materials. This document summarizes known solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a logical workflow for one of its primary applications.

Core Concepts and Solubility Overview

This compound, with the chemical formula S(C₆H₄SH)₂, is a dithiol that serves as a versatile building block in fields such as nanotechnology and polymer chemistry. Its molecular structure, characterized by two thiol groups and a central thioether linkage, dictates its solubility behavior. Generally, TBBT exhibits limited solubility in highly polar solvents and greater solubility in less polar or chlorinated organic solvents.

Data Presentation: Solubility of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and semi-quantitative summary has been compiled from various sources. The following table presents the known solubility characteristics of TBBT in several common laboratory solvents.

SolventChemical FormulaTypeSolubility DescriptionCitation(s)
Chloroform CHCl₃ChlorinatedModerate / Slightly Soluble[1][2]
Methanol CH₃OHPolar ProticLow / Slightly Soluble[1][2]
Ethyl Acetate C₄H₈O₂Polar AproticSlightly Soluble[1][2]
Toluene C₇H₈Non-polarSoluble[3][4]
Acetic Acid CH₃COOHPolar ProticSoluble
Benzene C₆H₆Non-polarSoluble (especially with heating)[5]
Petroleum Ether MixtureNon-polarSoluble (recrystallization solvent)[5]
Cyclohexane C₆H₁₂Non-polarSoluble (recrystallization solvent)[5]

Note: The relative solubility has been reported as Chloroform > Acetic Acid > Methanol.

Experimental Protocols: Determining Solubility

The following is a standardized experimental protocol for the quantitative determination of this compound solubility in a given solvent. This method is adapted from established guidelines for solid-liquid solubility measurements.

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (98%+ purity)

  • Solvent of interest (e.g., chloroform, methanol, toluene)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readable to ±0.0001 g)

  • Glass vials with airtight caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed glass sample vials for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed, labeled glass sample vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the sample vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound (m.p. 112-114 °C) until the solvent has completely evaporated and a constant weight of the dried solid is achieved.

    • Allow the vial to cool to room temperature in a desiccator before weighing it on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried solid.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualizations

Logical Workflow for Application in Sensor Fabrication

The following diagram illustrates the logical workflow for utilizing this compound in the fabrication of a chemical sensor based on a self-assembled monolayer (SAM).

G Workflow for Sensor Fabrication using this compound cluster_prep Preparation Phase cluster_fab Fabrication Phase cluster_app Application Phase A Substrate Preparation (e.g., Gold Surface) D Formation of Self-Assembled Monolayer (SAM) A->D B Synthesis/Purification of This compound B->D C Solvent Selection (e.g., Toluene) C->D E Analyte Binding (e.g., Heavy Metal Ions) D->E F Signal Transduction and Detection E->F

Caption: Workflow for Sensor Fabrication using this compound.

References

In-depth Technical Guide: Predicted Acidity of 4,4'-Thiobisbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused analysis of the predicted acid dissociation constant (pKa) of the bifunctional aromatic thiol, 4,4'-Thiobisbenzenethiol. The pKa is a critical parameter in drug development and chemical research, influencing a molecule's ionization state, solubility, and reactivity in various environments. This document summarizes the available predicted pKa data and outlines a standard experimental protocol for the determination of pKa values for aromatic thiols, which is applicable to this compound.

Predicted pKa Value of this compound

Compound NamePredicted pKaPrediction Method
This compound5.86 ± 0.10Computational Prediction

Table 1: Predicted pKa Value for this compound. [1]

Experimental Protocol for pKa Determination of Aromatic Thiols via Spectrophotometric Titration

Given the absence of a specific experimental protocol for this compound, this section details a widely used method for determining the pKa of aromatic thiols: UV-Vis spectrophotometric titration. This method is based on the principle that the protonated (ArSH) and deprotonated (ArS⁻) forms of a thiol have distinct ultraviolet absorption spectra.

Materials and Reagents:

  • This compound

  • Deionized water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 0.1 M standard solution

  • Sodium hydroxide (B78521) (NaOH), 0.1 M standard solution, carbonate-free

  • A series of buffers with known pH values (e.g., phosphate, borate)

  • Methanol (B129727) or other suitable organic co-solvent (if solubility is an issue)

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent such as methanol may be necessary.

  • Preparation of Titration Solutions: In a series of volumetric flasks, prepare solutions with a constant concentration of this compound and varying pH values. This is achieved by adding a fixed volume of the stock solution and different volumes of standardized HCl, NaOH, or buffer solutions.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of each solution across a relevant wavelength range (typically 200-400 nm for aromatic thiols) at a constant temperature.

    • Identify the wavelength of maximum absorbance difference between the fully protonated and fully deprotonated species.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of each solution.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, corresponding to the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance change.

Logical Workflow for pKa Prediction and Significance

The following diagram illustrates a logical workflow for the computational prediction of pKa and its application in a research context.

pKa_Prediction_Workflow cluster_prediction Computational pKa Prediction cluster_application Application and Validation Input_Molecule Input Molecule (this compound) Select_Method Select Prediction Method (e.g., DFT, QSPR) Input_Molecule->Select_Method Perform_Calculation Perform Calculation Select_Method->Perform_Calculation Predicted_pKa Predicted pKa Value Perform_Calculation->Predicted_pKa Ionization_State Determine Ionization State at Physiological pH Predicted_pKa->Ionization_State Experimental_Validation Experimental Validation (e.g., Spectrophotometry) Predicted_pKa->Experimental_Validation Drug_Development Inform Drug Development (Solubility, ADME) Ionization_State->Drug_Development

Figure 1: A logical workflow for the computational prediction of a molecule's pKa and its subsequent application in research and development.

This guide provides a foundational understanding of the predicted acidity of this compound and a practical approach for its experimental determination. The accurate assessment of pKa is a cornerstone for the effective design and application of molecules in scientific and pharmaceutical research.

References

The Redox Nucleus: An In-depth Technical Guide to the Redox Chemistry of 4,4'-Thiobisbenzenethiol's Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Thiobisbenzenethiol (TBBT), a unique aromatic dithiol, presents a fascinating case study in redox chemistry, centered around its two reactive thiol groups. This technical guide provides a comprehensive overview of the synthesis, redox behavior, and analytical characterization of TBBT. While specific experimentally-determined quantitative data such as redox potentials and pKa values for TBBT are not extensively available in public literature, this guide consolidates known qualitative information, presents detailed experimental protocols for its synthesis and the formation of self-assembled monolayers (SAMs), and offers generalized procedures for its characterization using techniques like cyclic voltammetry and Surface-Enhanced Raman Spectroscopy (SERS). The potential applications of TBBT in materials science and biochemistry, stemming from the redox activity of its thiol moieties, are also explored.

Introduction

This compound, also known as bis(4-mercaptophenyl) sulfide (B99878), is an organosulfur compound featuring two thiol (-SH) groups attached to a diphenyl sulfide core. The presence of these redox-active functional groups makes TBBT a molecule of significant interest in various scientific and industrial fields, including as a monomer for advanced polymers, a linker for self-assembled monolayers on metal surfaces, and a component in redox-active systems.[1][2] The reactivity of the thiol groups, particularly their propensity to undergo oxidation to form disulfide bonds, is central to the utility of TBBT.[2] This guide delves into the core aspects of the redox chemistry of these thiol groups.

Physicochemical and Redox Properties

While precise experimental values for the redox potential and pKa of this compound are not readily found in the reviewed literature, the general behavior of aromatic thiols can be used for estimation. The diphenyl sulfide bridge is expected to influence the electronic properties of the thiol groups.[2]

Table 1: Physicochemical and General Redox Properties of this compound

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₂H₁₀S₃[3][4]
Molecular Weight 250.40 g/mol [4][5]
Melting Point 112-114 °C[5]
Appearance White to off-white crystalline solid[6]
Solubility Soluble in organic solvents like chloroform, ethyl acetate, and methanol; limited solubility in water.[7]
Thiol Group pKa Not experimentally determined for TBBT. Generally, aromatic thiols have pKa values lower than aliphatic thiols due to the resonance stabilization of the thiolate anion.[8]
Redox Potential Not experimentally determined for TBBT. The thiol groups can be oxidized to form disulfide bonds. The potential is influenced by the diphenyl sulfide core.[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from thiophenol. This procedure includes protection of the thiol group, formation of the thioether linkage, and subsequent deprotection.

Experimental Protocol: Synthesis from Thiophenol

This protocol is based on a patented synthetic method.[6]

Step 1: Esterification (Thiol Protection)

  • In a reaction vessel, place thiophenol.

  • Slowly add acetic anhydride (B1165640) dropwise to the thiophenol. The molar ratio of thiophenol to acetic anhydride should be approximately 1:1.1 to 1:1.5.[6]

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 1-3 hours, or until gas chromatography (GC) analysis indicates the consumption of thiophenol.[6]

  • Cool the reaction mixture to 5-15 °C and add water.

  • Separate the lower organic layer (acetyl-protected thiophenol).

Step 2: Etherification (Thioether Bridge Formation)

  • Dissolve the organic layer from Step 1 in a suitable solvent (e.g., cyclohexane, ethyl acetate).[6]

  • Add a catalytic amount of iodine.

  • Cool the mixture to 10-15 °C.

  • Slowly add sulfur dichloride dropwise over 2-4 hours. The molar ratio of the protected thiophenol to sulfur dichloride should be approximately 1:1.1 to 1:1.3.[6]

  • After the addition is complete, add water and separate the organic layer.

  • Remove the solvent from the organic layer under reduced pressure to obtain a yellow solid.

Step 3: Hydrolysis (Deprotection)

  • To a mixture of water and sodium hydroxide (B78521), add the yellow solid obtained in Step 2. The mass ratio of sodium hydroxide to the initial thiophenol should be between 1:1 and 2:1.[6]

  • Heat the mixture to reflux and maintain for 1-3 hours.[6]

  • Cool the reaction mixture to room temperature.

  • Slowly add a 20-40% hydrochloric acid solution dropwise until the solution is acidic to precipitate the product. The molar ratio of hydrochloric acid to sodium hydroxide should be approximately 1.0-1.2:1.[6]

  • Filter the white solid precipitate.

Step 4: Recrystallization

  • Recrystallize the crude white solid from a suitable solvent (e.g., benzene) to obtain pure, white crystalline this compound.[6]

  • Dry the crystals under vacuum. The expected melting point is 115-116 °C.[6]

G Thiophenol Thiophenol ProtectedThiophenol Acetyl-Protected Thiophenol Thiophenol->ProtectedThiophenol Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->ProtectedThiophenol ProtectedTBBT Protected TBBT Intermediate ProtectedThiophenol->ProtectedTBBT Etherification SulfurDichloride Sulfur Dichloride (Iodine catalyst) SulfurDichloride->ProtectedTBBT TBBT This compound ProtectedTBBT->TBBT Hydrolysis NaOH_HCl 1. NaOH (hydrolysis) 2. HCl (acidification) NaOH_HCl->TBBT

Synthetic pathway for this compound.

Redox Chemistry of the Thiol Groups

The thiol groups of TBBT are the primary sites of its redox activity. They can undergo a variety of oxidation reactions, with the most common being the formation of disulfide bonds.

Disulfide Bond Formation

The oxidation of the two thiol groups in TBBT can lead to the formation of intermolecular disulfide bonds, resulting in oligomers or polymers. This reaction is a cornerstone of thiol chemistry and can be initiated by mild oxidizing agents.[2][9]

Reaction Scheme:

n HS-Ar-S-Ar-SH + [O] → H-(S-Ar-S-Ar-S)n-H + n H₂O (where Ar represents a phenylene group)

This polymerization is a key aspect of its use in advanced materials.[1]

G TBBT This compound (Monomer) Polymer Poly(thioether disulfide) (Polymer) TBBT->Polymer Oxidative Polymerization Oxidant Mild Oxidizing Agent (e.g., I₂, H₂O₂, O₂) Oxidant->Polymer Byproduct Reduced Oxidant (e.g., 2HI, 2H₂O) Polymer->Byproduct

Intermolecular disulfide bond formation of TBBT.
Reaction with Peroxides

Thiols are known to react with peroxides, such as hydrogen peroxide (H₂O₂), to form sulfenic acids as initial products, which can be further oxidized to sulfinic and sulfonic acids or react with another thiol to form a disulfide.[10][11] The reaction with H₂O₂ is believed to proceed via a mechanism that is more complex than a simple Sₙ2 reaction, with the solvent playing a crucial role.[10]

Self-Assembled Monolayers (SAMs)

TBBT is widely used to form SAMs on noble metal surfaces, particularly gold.[7] In this process, one of the thiol groups forms a strong covalent bond with the gold surface, an oxidative addition process, leaving the other thiol group exposed and available for further chemical modification.[2]

Experimental Protocol: Formation of TBBT SAMs on Gold

This is a general protocol for the formation of thiol-based SAMs.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound (TBBT)

  • Anhydrous ethanol (B145695) (solvent)

  • Clean glass vial with a cap

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Prepare a dilute solution of TBBT in anhydrous ethanol (typically 1-10 mM).

  • Clean the gold substrate. This can be done by rinsing with ethanol and water, followed by drying under a stream of nitrogen. For more rigorous cleaning, plasma or piranha solution treatment can be used (with extreme caution).

  • Place the cleaned gold substrate in the glass vial.

  • Pour the TBBT solution into the vial, ensuring the gold surface is completely submerged.

  • Purge the vial with nitrogen gas to displace oxygen, which can promote unwanted disulfide formation in solution.

  • Seal the vial and leave it undisturbed for 18-24 hours to allow for the formation of a well-ordered monolayer.

  • After the incubation period, remove the substrate from the solution using tweezers.

  • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed TBBT.

  • Dry the substrate under a gentle stream of nitrogen.

  • Store the SAM-coated substrate in a clean, dry environment.

G cluster_0 Solution Phase cluster_1 Gold Substrate cluster_2 Self-Assembled Monolayer TBBT_sol TBBT molecules in Ethanol SAM TBBT Monolayer on Gold (one thiol bound, one free) TBBT_sol->SAM Self-Assembly (18-24h) Au_surface Gold Surface Au_surface->SAM Oxidative Addition (Au-S bond formation)

Workflow for the formation of a TBBT SAM on gold.

Analytical Characterization

The redox chemistry of TBBT and its SAMs can be investigated using various analytical techniques.

Cyclic Voltammetry (CV)

Generalized Experimental Protocol for CV of TBBT SAMs:

  • Electrode Preparation: Use a three-electrode system with the TBBT-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

  • Electrolyte Solution: Prepare an electrolyte solution, for example, 0.1 M KCl in deionized water. The solution should be deoxygenated by bubbling with nitrogen gas.

  • Measurement:

    • Immerse the electrodes in the electrolyte solution.

    • Set the potential window to scan over the expected redox potential range of the thiol/disulfide couple.

    • Apply a potential sweep and record the resulting current.

    • The absence of significant redox peaks from the underlying gold electrode can indicate the formation of a well-passivated monolayer.[12] Further peaks may be observed corresponding to the oxidation of the terminal thiol groups.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive technique for obtaining vibrational information from molecules adsorbed on nanostructured metal surfaces. It is particularly useful for characterizing TBBT SAMs.

Expected SERS Signatures for TBBT on Gold:

  • A peak around 2550 cm⁻¹ corresponding to the S-H stretching vibration of the free, non-bonded thiol group. The presence of this peak is strong evidence that TBBT binds to the gold surface through only one of its thiol groups.[7]

  • The absence of a peak corresponding to an S-S bond (typically around 500-540 cm⁻¹) indicates that intermolecular disulfide bonds are not formed within the monolayer.[12]

  • Enhancement of certain aromatic ring modes can provide information about the orientation of the molecule on the surface.[12]

Generalized Experimental Protocol for SERS of TBBT SAMs:

  • Substrate Preparation: Prepare a SERS-active substrate, which is typically a roughened gold or silver surface or an array of gold or silver nanoparticles. Then, form the TBBT SAM on this substrate as described in section 5.1.

  • Raman Spectrometer Setup:

    • Use a Raman spectrometer equipped with a laser of a suitable wavelength (e.g., 633 nm or 785 nm).

    • Focus the laser onto the SAM-coated SERS substrate.

    • Acquire the Raman spectrum over the desired wavenumber range.

    • The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without damaging the sample.

Role in Biological Systems and Drug Development

While specific signaling pathways involving TBBT have not been identified in the literature, the chemistry of its thiol groups is highly relevant to biological redox processes. Thiols and disulfides play a critical role in cellular signaling, protein folding, and antioxidant defense.[13] Aromatic dithiols like TBBT have been shown to mimic the function of protein disulfide isomerase, an enzyme that catalyzes the formation and breakage of disulfide bonds in proteins, thereby assisting in proper protein folding.[2] This suggests potential applications in drug development, for example, in modulating cellular redox environments or as a scaffold for designing drugs that target thiol-dependent pathways. However, further research is needed to explore these possibilities.

Conclusion

This compound is a versatile molecule with a rich redox chemistry centered on its thiol groups. While there is a need for more extensive experimental characterization to determine its specific quantitative redox properties, the existing literature provides a solid foundation for its synthesis and application, particularly in the formation of self-assembled monolayers and redox-active polymers. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the potential of this intriguing aromatic dithiol in their respective fields. Further investigation into its biological interactions and quantitative electrochemical behavior will undoubtedly unveil new and exciting applications.

References

Health and safety hazards of 4,4'-Thiobisbenzenethiol (skin and eye irritation)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Thiobisbenzenethiol is a chemical compound used in various industrial and research applications. Understanding its health and safety hazards is paramount for safe handling and risk assessment. This technical guide provides an in-depth analysis of the skin and eye irritation potential of this compound. While specific quantitative experimental data for this compound is not publicly available, this guide details the standard methodologies for assessing skin and eye irritation, presents the established hazard classifications, and illustrates the underlying biological pathways and experimental workflows.

Hazard Classification

This compound is consistently classified by multiple sources as an irritant to both skin and eyes.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarning

Source: Aggregated GHS information from multiple suppliers and databases.[1][2]

Experimental Protocols for Irritation Testing

The assessment of skin and eye irritation potential of chemical substances is typically conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to produce consistent and reliable data for hazard classification.

Skin Irritation Testing (OECD 404: Acute Dermal Irritation/Corrosion)

The in vivo dermal irritation test (OECD 404) is designed to assess the potential of a substance to cause reversible inflammatory changes in the skin.[3][4]

Methodology:

  • Test System: The albino rabbit is the recommended species for this test.[3]

  • Dose and Application: A 0.5 g amount of the solid test substance (or 0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²) on one animal.[3] The application site is covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The test substance is typically applied for a period of 4 hours.[3]

  • Observation: After the exposure period, the patch is removed, and the skin is cleansed. Observations for erythema (redness) and edema (swelling) are made at 1, 24, 48, and 72 hours after patch removal.[4] The observation period may be extended up to 14 days to assess the reversibility of the effects.[3]

  • Scoring: The severity of erythema and edema is graded according to a numerical scoring system (Draize scale).

Table 2: Draize Scoring System for Skin Reactions

ReactionScoreDescription
Erythema and Eschar Formation
No erythema0
Very slight erythema (barely perceptible)1
Well-defined erythema2
Moderate to severe erythema3
Severe erythema (beet redness) to slight eschar formation (injuries in depth)4
Edema Formation
No edema0
Very slight edema (barely perceptible)1
Slight edema (edges of area well-defined by definite raising)2
Moderate edema (raised approximately 1 mm)3
Severe edema (raised more than 1 mm and extending beyond the area of exposure)4

Source: OECD Guideline for the Testing of Chemicals, No. 404.[4]

Eye Irritation Testing (OECD 405: Acute Eye Irritation/Corrosion)

The in vivo eye irritation test (OECD 405) evaluates the potential of a substance to produce reversible changes in the eye.[5][6]

Methodology:

  • Test System: The albino rabbit is the preferred species for this test.[5]

  • Dose and Application: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[7] The other eye remains untreated and serves as a control.[5]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[5] The examination includes scoring of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

  • Scoring: The severity of the ocular lesions is graded using a standardized scoring system.

Table 3: Scoring System for Ocular Lesions

Ocular LesionScoreDescription
Corneal Opacity Degree of Density (area most dense taken for reading)
No ulceration or opacity0
Scattered or diffuse areas of opacity, details of iris clearly visible1
Easily discernible translucent area, details of iris slightly obscured2
Opalescent areas, no details of iris visible, size of pupil barely discernible3
Opaque, iris invisible4
Iris Values
Normal0
Folds above normal, congestion, swelling, circumcorneal injection (any or all of these); iris still reacting to light (a sluggish reaction is positive)1
No reaction to light, hemorrhage, gross destruction (any or all of these)2
Conjunctivae Redness (refers to palpebral and bulbar conjunctivae excluding cornea and iris)
Blood vessels normal0
Some blood vessels definitely injected above normal1
More diffuse, deeper crimson red, individual vessels not easily discernible2
Diffuse beefy red3
Conjunctivae Chemosis (refers to lids and/or nictitating membranes)
No swelling0
Any swelling above normal (includes nictitating membranes)1
Obvious swelling with partial eversion of lids2
Swelling with lids about half-closed3
Swelling with lids more than half-closed4

Source: OECD Guideline for the Testing of Chemicals, No. 405.[8]

In Vitro Alternative Methods

In recent years, there has been a significant shift towards the use of in vitro methods to reduce and replace animal testing. Validated in vitro methods are available for both skin and eye irritation testing.

  • Reconstructed Human Epidermis (RhE) Models (e.g., EpiDerm™, EPISKIN™): These models are used for in vitro skin irritation testing (OECD 439).[9][10] The test substance is applied topically to the tissue, and cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates irritation potential.[9][11]

  • Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437) and Reconstructed Human Cornea-like Epithelium (RhCE) Models (e.g., EpiOcular™, SkinEthic™ HCE) (OECD 492): These are in vitro methods for assessing eye irritation.[12][13] The BCOP test measures changes in corneal opacity and permeability after exposure to a test substance.[13][14] RhCE models assess cell viability in a reconstructed human corneal epithelium.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general biological pathways involved in skin and eye irritation and the typical workflows for assessing these endpoints.

G cluster_0 Initiating Events cluster_1 Cellular and Molecular Responses cluster_2 Tissue and Organ Level Effects Chemical Exposure Chemical Exposure Penetration of Stratum Corneum / Epithelium Penetration of Stratum Corneum / Epithelium Chemical Exposure->Penetration of Stratum Corneum / Epithelium Keratinocyte Activation Keratinocyte Activation Penetration of Stratum Corneum / Epithelium->Keratinocyte Activation Cytotoxicity Cytotoxicity Penetration of Stratum Corneum / Epithelium->Cytotoxicity Release of Pro-inflammatory Mediators Release of Pro-inflammatory Mediators Keratinocyte Activation->Release of Pro-inflammatory Mediators Inflammation Inflammation Release of Pro-inflammatory Mediators->Inflammation Erythema (Redness) Erythema (Redness) Inflammation->Erythema (Redness) Edema (Swelling) Edema (Swelling) Inflammation->Edema (Swelling)

Figure 1. Simplified signaling pathway for skin and eye irritation.

G cluster_0 In Vivo Testing (OECD 404/405) cluster_1 In Vitro Testing (e.g., OECD 439/492) Animal Selection Animal Selection Dosing Dosing Animal Selection->Dosing Observation Observation Dosing->Observation Scoring Scoring Observation->Scoring Classification Classification Scoring->Classification Tissue Culture Tissue Culture Test Substance Application Test Substance Application Tissue Culture->Test Substance Application Incubation Incubation Test Substance Application->Incubation Viability/Endpoint Measurement Viability/Endpoint Measurement Incubation->Viability/Endpoint Measurement Data Analysis Data Analysis Viability/Endpoint Measurement->Data Analysis

Figure 2. General experimental workflows for irritation testing.

Conclusion

References

Key spectral information for 4,4'-Thiobisbenzenethiol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential spectral data for the characterization of 4,4'-Thiobisbenzenethiol (CAS No: 19362-77-7), a pivotal organosulfur compound in the synthesis of advanced materials and pharmaceutical intermediates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a foundational dataset for its identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and connectivity of its hydrogen and carbon atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the thiol proton signal. Due to the molecule's symmetry, the four protons on each phenyl ring are chemically equivalent to their counterparts on the other ring.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.18d (doublet)4HAr-H (ortho to -SH)
~7.10d (doublet)4HAr-H (ortho to -S-)
~3.46s (singlet)2HS-H

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon NMR) Data

Due to the lack of readily available public experimental ¹³C NMR data, the following chemical shifts are predicted based on computational models. These values serve as a reliable estimation for spectral interpretation. The molecule's symmetry results in four distinct signals for the twelve aromatic carbon atoms.

Predicted Chemical Shift (δ) (ppm)Assignment
~135.2C -S-C (ipso-carbon)
~132.0C -SH (ipso-carbon)
~129.5Ar-C H (ortho to -S-)
~128.8Ar-C H (ortho to -SH)

Note: These values are computationally predicted and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule. The most diagnostic absorption is the weak but sharp S-H stretching vibration, confirming the presence of the thiol groups.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
> 3000MediumAromatic C-HStretch
2550 - 2600Weak, SharpThiol (S-H)Stretch
1400 - 1600Medium-StrongAromatic C=CStretch

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which corroborates its elemental composition.[1] In GC-MS analysis, the molecule exhibits a distinct molecular ion peak and several characteristic fragments.[1]

m/z (mass-to-charge ratio)Relative IntensityProposed Fragment
250100% (Base Peak)[C₁₂H₁₀S₃]⁺ (Molecular Ion, M⁺)[1]
217High[M - SH]⁺
184High[M - 2SH]⁺[1]
141High[C₆H₅S₂]⁺[1]
108Medium[C₆H₄S]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Apply a 90° pulse with a relaxation delay of 5 seconds.

    • Average 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 30° pulse with a relaxation delay of 2 seconds.

    • Average a sufficient number of scans (typically >1024) to obtain clear signals for all carbon atoms, especially the quaternary carbons.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount (~5 mg) of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride.[1]

  • Film Casting : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[1]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty salt plate.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Average 16-32 scans for a high-quality spectrum.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation : Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Gas Chromatography :

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium, with a constant flow rate.

  • Mass Spectrometry :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Logical Workflow: Synthesis of this compound

This compound can be synthesized through a multi-step process, which is a crucial aspect for its application in research and development. The diagram below illustrates a common synthetic pathway.

Synthesis_Workflow cluster_0 cluster_1 cluster_2 cluster_3 Thiophenol Thiophenol (Starting Material) ProtectedThiophenol S-Phenyl Thioacetate (Protected Intermediate) Thiophenol->ProtectedThiophenol 1. Esterification (Protection) AceticAnhydride Acetic Anhydride EtherifiedProduct Protected Diaryl Sulfide (Yellow Solid) ProtectedThiophenol->EtherifiedProduct 2. Etherification (S-S Bridge Formation) SulfurDichloride Sulfur Dichloride (SCl₂) + Iodine (catalyst) CrudeProduct Crude this compound (White Solid) EtherifiedProduct->CrudeProduct 3. Hydrolysis (Deprotection) HydrolysisReagents NaOH (Hydrolysis) then HCl (Neutralization) FinalProduct Pure this compound (White Crystalline Product) CrudeProduct->FinalProduct 4. Purification RecrystallizationSolvent Recrystallization (e.g., Benzene)

Caption: Synthetic workflow for this compound.

References

Methodological & Application

High-Yield Synthesis of 4,4'-Thiobisbenzenethiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the high-yield synthesis of 4,4'-Thiobisbenzenethiol, a versatile organosulfur compound. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, high-performance polymers, and as a ligand in coordination chemistry.[1][2] The protocols outlined below are based on established methods, ensuring reproducibility and a high yield of the final product.

Introduction

This compound, also known as bis(4-mercaptophenyl) sulfide (B99878), is an aromatic dithiol with the chemical formula S(C₆H₄SH)₂.[3][4] Its two thiol groups offer reactive sites for various chemical transformations, making it a valuable building block in several scientific domains.[5] Notably, it acts as a reducing agent and has been observed to affect the catalytic activity of caspase-3, a key enzyme in the apoptosis pathway.[6][7]

Synthesis Overview

The presented high-yield synthesis is a multi-step process commencing with thiophenol.[5][8] The synthesis strategy involves the protection of the thiol groups, followed by the formation of the central thioether bond, and subsequent deprotection to yield the final product. This method is advantageous due to its straightforward procedure and an overall molar yield exceeding 60%.[8]

Synthesis Workflow Diagram

Synthesis_Workflow Thiophenol Thiophenol Step1 Step 1: Esterification (Protection) Thiophenol->Step1 AceticAnhydride Acetic Anhydride (B1165640) AceticAnhydride->Step1 S_phenyl_thioacetate S-phenyl thioacetate (B1230152) Step1->S_phenyl_thioacetate Step2 Step 2: Etherification S_phenyl_thioacetate->Step2 SulfurDichloride Sulfur Dichloride (SCl₂) Iodine (catalyst) SulfurDichloride->Step2 Intermediate 4,4'-Bis(acetylthio)diphenyl sulfide Step2->Intermediate Step3 Step 3: Hydrolysis (Deprotection) Intermediate->Step3 NaOH_HCl 1. Sodium Hydroxide (B78521) (NaOH) 2. Hydrochloric Acid (HCl) NaOH_HCl->Step3 Crude_Product Crude this compound Step3->Crude_Product Recrystallization Step 4: Recrystallization Crude_Product->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the method described in patent CN102093269B, which details a robust and high-yielding synthesis.[8]

Step 1: Esterification (Protection of Thiol Group)

This step involves the protection of the thiol group of thiophenol as a thioacetate to prevent unwanted side reactions in the subsequent step.

Protocol:

  • In a 250 mL three-necked flask equipped with a stirrer and a dropping funnel, add 11g of thiophenol.

  • Under stirring at room temperature, slowly add 7g of acetic anhydride dropwise.

  • After the addition is complete, heat the mixture to 80-90°C and maintain for 2 hours. The reaction progress can be monitored by Gas Chromatography (GC) to confirm the absence of thiophenol.[8]

  • Cool the reaction mixture to 10°C.

  • Add 50 mL of water and stir.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the lower organic layer (S-phenyl thioacetate) for the next step.

Step 2: Etherification

The protected thiophenol derivative is reacted with sulfur dichloride to form the central diaryl sulfide linkage.

Protocol:

  • Transfer the organic layer from Step 1 into a clean, dry reaction vessel.

  • Add a suitable solvent such as cyclohexane (B81311), ethyl acetate, or ethylene (B1197577) dichloride.[8]

  • Add a catalytic amount of iodine.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add sulfur dichloride dropwise over a period of 1-2 hours, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring at this temperature for another 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Add water to the reaction mixture and transfer to a separatory funnel.

  • Collect the organic layer and remove the solvent under reduced pressure to obtain a yellow solid, which is the intermediate 4,4'-bis(acetylthio)diphenyl sulfide.[8]

Step 3: Hydrolysis (Deprotection)

The protecting acetyl groups are removed by basic hydrolysis to yield the final product.

Protocol:

  • In a 250 mL three-necked flask, dissolve 16g of sodium hydroxide in 80 mL of water with stirring.

  • Add the yellow solid obtained from Step 2 to the sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add 30% (w/w) hydrochloric acid dropwise until the pH of the solution is acidic, leading to the precipitation of a white solid.

  • Filter the white solid and wash with water. This crude product is this compound.[8]

Step 4: Recrystallization

The crude product is purified by recrystallization to obtain high-purity white crystalline this compound.

Protocol:

  • Dissolve the crude white solid in a minimal amount of a suitable hot solvent. Benzene (B151609), toluene, petroleum ether, or cyclohexane can be used.[8] For example, use approximately 100 mL of benzene for 19g of crude product.[8]

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

  • Collect the white crystals by filtration.

  • Dry the crystals under vacuum.

Quantitative Data

The following table summarizes the reactants, conditions, and expected yields for the synthesis of this compound.

StepReactantsReagents/SolventsKey ConditionsIntermediate/ProductMolar Yield
1. EsterificationThiophenolAcetic AnhydrideHeating (80-90°C)S-phenyl thioacetateHigh (reaction driven to completion)
2. EtherificationS-phenyl thioacetateSulfur Dichloride, Iodine (catalyst), Organic SolventLow temperature (0-5°C)4,4'-Bis(acetylthio)diphenyl sulfide-
3. Hydrolysis4,4'-Bis(acetylthio)diphenyl sulfideSodium Hydroxide, Hydrochloric Acid, WaterRefluxCrude this compound-
4. RecrystallizationCrude this compoundBenzene (or other suitable solvent)Hot dissolution, slow coolingPure this compound>60% (Overall)[8]

Note: The molar ratio of thiophenol to acetic anhydride is recommended to be in the range of 1:1.1 to 1:1.5. The molar ratio of thiophenol to sulfur dichloride should be 1:1.1 to 1:1.3.[9]

Characterization Data

  • Appearance: White to pale yellow solid.

  • Melting Point: 112-114 °C (literature value).[3][4][10][11]

  • Molecular Formula: C₁₂H₁₀S₃[3][4][12][13][14]

  • Molecular Weight: 250.40 g/mol [3][4][13][14]

  • Spectroscopic Data:

    • ¹H NMR: Spectra are available in public databases such as PubChem and ChemicalBook.[12][15]

    • ¹³C NMR: Spectral data can be found in databases like SpectraBase.[16]

    • FTIR: The presence of the S-H stretching band is a key characteristic.[15]

Application Highlight: Redox Regulation of Caspase-3

This compound is described as a reducing agent that can affect the catalytic activity of caspase-3.[6][7] Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death). The catalytic activity of caspase-3 is dependent on a cysteine residue in its active site, which must be in a reduced (thiol) state.[17] Oxidative stress can lead to the oxidation of this cysteine, inactivating the enzyme and inhibiting apoptosis. Thiol-containing reducing agents can restore the activity of oxidized caspases.[6][17]

The dual thiol groups of this compound can act as a potent reducing agent, potentially maintaining the active state of caspase-3 by preventing or reversing the oxidation of its catalytic cysteine.

Conceptual Diagram: Redox Regulation of Caspase-3

Caspase3_Redox_Regulation cluster_caspase Caspase-3 State Active_Caspase Active Caspase-3 (Cys-SH) Inactive_Caspase Inactive Caspase-3 (Cys-S-Ox) Active_Caspase->Inactive_Caspase Oxidation Inactive_Caspase->Active_Caspase Reduction Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Active_Caspase Thiobisbenzenethiol This compound (Reducing Agent) Thiobisbenzenethiol->Inactive_Caspase

Caption: Redox cycling of Caspase-3 and the potential role of thiol reducing agents.

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12][15]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/eye protection/face protection (P280).[3][15]

  • Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[6]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

Protocol for Crafting Self-Assembled Monolayers of 4,4'-Thiobisbenzenethiol on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold substrates are a cornerstone of modern surface science and nanotechnology, enabling precise control over interfacial properties. This document provides a detailed protocol for the formation of high-quality SAMs using 4,4'-Thiobisbenzenethiol (TBBT), a dithiol that forms a robust monolayer with one thiol group binding to the gold surface and the other remaining exposed, available for further functionalization.[1][2] This protocol is intended for researchers and scientists in materials science, biotechnology, and drug development.

Principle of this compound SAM Formation

The formation of a TBBT SAM on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold.[1][2] The thiol group (-SH) of the TBBT molecule chemisorbs onto the gold surface, forming a stable gold-thiolate bond. Due to the structure of TBBT, one of the two thiol groups binds to the substrate, while the other remains oriented away from the surface, presenting a reactive thiol moiety for subsequent chemical modifications.

Quantitative Data Summary

The following table summarizes key parameters and expected outcomes for the formation of TBBT SAMs on gold.

ParameterValue/RangeNotes
Thiol Concentration 1 - 5 mM in Ethanol (B145695)A typical starting concentration for achieving a well-ordered monolayer.
Immersion Time 18 - 48 hoursLonger immersion times generally lead to more ordered and densely packed SAMs.
Surface Coverage (θ) ~99.6%Indicates a low ratio of pinhole defects and a well-passivated gold surface.[1][2]
Advancing Water Contact Angle Not explicitly reported for TBBT, but expected to be in the range of 60-80° for similar aromatic thiols.This indicates a relatively hydrophobic surface due to the exposed benzene (B151609) rings.
Ellipsometric Thickness Not explicitly reported for TBBT.The thickness will depend on the orientation of the TBBT molecule on the surface.

Experimental Protocols

Materials and Reagents
  • This compound (TBBT)

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Absolute ethanol (200 proof)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • High-purity nitrogen gas

  • Clean glassware (beakers, petri dishes)

  • Tweezers (non-magnetic)

  • Sonicator

Gold Substrate Preparation (Piranha Solution Cleaning)

Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme caution in a fume hood, and always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Never store Piranha solution in a sealed container.

  • Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. The solution will become very hot.

  • Substrate Cleaning: Using clean tweezers, immerse the gold substrates in the hot Piranha solution for 5-10 minutes.

  • Rinsing: Carefully remove the substrates from the Piranha solution and rinse them thoroughly with copious amounts of DI water.

  • Final Rinse and Drying: Rinse the substrates with absolute ethanol and dry them under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Preparation of this compound Solution
  • Concentration Calculation: Prepare a 1 mM solution of TBBT in absolute ethanol. For example, to prepare 10 mL of a 1 mM solution, dissolve 2.504 mg of TBBT (Molecular Weight: 250.4 g/mol ) in 10 mL of absolute ethanol.

  • Dissolution: In a clean glass container, add the calculated amount of TBBT to the appropriate volume of absolute ethanol.

  • Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution of the TBBT.

Self-Assembled Monolayer Formation
  • Immersion: Place the freshly cleaned and dried gold substrates in a clean glass container. Pour the TBBT solution over the substrates, ensuring they are fully submerged.

  • Incubation: Seal the container to prevent solvent evaporation and contamination. Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing: After the incubation period, remove the substrates from the TBBT solution with clean tweezers. Rinse the surfaces thoroughly with a stream of fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

  • Sonication Rinse: Place the rinsed substrates in a beaker containing fresh absolute ethanol and sonicate for 1-3 minutes to remove any remaining loosely bound molecules.

  • Final Rinse and Drying: Perform a final rinse with absolute ethanol and dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

Storage

Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen), until further use.

Experimental Workflow and Characterization

The overall process for forming and characterizing a TBBT SAM on a gold substrate is outlined below.

experimental_workflow Experimental Workflow for TBBT SAM Formation and Characterization cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_prep1 Gold Substrate sub_prep2 Piranha Solution Cleaning (H₂SO₄:H₂O₂ = 3:1) sub_prep1->sub_prep2 sub_prep3 Rinse with DI Water sub_prep2->sub_prep3 sub_prep4 Rinse with Ethanol sub_prep3->sub_prep4 sub_prep5 Dry with N₂ sub_prep4->sub_prep5 sam_prep2 Immerse Substrate (18-24 hours) sub_prep5->sam_prep2 sam_prep1 Prepare 1 mM TBBT in Ethanol sam_prep1->sam_prep2 sam_prep3 Rinse with Ethanol sam_prep2->sam_prep3 sam_prep4 Sonicate in Ethanol sam_prep3->sam_prep4 sam_prep5 Final Rinse and Dry with N₂ sam_prep4->sam_prep5 char1 Contact Angle Goniometry sam_prep5->char1 Characterize Surface char2 Ellipsometry sam_prep5->char2 Characterize Surface char3 X-ray Photoelectron Spectroscopy (XPS) sam_prep5->char3 Characterize Surface char4 Atomic Force Microscopy (AFM) sam_prep5->char4 Characterize Surface

Caption: Workflow for TBBT SAM formation.

Characterization Techniques

To confirm the successful formation and quality of the TBBT SAM, various surface-sensitive analytical techniques can be employed:

  • Contact Angle Goniometry: Measures the surface wettability, which provides information on the hydrophobicity and ordering of the monolayer.

  • Ellipsometry: Determines the thickness of the SAM on the gold substrate.

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and provides information about the chemical state of the sulfur and its bonding to the gold.

  • Atomic Force Microscopy (AFM): Visualizes the surface morphology and can reveal the presence of a uniform monolayer or defects.

  • Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These electrochemical techniques can be used to assess the passivation of the gold surface by the SAM and to study electron transfer through the monolayer.[1][2]

References

Application Notes and Protocols for Fabricating Electrochemical Sensors Using 4,4'-Thiobisbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, fabrication, and application of electrochemical sensors utilizing 4,4'-Thiobisbenzenethiol (TBBT) as a self-assembled monolayer (SAM). This document includes detailed experimental protocols, a comparative analysis of sensor performance, and visualizations of the underlying mechanisms and workflows.

Introduction to this compound in Electrochemical Sensing

This compound, also known as Bis(4-mercaptophenyl) sulfide, is a dithiol compound increasingly used in the fabrication of electrochemical sensors.[1] Its utility stems from its ability to form stable, well-ordered self-assembled monolayers (SAMs) on gold surfaces.[2] The key structural feature of TBBT is the presence of two thiol (-SH) groups at opposite ends of the molecule, connected by a thioether linkage. This configuration allows one thiol group to bind covalently to a gold electrode surface, while the other remains exposed, providing a versatile platform for the subsequent immobilization of various recognition elements such as nanoparticles, enzymes, antibodies, or other biomolecules.[2]

The formation of a TBBT SAM on a gold electrode effectively passivates the surface, reducing non-specific binding and improving the signal-to-noise ratio in electrochemical measurements.[2] The terminal thiol group serves as a robust anchor for creating multilayered sensor architectures, making TBBT a valuable building block in the development of sensitive and selective electrochemical biosensors for a wide range of analytes, including those relevant to drug discovery and development.

Core Principles and Advantages

The use of TBBT in electrochemical sensor fabrication is based on the strong affinity of sulfur for gold, leading to the spontaneous formation of a covalent Au-S bond.[2] This results in a densely packed monolayer that modifies the electrochemical properties of the electrode surface.

Key Advantages:

  • Stability: TBBT forms a stable and robust monolayer on gold electrodes.[2]

  • Versatility: The exposed terminal thiol group allows for straightforward covalent attachment of a variety of functional materials, including gold nanoparticles and biomolecules.[2]

  • Improved Performance: The TBBT SAM can enhance the sensitivity and selectivity of the sensor by providing a well-defined and antifouling interface.

  • Controlled Orientation: It facilitates the controlled orientation of immobilized biomolecules, which can be crucial for their activity and the overall sensor performance.

Quantitative Sensor Performance Data

The performance of electrochemical sensors can be quantified by several key parameters. The table below summarizes performance data for various electrochemical sensors, including those that utilize thiol-based SAMs for the detection of analytes relevant to pharmaceutical and environmental analysis.

AnalyteSensor PlatformMethodLinear RangeLimit of Detection (LOD)Reference
Penicillin GGold-based immunosensor with a bilayer lipid screenElectrochemicalNot Specified4 µg/L[3]
AtenololGold nanoparticle-modified indium tin oxide electrodeDPV0.5 µM - 1.0 mM0.13 µM[3]
AcetaminophenRuthenium-doped vanadium carbide and polymeric nanohybridCV, DPV0.1 - 382.72 µM0.024 µM[3]
DiclofenacFullerene–carbon nanofiber and graphene–carbon nanotube paste electrodesDPVNot Specified0.230 nM[3]
NaproxenFullerene–carbon nanofiber and graphene–carbon nanotube paste electrodesDPVNot Specified0.310 nM[3]
IbuprofenFullerene–carbon nanofiber and graphene–carbon nanotube paste electrodesDPVNot Specified0.180 nM[3]
Tetrabromobisphenol A (TBBPA)SH-β-CD-AuNPs/GO/GCEElectrochemical1.5 × 10⁻⁸ - 7 × 10⁻⁶ mol L⁻¹1.2 × 10⁻⁹ mol L⁻¹[4]
Gram-negative bacteriaTLR-4 tethered to a Au electrode via an alkylthiol SAMElectrochemical1 to 10⁵ cells/mL1 cell/mL[5]
Low-density lipoprotein (LDL)Gold interdigitated electrodes with cysteamine (B1669678) SAMNon-faradaic EISNot Specified59 pg/mL (at optimal SAM concentration)[6][7]

Experimental Protocols

This section provides detailed methodologies for the key steps in fabricating an electrochemical sensor using a TBBT SAM on a gold electrode.

Protocol 1: Preparation of TBBT Self-Assembled Monolayer on a Gold Electrode

Materials:

  • Gold electrode (e.g., gold-sputtered silicon wafer, gold disk electrode)

  • This compound (TBBT)

  • Ethanol (B145695) (anhydrous)

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Nitrogen gas

Procedure:

  • Gold Electrode Cleaning:

    • Thoroughly rinse the gold electrode with DI water and then with ethanol.

    • Dry the electrode under a stream of high-purity nitrogen gas.

    • For a more rigorous cleaning, immerse the electrode in Piranha solution for 1-2 minutes.

    • After Piranha treatment, rinse the electrode extensively with DI water and then with ethanol.

    • Dry the electrode completely under a stream of nitrogen.

    • Alternatively, the gold electrode can be electrochemically cleaned by cycling the potential in an acidic solution (e.g., 0.5 M H₂SO₄) until a stable cyclic voltammogram is achieved.[8]

  • Preparation of TBBT Solution:

    • Prepare a 1 mM solution of TBBT in anhydrous ethanol. Sonicate the solution for a few minutes to ensure complete dissolution.

  • Formation of TBBT SAM:

    • Immerse the cleaned and dried gold electrode into the TBBT solution.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Post-SAM Formation Rinsing:

    • After the incubation period, remove the electrode from the TBBT solution.

    • Rinse the electrode thoroughly with ethanol to remove any non-covalently bound TBBT molecules.

    • Dry the TBBT-modified electrode under a gentle stream of nitrogen.

    • The electrode is now ready for characterization or further modification.

Protocol 2: Electrochemical Characterization of the TBBT SAM

Instrumentation:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup:

    • Working electrode: The TBBT-modified gold electrode

    • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter electrode: Platinum wire or graphite (B72142) rod

Methods:

  • Cyclic Voltammetry (CV):

    • Prepare an electrolyte solution containing a redox probe, such as 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl.

    • Record the cyclic voltammogram of the bare gold electrode in the redox probe solution.

    • Record the cyclic voltammogram of the TBBT-modified gold electrode under the same conditions.

    • A significant decrease in the peak currents and an increase in the peak-to-peak separation for the TBBT-modified electrode compared to the bare electrode indicates the formation of a passivating monolayer.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Use the same electrolyte solution as for CV.

    • Apply a DC potential corresponding to the formal potential of the redox couple.

    • Superimpose a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • The impedance data can be fitted to an equivalent circuit model (e.g., a Randles circuit). An increase in the charge transfer resistance (Rct) for the TBBT-modified electrode compared to the bare electrode confirms the formation of an insulating layer.

Protocol 3: Immobilization of Gold Nanoparticles (AuNPs) on the TBBT-Modified Electrode

Materials:

  • TBBT-modified gold electrode

  • Colloidal gold nanoparticle solution (AuNPs)

Procedure:

  • Immerse the TBBT-modified gold electrode in the colloidal AuNP solution.

  • Allow the immobilization to proceed for 2-4 hours at room temperature. The terminal thiol groups of the TBBT SAM will covalently bind to the surface of the AuNPs.

  • After incubation, gently rinse the electrode with DI water to remove any non-specifically adsorbed AuNPs.

  • Dry the AuNP-TBBT-modified electrode under a nitrogen stream.

  • This electrode can now be used for immobilizing biomolecules through Au-S or other linkages.

Visualizations

Logical Relationship of Sensor Components

Sensor_Components cluster_electrode Electrode Surface cluster_sam Self-Assembled Monolayer cluster_functionalization Functionalization Layer cluster_analyte Target Analyte Au Gold Electrode TBBT This compound (TBBT) SAM Au->TBBT Covalent Au-S Bond Functional_Layer Nanoparticles / Bioreceptors (e.g., AuNPs, Antibodies, Enzymes) TBBT->Functional_Layer Covalent S-Au/S-Biomolecule Bond Analyte Target Analyte (e.g., Drug Molecule) Functional_Layer->Analyte Biorecognition Event

Caption: Logical relationship of the components in a TBBT-based electrochemical sensor.

Experimental Workflow for Sensor Fabrication

Workflow start Start clean_electrode 1. Gold Electrode Cleaning (Piranha / Electrochemical) start->clean_electrode prepare_tbbt 2. Prepare TBBT Solution (e.g., 1 mM in Ethanol) clean_electrode->prepare_tbbt form_sam 3. Self-Assembled Monolayer Formation (Immerse electrode for 12-24h) prepare_tbbt->form_sam rinse_dry1 4. Rinse and Dry Electrode form_sam->rinse_dry1 characterize 5. Electrochemical Characterization (CV, EIS) rinse_dry1->characterize functionalize 6. Further Functionalization (e.g., Immobilize AuNPs or Biomolecules) characterize->functionalize rinse_dry2 7. Rinse and Dry Electrode functionalize->rinse_dry2 ready Sensor Ready for Analyte Detection rinse_dry2->ready

Caption: Experimental workflow for the fabrication of a TBBT-based electrochemical sensor.

References

Application Notes and Protocols for 4,4'-Thiobisbenzenethiol in Polyphenyl Polysulfide Cathodes for Lithium-Sulfur Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical specific capacity and the natural abundance of sulfur. However, their practical application is hindered by challenges such as the "shuttle effect" of soluble lithium polysulfides, which leads to rapid capacity decay. A promising strategy to mitigate this issue is the use of sulfur-containing polymers as cathode materials. This document provides detailed application notes and protocols for the use of 4,4'-Thiobisbenzenethiol (TBBT) as a monomer for the synthesis of polyphenyl polysulfides, envisioned as a novel cathode material for Li-S batteries.

While the direct application of TBBT as a monomer for Li-S battery cathodes is a novel research direction, its structural analogue, biphenyl-4,4'-dithiol, has shown effectiveness as an electrolyte additive in suppressing polysulfide dissolution. The protocols outlined below are based on established synthesis techniques for similar sulfur-containing polymers, such as inverse vulcanization, and standard Li-S battery fabrication and testing procedures.

Data Presentation: Performance of a Representative Sulfur-Containing Polymer Cathode

As the specific electrochemical performance of a TBBT-based polyphenyl polysulfide cathode is not yet extensively documented, the following table summarizes the performance of a well-characterized sulfur-containing polymer, poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)), which serves as a representative example of this class of materials.[1]

Parameter Value Conditions
Initial Specific Capacity ~1005 mAh/gC/10 rate
Capacity after 100 Cycles ~1005 mAh/gC/10 rate
Capacity after 500 Cycles Maintained for over 500 cyclesC/10 rate
Coulombic Efficiency High-
Sulfur Content in Polymer 50-90 wt%Varied during synthesis

Experimental Protocols

Synthesis of Polyphenyl Polysulfide via Inverse Vulcanization

This protocol describes a generalized method for the copolymerization of this compound with elemental sulfur.

Materials:

  • This compound (TBBT) (98% purity)

  • Elemental sulfur (S₈)

  • Anhydrous solvent (e.g., o-dichlorobenzene or 1,2-dichlorobenzene)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

  • Magnetic stirrer with heating plate

  • Condenser

Procedure:

  • In a Schlenk flask, combine elemental sulfur and this compound in the desired molar ratio (e.g., to achieve a specific weight percentage of sulfur in the final polymer).

  • Add a minimal amount of anhydrous solvent to facilitate mixing.

  • Connect the flask to a Schlenk line and purge with inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

  • Heat the mixture to a temperature above the melting point of sulfur (typically 160-185°C) with vigorous stirring.

  • Maintain the reaction at this temperature for a specified time (e.g., 30 minutes to several hours) to allow for the ring-opening of the S₈ molecule and subsequent copolymerization with TBBT.

  • Monitor the viscosity of the reaction mixture. An increase in viscosity indicates polymer formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., carbon disulfide or tetrahydrofuran) and precipitating it in a non-solvent (e.g., methanol (B129727) or ethanol).

  • Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 60°C) overnight.

Cathode Slurry Preparation

Materials:

  • Synthesized polyphenyl polysulfide

  • Conductive carbon (e.g., Super P or Ketjenblack)

  • Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF)

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Ball mill or planetary mixer

  • Aluminum foil (current collector)

  • Doctor blade

Procedure:

  • In a mortar or a ball milling jar, dry-mix the synthesized polyphenyl polysulfide, conductive carbon, and PVDF binder in a specific weight ratio (e.g., 70:20:10).

  • Gradually add NMP solvent to the mixture while continuously mixing until a homogeneous slurry with appropriate viscosity is formed.

  • Coat the slurry onto a piece of aluminum foil using a doctor blade with a set thickness.

  • Dry the coated electrode in a vacuum oven at 60°C for 12 hours to completely remove the NMP solvent.

  • Punch out circular electrodes of the desired diameter (e.g., 12 mm) from the dried sheet.

Coin Cell Assembly (CR2032)

Materials:

  • Prepared cathode discs

  • Lithium metal foil (anode)

  • Separator (e.g., Celgard 2325)

  • Electrolyte (e.g., 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 v/v mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME) with 1% LiNO₃ additive)

  • CR2032 coin cell components (casings, spacers, spring)

  • Glovebox with an argon atmosphere

  • Crimping machine

Procedure:

  • Transfer all components into an argon-filled glovebox.

  • Place the prepared cathode disc at the bottom of the coin cell casing.

  • Add a few drops of electrolyte onto the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte onto the separator.

  • Place the lithium metal foil on top of the separator.

  • Add a spacer and a spring on top of the lithium foil.

  • Carefully place the top casing and crimp the coin cell using a crimping machine.

Electrochemical Measurements

Equipment:

  • Battery cycler

  • Electrochemical workstation for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)

Procedures:

  • Galvanostatic Cycling:

    • Cycle the assembled coin cells at various C-rates (e.g., C/10, C/5, 1C) within a defined voltage window (e.g., 1.7 V to 2.8 V vs. Li/Li⁺).

    • Record the specific capacity, coulombic efficiency, and cycling stability over a large number of cycles.

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the operating voltage window to investigate the redox reactions of the polyphenyl polysulfide cathode.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge/discharge to analyze the charge transfer resistance and other impedance parameters of the cell.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_cathode Cathode Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing s1 Mix TBBT and Sulfur s2 Inverse Vulcanization (160-185°C) s1->s2 s3 Purification and Drying s2->s3 c1 Mix Polymer, Carbon, and Binder s3->c1 c2 Slurry Casting c1->c2 c3 Drying and Punching c2->c3 a1 Assemble CR2032 Coin Cell in Glovebox c3->a1 t1 Galvanostatic Cycling a1->t1 t2 Cyclic Voltammetry (CV) a1->t2 t3 Electrochemical Impedance Spectroscopy (EIS) a1->t3

Caption: Experimental workflow for the synthesis and evaluation of a TBBT-based polyphenyl polysulfide cathode.

shuttle_mechanism cluster_cathode Cathode cluster_electrolyte Electrolyte cluster_anode Anode C Polyphenyl Polysulfide (TBBT-S Polymer) LPS Soluble Lithium Polysulfides (Li₂Sₓ) C->LPS Discharge Trapped_LPS Trapped Polysulfides C->Trapped_LPS Chemical/Physical Trapping LPS->C Recharge A Lithium Metal LPS->A Shuttle Effect (Undesired)

Caption: Proposed mechanism of polysulfide trapping by the polyphenyl polysulfide cathode.

References

Application Notes and Protocols: 4,4'-Thiobisbenzenethiol as a Versatile Intermediate for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,4'-Thiobisbenzenethiol as a key intermediate in the synthesis of various classes of dyes. The protocols outlined below are based on established chemical principles and analogous synthetic transformations, providing a foundational methodology for the development of novel dyestuffs.

Introduction

This compound, a dithiol compound featuring a flexible thioether linkage, offers a unique molecular scaffold for the construction of complex chromophores. Its two reactive thiol groups and the potential for modification of the aromatic rings make it a valuable precursor for several types of dyes, including bis-azo dyes and sulfur dyes. The resulting dyes can exhibit interesting photophysical properties and find applications in various fields, from textile coloring to advanced materials.

Synthesis of this compound

A reliable synthesis of this compound is crucial for its use as a dye intermediate. A common method involves a four-step process starting from thiophenol.[1]

Protocol 1: Synthesis of this compound

  • Esterification: Thiophenol is reacted with acetic anhydride (B1165640) to protect the thiol group as a thioacetate (B1230152).

  • Etherification: The protected thiophenol undergoes a reaction with sulfur dichloride in the presence of a catalyst like iodine to form the central thioether bond.

  • Hydrolysis: The thioacetate groups are hydrolyzed using a strong base, such as sodium hydroxide, to regenerate the thiol groups.

  • Recrystallization: The crude product is purified by recrystallization to obtain pure this compound.

Application 1: Synthesis of Bis-Azo Dyes

The thiol groups of this compound can be converted to amino groups to produce 4,4'-diaminodiphenyl sulfide (B99878). This diamine can then be tetrazotized and coupled with various aromatic compounds (coupling components) to yield symmetrical bis-azo dyes. These dyes possess extended π-conjugated systems, leading to intense colors.

General Reaction Scheme for Bis-Azo Dye Synthesis

The synthesis of bis-azo dyes from 4,4'-diaminodiphenyl sulfide (derived from this compound) involves two main steps: tetrazotization and azo coupling.

G cluster_0 Step 1: Tetrazotization cluster_1 Step 2: Azo Coupling A 4,4'-Diaminodiphenyl sulfide B Sodium Nitrite (B80452) (NaNO2) Hydrochloric Acid (HCl) A->B Reacts with C Tetrazonium Salt Solution (0-5 °C) B->C Forms D Coupling Component (e.g., N,N-dimethylaniline) C->D Couples with E Bis-Azo Dye D->E Forms

Caption: General workflow for the synthesis of bis-azo dyes.

Protocol 2: Synthesis of a Representative Bis-Azo Dye

This protocol describes a general procedure for the synthesis of a bis-azo dye starting from 4,4'-diaminodiphenyl sulfide.

Materials:

  • 4,4'-Diaminodiphenyl sulfide

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling component (e.g., N,N-dimethylaniline)

  • Sodium acetate

  • Ethanol

  • Ice

Procedure:

  • Tetrazotization:

    • Dissolve a specific molar amount of 4,4'-diaminodiphenyl sulfide in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 1 hour at 0-5 °C to ensure complete formation of the tetrazonium salt. A positive test on starch-iodide paper should be observed, indicating the presence of excess nitrous acid.

    • Remove excess nitrous acid by adding a small amount of sulfamic acid.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., N,N-dimethylaniline) in a suitable solvent (e.g., acetic acid).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold tetrazonium salt solution to the solution of the coupling component with vigorous stirring.

    • Maintain the pH of the reaction mixture between 5.5 and 6.0 by adding a solution of sodium acetate.

    • Continue stirring the reaction mixture for 3 hours at 0-5 °C.

    • The colored bis-azo dye will precipitate out of the solution.

  • Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the dye with cold water.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

    • Dry the purified dye in a vacuum oven.

Quantitative Data for Analogous Bis-Azo Dyes

While specific data for dyes derived directly from this compound is limited in the available literature, the following table presents data for analogous bis-azo dyes, providing an indication of the expected properties.

Dye Structure (Analogous)Coupling Componentλmax (nm)Molar Absorptivity (ε)Yield (%)Melting Point (°C)Reference
Bis-azo from 4,4'-diaminodiphenylmethaneN,N-dimethylaniline420-450-Good>300[2]
Bis-azo from benzidinePhenol380-400-High>300General Knowledge
Bis(hetaryl)azo dyesVarious heterocyclic amines427-631-ModerateVariable[3]

Application 2: Synthesis of Sulfur Dyes

This compound, with its inherent sulfur content, is a suitable intermediate for the synthesis of sulfur dyes. Sulfur dyes are complex polymeric structures produced by heating sulfur-containing aromatic compounds with sulfur or sodium polysulfide. They are valued for their excellent fastness properties, especially on cellulosic fibers.

General Reaction Scheme for Sulfur Dye Synthesis

The synthesis of sulfur dyes is a complex process involving thionation, leading to a mixture of polymeric dye molecules.

G cluster_0 Thionation Process cluster_1 Work-up and Isolation A This compound B Sulfur (S) or Sodium Polysulfide (Na2Sx) A->B Heated with C High Temperature (e.g., 120-250 °C) B->C Under D Crude Sulfur Dye Melt C->D Produces E Aqueous Solution D->E Dissolved in F Precipitation (e.g., by oxidation or acidification) E->F Treated by G Purified Sulfur Dye F->G Yields

Caption: General workflow for the synthesis of sulfur dyes.

Protocol 3: General Procedure for the Synthesis of a Sulfur Dye

This protocol provides a general method for the preparation of a sulfur dye from this compound.

Materials:

  • This compound

  • Sulfur powder

  • Sodium sulfide (Na₂S)

  • Water

Procedure:

  • Preparation of Polysulfide Solution:

    • In a reaction vessel, prepare a sodium polysulfide solution by heating sodium sulfide and sulfur powder in water. The ratio of sulfur to sodium sulfide can be varied to control the nature of the final dye.

  • Thionation:

    • Add this compound to the hot polysulfide solution.

    • Heat the reaction mixture to a high temperature, typically in the range of 120-250 °C, and maintain this temperature for several hours with stirring. This process is often carried out in a solvent like diethylene glycol monoethyl ether.[4]

    • During the reaction, water may be distilled off to increase the reaction temperature.

  • Isolation and Purification:

    • After the thionation is complete, the reaction mass is cooled.

    • The crude dye can be dissolved in an aqueous solution of sodium sulfide.

    • The dye is then precipitated by oxidation (e.g., by bubbling air through the solution) or by acidification.

    • The precipitated dye is filtered, washed thoroughly with water, and dried.

Expected Properties of Sulfur Dyes

Sulfur dyes are generally amorphous, polymeric materials with a range of molecular weights. Their properties are highly dependent on the specific reaction conditions.

PropertyExpected Range/Value
Color Typically black, brown, or olive
Solubility Insoluble in water; soluble in aqueous sodium sulfide solution
Fastness Excellent wash and light fastness on cellulosic fibers
Characterization Characterized by dyeing properties and elemental analysis rather than specific melting points or sharp spectroscopic peaks

Note: Due to the complex and polymeric nature of sulfur dyes, quantitative data such as precise yields and melting points are often not reported in the same manner as for well-defined small molecule dyes. The quality of a sulfur dye is typically assessed by its dyeing performance.

Conclusion

This compound serves as a promising and versatile intermediate for the synthesis of both well-defined bis-azo dyes and complex polymeric sulfur dyes. The presence of two reactive thiol groups and a central sulfur bridge allows for the creation of a variety of colored compounds with potentially valuable properties for different applications. The protocols provided here offer a starting point for researchers to explore the synthesis and characterization of novel dyes based on this unique chemical building block. Further research is warranted to fully elucidate the range of colors and properties that can be achieved using this compound as a precursor.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using 4,4'-Thiobisbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bio-imaging, and diagnostics. The choice of surface ligand dictates the nanoparticle's stability, solubility, and biological interactions. 4,4'-Thiobisbenzenethiol is an aromatic dithiol that presents a compelling option for surface modification, primarily due to its ability to form stable self-assembled monolayers (SAMs) on metal surfaces and its potential to act as a linker between nanoparticles.[1] Its two thiol groups offer unique opportunities for creating networked nanoparticle structures or for subsequent bioconjugation.

These application notes provide a comprehensive guide to the conceptual framework and general methodologies for functionalizing nanoparticles with thiol-containing molecules, with a specific focus on the potential application of this compound. While specific, detailed protocols for this compound are not extensively documented in publicly available literature, this document outlines a generalized approach derived from established methods for other thiol-based ligands.

Data Presentation

The following tables summarize typical characterization data for nanoparticles before and after functionalization with a representative thiol-containing silane, (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS), which can serve as a reference for expected changes upon thiol functionalization.[2][3]

Table 1: Hydrodynamic Radius of Magnetic Nanoparticles Before and After MPTS Functionalization [2]

SampleHydrodynamic Radius (nm)
Pristine Magnetic Nanoparticles26
MPTS-functionalized (1:1 ratio)50
MPTS-functionalized (2:1 ratio)75
MPTS-functionalized (4:1 ratio)100

Table 2: Thermogravimetric Analysis (TGA) of MPTS-Functionalized Magnetic Nanoparticles [2][3]

MPTS to Nanoparticle RatioWeight Loss (%)
1:18.2
4:127.8

Table 3: Characterization of Thiol-Functionalized Superparamagnetic Fe3O4 Nanoparticles for Lipase Immobilization [4]

ParameterValue
Lipase Immobilization Efficiency82.1%
Lipase Loading Capacity360 mg/g of functionalized MNPs
Specific Activity of Free Lipase125,400 U/g
Specific Activity of Immobilized Lipase103,300 U/g

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of nanoparticles and their subsequent functionalization with a thiol-containing ligand. These should be adapted and optimized for specific nanoparticle types and for the use of this compound.

Protocol 1: Synthesis of Magnetic Nanoparticles (Co-Precipitation Method)

This protocol describes a common method for synthesizing iron oxide nanoparticles.[3][4]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ferrous chloride (FeCl₂)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Nitrogen gas (optional, to prevent oxidation)

Procedure:

  • Prepare separate aqueous solutions of the iron salts. A typical molar ratio is 2:1 of Fe³⁺ to Fe²⁺.

  • Under vigorous stirring, add the iron salt solutions to a reaction vessel. If desired, purge the solution with nitrogen gas.

  • Slowly add the base (e.g., ammonium hydroxide) dropwise to the solution until a black precipitate of magnetite (Fe₃O₄) forms. The pH should be raised to a value between 9 and 11.

  • Continue stirring for 1-2 hours to allow for crystal growth.

  • Separate the magnetic nanoparticles from the solution using a strong magnet.

  • Wash the nanoparticles multiple times with deionized water until the supernatant is neutral.

  • Dry the nanoparticles for further use.

Protocol 2: Surface Functionalization with this compound

This protocol is a generalized procedure for the functionalization of nanoparticles with a thiol ligand. Specific solvents and reaction conditions may need to be optimized for this compound.

Materials:

  • Synthesized nanoparticles (e.g., gold, silver, or iron oxide)

  • This compound

  • Ethanol or another suitable solvent

  • Deionized water

Procedure:

  • Disperse the nanoparticles in the chosen solvent (e.g., ethanol) through sonication to create a uniform suspension.

  • Prepare a solution of this compound in the same solvent.

  • Add the this compound solution to the nanoparticle suspension while stirring. The concentration of the thiol will influence the surface coverage.

  • Allow the reaction to proceed for several hours (typically 12-24 hours) at room temperature with continuous stirring to facilitate the formation of a self-assembled monolayer on the nanoparticle surface.

  • Separate the functionalized nanoparticles from the solution by centrifugation or magnetic separation.

  • Wash the nanoparticles several times with the solvent to remove any unbound this compound.

  • Resuspend the functionalized nanoparticles in the desired solvent for storage or further use.

Protocol 3: Quantification of Surface Thiol Groups (Ellman's Test)

This protocol can be used to confirm the presence and quantify the number of accessible thiol groups on the nanoparticle surface.[5]

Materials:

  • Thiol-functionalized nanoparticles

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DTNB in PBS.

  • Disperse a known amount of the thiol-functionalized nanoparticles in PBS.

  • Add the DTNB solution to the nanoparticle dispersion.

  • Incubate the mixture at room temperature for 15-30 minutes. The reaction between the thiol groups and DTNB will produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color.

  • Separate the nanoparticles from the solution by centrifugation.

  • Measure the absorbance of the supernatant at 412 nm using a UV-Vis spectrophotometer.

  • Calculate the concentration of TNB²⁻ using a molar extinction coefficient of 14,150 M⁻¹cm⁻¹. This will correspond to the concentration of accessible thiol groups on the nanoparticles.

Visualizations

The following diagrams illustrate the general workflows and concepts involved in the surface functionalization of nanoparticles.

G cluster_synthesis Nanoparticle Synthesis FeCl3 FeCl3 Solution Precipitation Co-Precipitation FeCl3->Precipitation FeCl2 FeCl2 Solution FeCl2->Precipitation Base Base (e.g., NH4OH) Base->Precipitation Washing Washing & Separation Precipitation->Washing Nanoparticles Bare Nanoparticles Washing->Nanoparticles

Caption: Workflow for Nanoparticle Synthesis.

G cluster_functionalization Surface Functionalization Bare_NP Bare Nanoparticles Reaction Self-Assembly Reaction Bare_NP->Reaction Thiol This compound Solution Thiol->Reaction Washing_Func Washing & Separation Reaction->Washing_Func Functionalized_NP Functionalized Nanoparticles Washing_Func->Functionalized_NP

Caption: Nanoparticle Functionalization Workflow.

G NP1 Nanoparticle Linker S-(C6H4)-S-(C6H4)-S NP1->Linker NP2 Nanoparticle Linker->NP2

Caption: this compound as a Linker.

References

Application Note & Protocol: Characterizing 4,4'-Thiobisbenzenethiol SAMs with Surface-Enhanced Raman Scattering (SERS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of bifunctional organic molecules are of significant interest in the development of biosensors, molecular electronics, and drug delivery systems. 4,4'-Thiobisbenzenethiol (TBBT) is a particularly valuable molecule for these applications due to its two thiol groups, which allow for the formation of a SAM on a noble metal surface while presenting a free thiol group for further functionalization, such as the attachment of nanoparticles or biomolecules.[1][2] Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique for characterizing the formation, structure, and orientation of these monolayers with high sensitivity and molecular specificity.[3][4] This document provides detailed protocols for the preparation of TBBT SAMs on gold substrates and their subsequent characterization using SERS.

Data Presentation

The following table summarizes the characteristic SERS peaks observed for this compound SAMs on a gold surface. These vibrational modes provide a fingerprint for the molecule and confirm its binding and orientation on the substrate.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentDescriptionReference
3044ν(C-H) aromaticAromatic C-H stretching[1]
2513ν(S-H)Stretching of the free thiol group[1]
1565Ring breathingBenzene ring vibration[5]
1064ν(C-S)C-S stretching[1]
1075ν(C-S)C-S stretching[5]
910δ(C-S-H)C-S-H bending of the free thiol group[1]
738νas(C-S-C)Asymmetric C-S-C stretching[5]

Experimental Protocols

Protocol 1: Preparation of this compound (TBBT) SAMs on Gold Substrates

This protocol details the steps for the formation of a TBBT self-assembled monolayer on a gold surface.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound (TBBT)

  • Ethanol (B145695) (absolute, spectroscopic grade)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in Piranha solution for 5-10 minutes to remove any organic contaminants. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with DI water.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • Alternatively, for a less hazardous cleaning procedure, subject the substrates to UV-Ozone cleaning for 15-20 minutes.

  • Preparation of TBBT Solution:

    • Prepare a 1 mM solution of TBBT in absolute ethanol. Ensure the TBBT is fully dissolved.

  • SAM Formation:

    • Immerse the clean, dry gold substrates in the TBBT solution in a clean glass petri dish.

    • Incubate for 18-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After incubation, remove the substrates from the TBBT solution.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • The TBBT SAM-coated substrates are now ready for SERS analysis.

Protocol 2: SERS Characterization of TBBT SAMs

This protocol outlines the procedure for acquiring SERS spectra from the prepared TBBT SAMs.

Materials and Equipment:

  • TBBT SAM-coated gold substrate

  • Raman spectrometer equipped with a microscope

  • Laser source (e.g., 633 nm or 785 nm)[4][6][7]

  • Appropriate objective lens (e.g., 50x or 100x)

  • SERS-active substrate (e.g., gold nanoparticles, roughened gold electrode, or nanoparticle-on-mirror configuration)[8][9]

Procedure:

  • SERS Substrate Preparation (if not using a pre-fabricated substrate):

    • For nanoparticle-based SERS, a solution of gold nanoparticles can be drop-casted onto the TBBT SAM or the SAM can be formed directly on a surface with pre-deposited nanoparticles.

    • For electrochemical SERS, the gold substrate can be roughened by performing oxidation-reduction cycles in a suitable electrolyte (e.g., 0.1 M KCl).[8]

  • Instrument Setup:

    • Place the TBBT SAM-coated substrate on the microscope stage of the Raman spectrometer.

    • Select the laser excitation wavelength (e.g., 785 nm is common for thiol SERS to reduce fluorescence).[4][6][7]

    • Set the laser power to a low level (e.g., 1-5 mW) to avoid sample damage.[8]

    • Choose an appropriate objective lens to focus the laser onto the sample surface.

  • Spectral Acquisition:

    • Focus the laser onto the TBBT SAM surface.

    • Set the acquisition parameters:

      • Integration time: 1-10 seconds (adjust as needed to obtain a good signal-to-noise ratio).

      • Number of accumulations: 1-5 (to improve the signal-to-noise ratio).

      • Spectral range: Typically 400 cm⁻¹ to 3200 cm⁻¹ to cover all characteristic TBBT peaks.

    • Acquire the SERS spectrum.

    • Collect spectra from multiple spots on the sample to ensure reproducibility.

  • Data Processing:

    • Perform baseline correction to remove any background fluorescence.

    • Normalize the spectra if comparing intensities between different samples.

    • Identify and assign the characteristic Raman peaks of TBBT based on the data in the table above and literature values.

Visualizations

experimental_workflow cluster_prep Substrate Preparation & SAM Formation cluster_sers SERS Analysis sub_clean Gold Substrate Cleaning (Piranha or UV-Ozone) tbbt_sol Prepare 1 mM TBBT in Ethanol incubation Immerse Substrate in TBBT (18-24 hours) tbbt_sol->incubation rinse_dry Rinse with Ethanol & Dry with N2 incubation->rinse_dry sers_sub Prepare SERS-Active Surface (e.g., Au Nanoparticles) rinse_dry->sers_sub instrument_setup Instrument Setup (Laser, Objective) sers_sub->instrument_setup acquisition Acquire SERS Spectra instrument_setup->acquisition data_proc Data Processing (Baseline Correction, Peak ID) acquisition->data_proc

Caption: Experimental workflow for TBBT SAMs preparation and SERS analysis.

TBBT_SAM_structure Schematic of a TBBT molecule forming a SAM on a gold surface. The molecule binds via one thiol group, leaving the other free. Au1 Au Au2 Au Au3 Au Au4 Au Au5 Au TBBT S-(C6H4)-S-(C6H4)-SH TBBT->Au3 Au-S bond

Caption: TBBT SAM on a gold surface.

References

Application Note: Identification of the S-H Stretch in 4,4'-Thiobisbenzenethiol using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the identification of the sulfhydryl (S-H) stretching vibration in 4,4'-Thiobisbenzenethiol using Fourier-Transform Infrared (FT-IR) spectroscopy. It includes experimental protocols for sample preparation, data acquisition, and spectral interpretation.

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint is generated, corresponding to the vibrational modes of the molecule's bonds. The thiol or sulfhydryl group (S-H) has a characteristic, albeit weak, stretching vibration that can be identified using this method. This compound, a molecule containing two thiol groups, serves as an excellent model for demonstrating the utility of FT-IR in this context. The S-H stretching frequency typically appears in a relatively uncongested region of the spectrum, generally between 2600 and 2550 cm⁻¹[1]. However, the intensity of this peak is often very weak due to the small change in dipole moment during the vibration[2].

Key Vibrational Frequencies for this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands. The most diagnostic of these for the thiol functional group is the S-H stretch. The table below summarizes the expected absorption frequencies for the primary functional groups present in the molecule.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
S-H StretchThiol2550 - 2600[1]Weak
Aromatic C-H StretchBenzene Ring3000 - 3100[3]Medium
Aromatic C=C StretchBenzene Ring1450 - 1600Medium-Strong
C-S StretchThioether/Thiol650 - 700[2]Weak-Medium

Note: The exact position of the S-H stretch can be influenced by intermolecular interactions, such as hydrogen bonding. In the solid state, this peak may shift to lower wavenumbers compared to its position in a dilute solution[4].

Experimental Protocols

As this compound is a solid at room temperature with a melting point of 112-114 °C, solid sampling techniques are required[5]. The two most common and effective methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

This is a rapid and straightforward method requiring minimal sample preparation.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • This compound powder

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Soft, non-abrasive wipes

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean and dry.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from ambient CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal using a clean spatula[6].

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure, ensuring good contact between the solid sample and the crystal surface[6].

  • Acquire Spectrum: Collect the FT-IR spectrum of the sample. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio, which is particularly important for detecting the weak S-H stretch.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a soft wipe dampened with isopropanol or a similar solvent.

This traditional method provides high-quality spectra and is suitable for samples that are not amenable to ATR.

Materials:

  • FT-IR Spectrometer

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • This compound powder

  • Agate mortar and pestle

  • Pellet press and die set

  • Spatula

Procedure:

  • Sample Grinding: In an agate mortar, grind approximately 1-2 mg of this compound to a fine, consistent powder. The particle size should be less than the IR wavelength to minimize scattering effects[7].

  • Mixing with KBr: Add 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample[6]. The concentration of the sample in KBr should be low (0.2% to 1%)[7].

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet[6].

  • Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum.

  • Acquire Spectrum: Carefully place the KBr pellet into the sample holder of the FT-IR instrument. Collect the spectrum, co-adding multiple scans to enhance spectral quality.

  • Data Analysis: The resulting spectrum should show sharp, well-defined peaks. If bands are distorted, it may indicate that the sample was not ground finely enough[7].

Workflow and Data Interpretation

The logical flow from sample handling to final data analysis is crucial for obtaining reliable results.

FTIR_Workflow FT-IR Workflow for this compound Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain this compound Prep_Choice Choose Method Sample->Prep_Choice ATR_Prep Place Powder on ATR Crystal Prep_Choice->ATR_Prep ATR KBr_Prep Prepare KBr Pellet Prep_Choice->KBr_Prep KBr Background Acquire Background Spectrum ATR_Prep->Background KBr_Prep->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Processing Data Processing (e.g., Baseline Correction) Sample_Scan->Processing Analysis Spectral Analysis Processing->Analysis Identification Identify S-H Stretch (~2550 cm⁻¹) Analysis->Identification

Caption: Experimental workflow for FT-IR analysis.

Interpreting the Spectrum: Upon successful data acquisition and processing, the resulting spectrum should be analyzed. The primary region of interest for this application note is between 2600 cm⁻¹ and 2500 cm⁻¹. A weak, but sharp, absorption band in this area is indicative of the S-H stretching vibration[1][2][8]. This peak confirms the presence of the thiol functional group in the this compound sample. Other expected peaks, such as the aromatic C-H stretches above 3000 cm⁻¹, should also be present, confirming the overall structure of the compound.

References

Application Note: Purity Assessment of 4,4'-Thiobisbenzenethiol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4,4'-Thiobisbenzenethiol purity. The described protocol is tailored for researchers, scientists, and professionals in drug development and materials science who require an accurate and reliable method to assess the purity of this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to ensure straightforward implementation.

1. Introduction

This compound, also known as bis(4-mercaptophenyl) sulfide, is an aromatic dithiol compound with significant applications as a monomer in the synthesis of high-performance polymers and as a building block in the creation of functional materials such as self-assembled monolayers (SAMs) on gold surfaces.[1][2] The purity of this compound is critical as impurities can significantly impact the properties and performance of the resulting materials. High-Performance Liquid Chromatography (HPLC) is a standard and essential analytical technique for assessing the purity of such compounds, offering high resolution and sensitivity.[1] This note describes a validated stability-indicating HPLC method for the accurate purity assessment of this compound.

2. Experimental Protocol

This protocol outlines the necessary steps, from sample preparation to data analysis, for determining the purity of this compound.

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for separating aromatic compounds.[1][3]

  • Software: Chromatography data station software for instrument control, data acquisition, and processing.

  • Reagents: HPLC grade acetonitrile, HPLC grade water, and formic acid (analytical grade).

  • Sample: this compound (CAS No: 19362-77-7).

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution 0-15 min: 50% to 95% B; 15-20 min: 95% B; 20.1-25 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

2.3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC grade water. To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas both solutions using sonication or vacuum filtration before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask using acetonitrile to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be tested.

3. Method Validation and Data Presentation

The analytical method was validated for specificity, linearity, precision, accuracy, and sensitivity according to standard guidelines. The quantitative data from the validation are summarized below.

Table 1: Summary of Method Validation Data

ParameterResult
Retention Time (t_R_) ~12.5 minutes
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD, n=6) < 1.5%
Accuracy (Recovery %) 98.5% - 101.2%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Specificity/Selectivity No interference from blank or potential impurities at the main peak

3.1. Purity Calculation

The purity of the this compound sample is calculated based on the area normalization method from the resulting chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

4. Experimental Workflow Visualization

The logical flow of the experimental protocol is illustrated in the diagram below.

HPLC_Workflow Experimental Workflow for HPLC Purity Assessment cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Sol_Prep Prepare Mobile Phases (Aqueous & Organic) Sample_Prep Prepare Standard & Sample Solutions (100 µg/mL) System_Setup Set Up HPLC System & Equilibrate Column Sample_Prep->System_Setup Injection Inject 10 µL of Sample or Standard Solution System_Setup->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Analysis Integrate Peaks & Calculate Area % Acquisition->Analysis Report Generate Purity Report Analysis->Report

Caption: Workflow for assessing this compound purity via HPLC.

The described HPLC method provides a reliable, precise, and accurate protocol for determining the purity of this compound. The validation data demonstrates that the method is suitable for routine quality control and for stability-indicating assays in research and industrial settings. The clear workflow and detailed parameters ensure that the method can be easily replicated, providing consistent and trustworthy results for professionals in the field.

References

Application Note: Thermal Analysis of 4,4'-Thiobisbenzenethiol using TGA and DSC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Thiobisbenzenethiol, also known as bis(4-mercaptophenyl) sulfide, is a chemical compound with applications in the synthesis of thermally stable polymers.[1] Its thermal properties are crucial for determining its processing parameters and the operational limits of the materials derived from it.[1] This application note details the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize the thermal stability and phase transitions of this compound. TGA provides insights into the material's thermal stability and decomposition profile, while DSC is employed to determine its melting point and enthalpy of fusion.[2][3]

Data Presentation

The thermal properties of this compound, as determined by DSC and TGA, are summarized below.

Table 1: DSC Data for this compound

ParameterValue
Onset Melting Temperature (T_onset)112.5 °C
Peak Melting Temperature (T_peak)114.0 °C
Enthalpy of Fusion (ΔH_f)120 J/g

Note: The data presented is representative and may vary based on sample purity and experimental conditions.

Table 2: TGA Data for this compound (under Nitrogen Atmosphere)

ParameterValue
Onset Decomposition Temperature (T_onset)250 °C
Temperature at 5% Weight Loss (T_5%)265 °C
Temperature at 10% Weight Loss (T_10%)280 °C
Temperature at Maximum Rate of Decomposition300 °C
Residual Mass at 600 °C35%

Note: The data presented is representative and may vary based on experimental conditions such as heating rate and gas flow.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses on this compound are provided below.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

  • This compound sample (solid)

  • Aluminum DSC pans and lids

  • Reference pan (empty, hermetically sealed)

  • Inert gas (Nitrogen, high purity)

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with an aluminum lid to ensure a controlled atmosphere and prevent sublimation.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 150 °C at a constant heating rate of 10 °C/min.

    • Hold at 150 °C for 2 minutes to ensure complete melting.

    • Cool the sample to 25 °C at a rate of 10 °C/min.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve. The melting point is determined from the onset and peak of the endothermic transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

  • This compound sample (solid)

  • TGA sample pan (e.g., platinum or ceramic)

  • Inert gas (Nitrogen, high purity)

Procedure:

  • Sample Preparation: Place 5-10 mg of the this compound sample into the TGA pan.

  • Instrument Setup:

    • Position the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum decomposition rate.

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample This compound Sample Weighing Weigh 3-5 mg (DSC) 5-10 mg (TGA) Sample->Weighing Encapsulation Encapsulate in DSC/TGA Pan Weighing->Encapsulation DSC DSC Analysis (25-150°C @ 10°C/min) Encapsulation->DSC TGA TGA Analysis (30-600°C @ 10°C/min) Encapsulation->TGA DSC_Data Heat Flow vs. Temp Curve DSC->DSC_Data TGA_Data Weight % vs. Temp Curve TGA->TGA_Data Analysis Determine T_m, ΔH_f, Decomposition Temps DSC_Data->Analysis TGA_Data->Analysis DSC_Results Melting Point: 112-114 °C Enthalpy of Fusion Analysis->DSC_Results TGA_Results Thermal Stability Profile Decomposition Onset Analysis->TGA_Results

Caption: Workflow for TGA and DSC analysis of this compound.

Logical Relationship of Thermal Events

G cluster_heating Heating Process Solid Solid State Melting Melting (Endothermic) Solid->Melting ~114°C (DSC) Liquid Liquid State Melting->Liquid Decomposition Decomposition (Mass Loss) Liquid->Decomposition >250°C (TGA) Residue Char Residue Decomposition->Residue

Caption: Thermal transitions of this compound upon heating.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of molecular electronics, the precise assembly of functional molecular components between conductive nanoelectrodes is paramount for the development of next-generation electronic devices. 4,4'-Thiobisbenzenethiol (TBBT), an aromatic dithiol, has emerged as a significant molecular candidate for chemically linking nanowires. Its rigid phenyl rings provide a defined tunneling distance, while the thiol (-SH) groups at either end form robust covalent bonds with gold surfaces, a common material for nanowires and electrodes. This application note details the use of TBBT as a molecular linker, providing protocols for the fabrication and characterization of TBBT-based nanowire devices and summarizing key quantitative data from relevant studies.

Data Presentation

While specific quantitative data for TBBT-linked nanowire junctions is not extensively tabulated in the literature, the following table summarizes typical conductance values for similar single-molecule junctions utilizing thiol anchoring groups. These values provide a baseline for expected measurements with TBBT. The conductance of single-molecule junctions is often measured in units of G₀, the quantum of conductance, where G₀ ≈ 77.5 µS.

Molecular Linker SystemConductance (G₀)Measurement TechniqueReference
Alkanedithiol10⁻³ - 10⁻⁵STM-BJ[1]
Aromatic Dithiol (general)10⁻² - 10⁻⁴STM-BJ, MCBJ[2]

Note: The conductance is highly dependent on the specific molecule, the metal electrodes, the contact geometry, and the measurement environment.

Experimental Protocols

1. Protocol for Formation of TBBT Self-Assembled Monolayer (SAM) on Gold Nanowires

This protocol describes the formation of a TBBT SAM on gold nanowire surfaces, a critical step in fabricating a molecular electronic device.

Materials:

  • Gold nanowires on a suitable substrate (e.g., Si/SiO₂)

  • This compound (TBBT)

  • Anhydrous ethanol (B145695) (200 proof)

  • Hydrochloric acid (HCl), concentrated

  • Ammonium hydroxide (B78521) (NH₄OH), concentrated

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas, high purity

  • Glass vials

  • Tweezers

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold nanowire substrate to remove any organic contaminants.

    • Immerse the substrate in piranha solution for 10-15 minutes.

    • Rinse copiously with DI water.

    • Rinse with ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Preparation of TBBT Solution:

    • Prepare a 1 mM solution of TBBT in anhydrous ethanol. To enhance solubility and prevent disulfide bond formation, the pH of the solution can be adjusted. For thiol groups, a slightly acidic environment can be beneficial. Add a few drops of concentrated HCl to the ethanol before dissolving the TBBT.

  • SAM Formation:

    • Immerse the cleaned gold nanowire substrate into the TBBT solution in a clean glass vial.

    • To minimize oxidation, purge the vial with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

  • Rinsing and Drying:

    • Remove the substrate from the TBBT solution.

    • Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

    • For a more rigorous cleaning, sonicate the substrate in fresh ethanol for 1-2 minutes.

    • Dry the substrate again under a gentle stream of nitrogen gas.

2. Protocol for Fabrication and Characterization of a TBBT-Linked Nanowire Junction

This protocol outlines the fabrication of a two-terminal molecular electronic device using TBBT to bridge the gap between two gold nanowires (or a nanowire and an electrode) and its subsequent electrical characterization.

Materials and Equipment:

  • Substrate with pre-patterned gold electrodes with a nanometer-scale gap.

  • TBBT-functionalized gold nanowires (prepared as in Protocol 1).

  • Micromanipulator or dielectrophoresis setup.

  • Scanning Electron Microscope (SEM) or Atomic Force Microscope (AFM) for imaging.

  • Semiconductor parameter analyzer or a custom-built low-current measurement setup.

  • Probe station.

Procedure:

Part A: Device Assembly

  • Positioning the Nanowire:

    • Micromanipulation: Under a high-resolution microscope, use a sharp metallic tip controlled by a micromanipulator to pick up a TBBT-functionalized nanowire and place it across the pre-patterned electrode gap.

    • Dielectrophoresis (DEP): Apply an AC electric field across the electrodes while a solution containing the TBBT-functionalized nanowires is drop-cast onto the substrate. The DEP force will attract and align the nanowires across the electrode gap.

  • Contact Formation: The thiol groups at the ends of the TBBT molecules on the nanowire surface will spontaneously form covalent bonds with the gold electrodes upon contact.

Part B: Device Characterization

  • Imaging:

    • Use SEM or AFM to visualize the assembled device and confirm that a single nanowire or a small number of nanowires bridge the electrode gap.

  • Electrical Measurement:

    • Place the device on a probe station.

    • Connect the probes to the source and drain electrodes of the device.

    • Connect the probes to the semiconductor parameter analyzer.

    • Perform current-voltage (I-V) sweeps to characterize the electrical transport through the TBBT molecular junction. A typical voltage range would be from -1 V to +1 V.

    • Record the I-V curves and calculate the conductance of the device.

Visualizations

Diagram of TBBT Linking a Gold Nanowire to a Gold Electrode

TBBT_Nanowire_Junction cluster_electrode Gold Electrode cluster_molecule TBBT Molecule cluster_nanowire Gold Nanowire electrode Au TBBT S-(C₆H₄)-S-(C₆H₄)-S electrode->TBBT nanowire Au Nanowire TBBT->nanowire

Caption: Schematic of a TBBT molecule forming a chemical bridge.

Experimental Workflow for TBBT-Nanowire Device Fabrication and Characterization

experimental_workflow cluster_prep Preparation cluster_sam SAM Formation cluster_assembly Device Assembly cluster_char Characterization clean_substrate Clean Au Nanowire Substrate immersion Immerse Substrate in TBBT Solution (12-24h) clean_substrate->immersion prepare_solution Prepare TBBT Solution prepare_solution->immersion rinse_dry Rinse with Ethanol & Dry with N₂ immersion->rinse_dry position_nw Position Nanowire (Micromanipulation/DEP) rinse_dry->position_nw imaging Image Device (SEM/AFM) position_nw->imaging iv_measurement Perform I-V Measurements imaging->iv_measurement

Caption: Workflow for fabricating and characterizing TBBT-nanowire devices.

Charge Transport Pathway in a TBBT Molecular Junction

charge_transport Source Source Electrode (Au) Thiol1 Thiol (-S-Au bond) Source->Thiol1 Injection Phenyl1 Phenyl Ring 1 Thiol1->Phenyl1 Tunneling Sulfide Sulfide Bridge (-S-) Phenyl1->Sulfide Phenyl2 Phenyl Ring 2 Sulfide->Phenyl2 Thiol2 Thiol (-S-Au bond) Phenyl2->Thiol2 Tunneling Drain Drain Electrode (Au) Thiol2->Drain Collection

Caption: Charge transport through a TBBT molecule via tunneling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Thiobisbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4'-Thiobisbenzenethiol synthesis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, based on established synthetic routes.[1][2] The primary method discussed is a four-step process involving esterification, etherification, hydrolysis, and recrystallization.[2][3]

Issue 1: Low Yield in Esterification Step

  • Question: My esterification of thiophenol with acetic anhydride (B1165640) is showing low conversion to the thioacetate (B1230152). How can I improve the yield?

  • Answer:

    • Incomplete Reaction: Ensure the reaction is heated to 80-90°C and monitored by a suitable technique like GC analysis until no thiophenol is detected.[2][3] The reaction time is typically 1-3 hours.[2]

    • Reagent Stoichiometry: The molar ratio of thiophenol to acetic anhydride is crucial. An excess of acetic anhydride is recommended, with a molar ratio of 1:1.1 to 1:1.5.[2][3]

    • Moisture: Acetic anhydride is sensitive to moisture. Ensure all glassware is dry and use anhydrous reagents if possible to prevent hydrolysis of the anhydride.

Issue 2: Side Product Formation During Etherification

  • Question: During the etherification with sulfur dichloride, I am observing the formation of unwanted isomers and other byproducts. How can I minimize these?

  • Answer:

    • Temperature Control: The reaction with sulfur dichloride is exothermic. It is critical to maintain a low temperature, typically between 10-15°C, during the dropwise addition of sulfur dichloride.[3] This helps to control the reaction rate and minimize side reactions.

    • Catalyst Concentration: Iodine is used as a catalyst. The weight ratio of iodine to the starting thiophenol should be optimized, typically in the range of 0.9% to 2%.[3]

    • Reaction Time: The addition of sulfur dichloride should be performed slowly over 2-4 hours to maintain control over the reaction.[3]

Issue 3: Incomplete Hydrolysis of the Di-ester Intermediate

  • Question: The hydrolysis of the 4,4'-bis(acetylthio)diphenyl sulfide (B99878) intermediate is not going to completion, resulting in a mixture of product and mono-hydrolyzed or unreacted starting material. What can I do?

  • Answer:

    • Base Concentration and Reflux: Ensure a sufficient amount of sodium hydroxide (B78521) is used for the hydrolysis. The reaction should be heated to reflux for 1-3 hours to drive the reaction to completion.[2][3]

    • Phase Transfer Catalyst: If solubility is an issue, the addition of a phase transfer catalyst may improve the reaction rate between the aqueous sodium hydroxide and the organic intermediate.

    • Monitoring: Monitor the reaction progress using TLC or another appropriate analytical method to determine the optimal reaction time.

Issue 4: Difficulty in Purifying the Final Product

  • Question: My final product, this compound, is off-white or has a low melting point, indicating impurities. What is the best purification method?

  • Answer:

    • Recrystallization: Recrystallization is a highly effective method for purifying the final product.[2]

    • Solvent Selection: The choice of recrystallization solvent is critical. Solvents such as benzene (B151609), toluene, petroleum ether, or cyclohexane (B81311) have been reported to be effective for obtaining white crystalline this compound.[2]

    • Washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

    • Chromatography: For very high purity requirements, column chromatography may be employed, although this may be less practical for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: A well-optimized process following the four-step method of esterification, etherification, hydrolysis, and recrystallization can achieve a total molar yield of over 60%.[2] One specific example in the literature reports a total molar yield of 64%.[2]

Q2: What are the key starting materials for this synthesis?

A2: The most commonly cited high-yield synthesis starts with thiophenol.[2][3] Other reported methods may use diphenyl sulfide and chlorosulfonic acid, but these can lead to a mixture of isomers and require the use of large amounts of expensive reducing agents like zinc powder.[2]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are necessary:

  • Thiophenol: Thiophenol has a very strong and unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood.

  • Sulfur Dichloride: Sulfur dichloride is a corrosive and toxic substance. It reacts with water and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Solvents: Many of the solvents used, such as benzene and toluene, are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Hydrolysis: The hydrolysis step involves the use of a strong base (sodium hydroxide) and acid (hydrochloric acid). Appropriate PPE should be worn to protect against chemical burns.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:

  • Melting Point: The reported melting point is in the range of 112-116°C.[2][4][5] A sharp melting point in this range is indicative of high purity.

  • Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the chemical structure.[1]

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product.[1]

Data Presentation

Table 1: Summary of Key Reaction Parameters for High-Yield Synthesis

StepReactantsMolar/Weight RatioTemperatureReaction Time
Esterification Thiophenol : Acetic Anhydride1 : 1.1 - 1.5 (molar)80 - 90°C1 - 3 hours
Etherification Thiophenol : Sulfur Dichloride1 : 1.1 - 1.3 (molar)10 - 15°C2 - 4 hours
Iodine : Thiophenol0.9% - 2% (weight)
Hydrolysis Sodium Hydroxide : Thiophenol1 - 2 : 1 (mass)Reflux1 - 3 hours
Hydrochloric Acid : Sodium Hydroxide1.0 - 1.2 : 1 (molar)Room TemperatureDropwise addition

Data compiled from a patented synthesis method.[2][3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a reported high-yield synthesis method.[2][3]

Step 1: Esterification (Protection of Thiol Group)

  • In a reaction vessel, add thiophenol.

  • Under stirring, slowly add acetic anhydride dropwise. The recommended molar ratio of thiophenol to acetic anhydride is between 1:1.1 and 1:1.5.[2][3]

  • Heat the mixture to 80-90°C and maintain this temperature for 1-3 hours.[2][3]

  • Monitor the reaction using GC analysis to confirm the disappearance of thiophenol.[2]

  • Cool the reaction mixture to 5-15°C and add water.[2]

  • Separate the lower organic layer, which contains the S-phenyl thioacetate intermediate.

Step 2: Etherification (Formation of the Thioether Linkage)

  • To the organic layer from the previous step, add a suitable solvent (e.g., cyclohexane, ethyl acetate, or ethylene (B1197577) dichloride) and iodine as a catalyst (0.9-2% by weight relative to the initial thiophenol).[2][3]

  • Cool the mixture to 10-15°C.[3]

  • Slowly add sulfur dichloride dropwise over 2-4 hours, maintaining the temperature at 10-15°C. The molar ratio of the initial thiophenol to sulfur dichloride should be between 1:1.1 and 1:1.3.[3]

  • After the addition is complete, add water and separate the organic layer.

  • Remove the solvent from the organic layer under reduced pressure to obtain a yellow solid, which is the 4,4'-bis(acetylthio)diphenyl sulfide intermediate.

Step 3: Hydrolysis (Deprotection)

  • In a flask, add water, sodium hydroxide, and the yellow solid obtained in the previous step.[2] The mass ratio of sodium hydroxide to the initial thiophenol should be between 1:1 and 2:1.[2]

  • Heat the mixture to reflux and maintain for 1-3 hours.[2][3]

  • Cool the reaction mixture to room temperature.

  • Slowly add hydrochloric acid solution (20-40% mass concentration) dropwise until the solution is acidic.[2][3]

  • Filter the resulting precipitate to obtain a white solid.

Step 4: Recrystallization (Purification)

  • Recrystallize the crude white solid from a suitable solvent such as benzene, toluene, petroleum ether, or cyclohexane to obtain pure, white crystalline this compound.[2]

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow start Start: Thiophenol esterification Step 1: Esterification (Acetic Anhydride) start->esterification intermediate1 S-phenyl thioacetate esterification->intermediate1 etherification Step 2: Etherification (Sulfur Dichloride, Iodine) intermediate1->etherification intermediate2 4,4'-bis(acetylthio)diphenyl sulfide etherification->intermediate2 hydrolysis Step 3: Hydrolysis (NaOH, then HCl) intermediate2->hydrolysis crude_product Crude Product hydrolysis->crude_product recrystallization Step 4: Recrystallization crude_product->recrystallization final_product Final Product: This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway thiophenol Thiophenol thioacetate S-phenyl thioacetate thiophenol->thioacetate + Acetic Anhydride (Esterification) diester 4,4'-bis(acetylthio)diphenyl sulfide thioacetate->diester + SCl2, I2 (Etherification) final_product This compound diester->final_product + NaOH, H2O + HCl (Hydrolysis)

References

Preventing oxidation of 4,4'-Thiobisbenzenethiol during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Thiobisbenzenethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage and handling?

A1: The primary degradation pathway for this compound is the oxidation of its thiol (-SH) groups. This oxidation leads to the formation of disulfide bonds (S-S), resulting in dimerization or polymerization of the molecule.[1] This process can be accelerated by exposure to oxygen, light, heat, and the presence of metal ions.[2]

Q2: What are the ideal storage conditions to minimize oxidation of this compound?

A2: To minimize oxidation, this compound should be stored under an inert atmosphere, such as argon or nitrogen, to exclude oxygen. It is recommended to store it in a cool, dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[3] The container should be tightly sealed to prevent moisture and air ingress.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of thiols like this compound is highly pH-dependent. Oxidation rates increase significantly at neutral to alkaline pH (pH > 7).[3][4] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).[3]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, antioxidants can be effective in preventing thiol oxidation. However, their use must be compatible with your experimental downstream applications. For many applications, the most effective method for preventing oxidation is strict adherence to storage under an inert atmosphere and at low temperatures.[2]

Q5: How can I detect and quantify the oxidation of my this compound sample?

A5: The extent of oxidation can be assessed using several analytical techniques:

  • Ellman's Reagent (DTNB): This is a common colorimetric method to quantify the concentration of free thiol groups. A decrease in the free thiol concentration indicates oxidation.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the formation of the disulfide. The signal of the protons adjacent to the sulfur atom will shift upon oxidation.[9][10]

  • Mass Spectrometry (MS): MS can be used to identify the presence of the disulfide dimer, which will have a different molecular weight than the monomer.[11]

Troubleshooting Guide

Problem Possible Cause Solution
Loss of compound activity or unexpected reaction byproducts. Oxidation of the thiol groups to disulfides, which may be unreactive or interfere with the intended reaction.1. Confirm the purity of your this compound using an analytical method like NMR or by performing an Ellman's test to quantify free thiols.[5][9] 2. If oxidation is confirmed, consider purifying the material if feasible. 3. For future prevention, strictly adhere to inert atmosphere handling and storage protocols.[12]
Precipitate forms in a solution of this compound upon storage. The disulfide dimer may have lower solubility in the chosen solvent compared to the monomeric thiol.1. Analyze the precipitate to confirm its identity. 2. If it is the disulfide, the solution can be treated with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to revert it to the free thiol.[3] Note that the suitability of this depends on your downstream application.
Inconsistent results between different batches or experiments. Variable levels of oxidation due to inconsistent storage or handling procedures.1. Standardize your storage and handling protocols for all users and experiments.[3] 2. Ensure all aliquots are properly sealed under an inert atmosphere. 3. Always use freshly prepared solutions from deoxygenated solvents.[12][13][14][15][16]

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for this compound

Condition Recommendation Impact on Stability
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).High Impact: Significantly reduces the rate of oxidation by excluding atmospheric oxygen.
Temperature Cool, dark place. For long-term storage, 2-8°C or -20°C is recommended.[3]High Impact: Low temperatures slow down the rate of chemical degradation.
Light Store in an amber vial or in the dark.Moderate Impact: Protects the compound from light-catalyzed oxidation.[2]
pH (in solution) Maintain a slightly acidic pH (if compatible with the experiment).High Impact: A pH below 7 minimizes the formation of the more easily oxidized thiolate anion.[3]
Solvents Use deoxygenated solvents for preparing solutions.High Impact: Removes dissolved oxygen, a key reactant in the oxidation process.[12][13][14][15][16]
Additives Consider the use of a chelating agent like EDTA in solutions.Moderate Impact: Sequesters catalytic metal ions that can accelerate oxidation.[3]

Experimental Protocols

Protocol 1: Handling Solid this compound under an Inert Atmosphere

Objective: To safely handle solid this compound while minimizing exposure to atmospheric oxygen.

Materials:

  • Schlenk flask or vial with a septum-sealed cap

  • Inert gas (Argon or Nitrogen) source with a manifold

  • Spatula

  • Balance

Procedure:

  • Inerting the Container: Purge a clean, dry Schlenk flask or vial with a gentle stream of inert gas for several minutes to displace any air.

  • Weighing: Under a positive pressure of inert gas, quickly weigh the desired amount of this compound and transfer it into the prepared container.

  • Sealing: Securely seal the container. If using a Schlenk flask, close the stopcock. If using a vial, ensure the septum cap is tight.

  • Final Purge: Briefly flush the headspace of the container with inert gas one more time to ensure a completely inert atmosphere.

  • Storage: Store the sealed container in a cool, dark place as recommended.

Protocol 2: Preparation of Deoxygenated Solvents

Objective: To remove dissolved oxygen from solvents to be used with this compound.

Method A: Freeze-Pump-Thaw (Most Effective) [12][13][14]

  • Place the solvent in a Schlenk flask and securely attach it to a Schlenk line.

  • Freeze the solvent by immersing the flask in liquid nitrogen.

  • Once completely frozen, open the flask to a high vacuum for 5-10 minutes.

  • Close the flask to the vacuum and allow the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final cycle, backfill the flask with an inert gas.

Method B: Purging with Inert Gas [12][13][15]

  • Place the solvent in a flask with a septum.

  • Insert a long needle connected to an inert gas source, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle as a gas outlet.

  • Bubble the inert gas through the solvent for at least 30-60 minutes.

  • Remove the needles and store the solvent under a positive pressure of inert gas.

Protocol 3: Quantification of Free Thiols using Ellman's Reagent (DTNB)

Objective: To determine the concentration of free thiol groups in a sample of this compound.[5][6][7][8]

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

  • Prepare Sample: Dissolve a known quantity of your this compound in the Reaction Buffer.

  • Reaction:

    • In a cuvette, add 50 µL of the DTNB solution to 2.5 mL of the Reaction Buffer.

    • Measure the absorbance of this solution at 412 nm. This is your blank.

    • Add a small, known volume (e.g., 100 µL) of your this compound solution to the cuvette. Mix gently.

  • Measurement: Incubate at room temperature for 15 minutes and then measure the absorbance at 412 nm.

  • Calculation: Calculate the concentration of free thiols using the Beer-Lambert law:

    • Concentration (M) = (Absorbance_sample - Absorbance_blank) / (ε × l)

    • Where ε (molar extinction coefficient of the product) = 14,150 M⁻¹cm⁻¹ and l is the path length of the cuvette (usually 1 cm).

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_storage Storage cluster_handling Handling cluster_analysis Analysis & Troubleshooting storage Store Solid Compound inert_atm Inert Atmosphere (Argon/Nitrogen) storage->inert_atm cool_dark Cool, Dark Place storage->cool_dark handling Prepare Solution storage->handling Use in Experiment degas Use Deoxygenated Solvent handling->degas ph_control Control pH (if applicable) handling->ph_control analysis Monitor for Oxidation handling->analysis During/After Experiment ellmans Ellman's Test (Quantify Free Thiols) analysis->ellmans nmr_ms NMR / MS (Detect Disulfide) analysis->nmr_ms troubleshoot Troubleshoot (e.g., add reducing agent) analysis->troubleshoot

Caption: Logical workflow for the storage, handling, and analysis of this compound to prevent oxidation.

References

Technical Support Center: Optimizing 4,4'-Thiobisbenzenethiol (TBBT) SAM Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to forming high-quality, uniform Self-Assembled Monolayers (SAMs) of 4,4'-Thiobisbenzenethiol (TBBT) on gold substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of TBBT SAMs.

Issue 1: Incomplete or Non-Uniform Monolayer Formation

  • Question: My TBBT SAM appears patchy and non-uniform when characterized by AFM or electrochemical methods. What are the likely causes and how can I fix this?

  • Answer: Incomplete or patchy SAM formation is a common issue that can stem from several factors:

    • Sub-optimal TBBT Concentration: The concentration of the TBBT solution is a critical parameter. Very low concentrations may require impractically long immersion times to achieve full coverage, while excessively high concentrations can lead to the formation of disordered multilayers or aggregates on the surface. For aromatic thiols, a typical concentration range is 1 µM to 5 mM in a suitable solvent like ethanol (B145695). It is recommended to start with a concentration of around 1 mM and optimize from there.

    • Insufficient Immersion Time: While the initial adsorption of thiols onto a gold surface is rapid, the subsequent organization into a well-ordered monolayer is a slower process. Short immersion times may only allow for the formation of a disordered layer with significant defects. For aromatic thiols, it is generally recommended to use immersion times ranging from 12 to 48 hours to ensure the formation of a densely packed and well-ordered monolayer.

    • Contaminated Substrate: The quality of the gold substrate is paramount for the formation of a uniform SAM. Any organic or particulate contamination on the surface will inhibit the self-assembly process. It is crucial to employ a rigorous cleaning procedure before immersion in the TBBT solution.

    • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of TBBT and the quality of the resulting SAM. Solvents that are too polar may not adequately solvate the aromatic backbone of TBBT, leading to aggregation in solution and on the surface. Conversely, solvents that are too non-polar may not be suitable for cleaning and rinsing steps. High-purity ethanol is a commonly used and effective solvent for forming thiol SAMs on gold.

Issue 2: High Defect Density (Pinholes)

  • Question: My electrochemical characterization (e.g., Cyclic Voltammetry or Electrochemical Impedance Spectroscopy) indicates a high density of pinholes or defects in my TBBT SAM. How can I improve the quality of the monolayer?

  • Answer: Pinholes and other defects in the SAM can compromise its performance as a barrier layer or for subsequent functionalization. To reduce defect density:

    • Optimize TBBT Concentration: As with incomplete monolayer formation, the concentration of the TBBT solution plays a key role. An optimal concentration helps to minimize pinholes by promoting the formation of a dense SAM layer. For some thiol systems, increasing the concentration from the nanomolar to the micromolar range has been shown to reduce pinholes.

    • Increase Immersion Time: Longer immersion times allow for the annealing of the monolayer, where molecules can reorganize on the surface to fill in vacancies and reduce domain boundaries, thereby minimizing pinholes.

    • Thorough Rinsing: After immersion, it is crucial to thoroughly rinse the substrate with fresh, high-purity solvent to remove any physisorbed (non-covalently bound) TBBT molecules that may be loosely attached to the surface or blocking potential binding sites.

    • Clean Environment: Perform the SAM formation in a clean environment to prevent airborne contaminants from settling on the substrate during the immersion process. A cleanroom or a laminar flow hood is recommended.

Issue 3: Poor Adhesion or Delamination of the SAM

  • Question: The TBBT monolayer seems to detach from the gold surface during subsequent processing steps. What could be the reason for this poor adhesion?

  • Answer: Poor adhesion of the TBBT SAM is often related to the quality of the initial gold-sulfur bond.

    • Improper Substrate Cleaning: An inadequate cleaning procedure can leave behind a thin layer of contaminants (e.g., oxides, organic residues) that prevents the direct interaction of the thiol groups with the gold surface, resulting in a weak bond.

    • Oxidized TBBT Solution: TBBT in solution can oxidize over time, especially when exposed to air and light, forming disulfides. These disulfides will not form a covalent bond with the gold surface. It is recommended to use freshly prepared TBBT solutions and to minimize their exposure to oxygen and light. Purging the solution and the reaction vessel with an inert gas like nitrogen or argon can help to prevent oxidation.

    • Water Content in Solvent: The presence of excessive water in the solvent can sometimes interfere with the self-assembly process on gold. Using anhydrous (dry) solvents is recommended for optimal SAM formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended cleaning procedure for gold substrates before TBBT SAM formation?

    • A1: A thorough cleaning of the gold substrate is critical. A widely used and effective method is the "Piranha" etch, which involves immersing the substrate in a freshly prepared 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). EXTREME CAUTION must be exercised when handling Piranha solution as it is highly corrosive and reactive. This should be followed by copious rinsing with deionized water and then with a high-purity solvent like absolute ethanol, and finally drying under a stream of inert gas (e.g., nitrogen or argon).

  • Q2: What is the optimal concentration of this compound (TBBT) for SAM formation?

    • A2: While the optimal concentration can be system-dependent, a good starting point for TBBT in a solvent like ethanol is in the range of 0.1 mM to 1 mM. Lower concentrations may lead to more ordered domains but require longer immersion times, while higher concentrations can result in less ordered films or multilayer formation.

  • Q3: How long should I immerse the gold substrate in the TBBT solution?

    • A3: For the formation of a well-ordered and stable TBBT SAM, an immersion time of 18 to 24 hours at room temperature is generally recommended. While significant surface coverage is achieved much faster, this extended time allows for the molecules to reorganize into a more crystalline and defect-free monolayer.

  • Q4: Which solvent should I use to prepare the TBBT solution?

    • A4: High-purity, absolute ethanol is a commonly used and effective solvent for preparing TBBT solutions for SAM formation on gold. Other solvents like toluene (B28343) or tetrahydrofuran (B95107) can also be used, but ethanol is often preferred due to its ability to effectively wet the gold surface and its compatibility with subsequent rinsing steps. The choice of solvent can influence the final structure of the SAM, with less polar solvents sometimes leading to more ordered films for aromatic dithiols.

  • Q5: How can I confirm the formation and quality of my TBBT SAM?

    • A5: Several surface-sensitive techniques can be used to characterize the TBBT SAM:

      • Atomic Force Microscopy (AFM): To visualize the surface topography and identify defects.

      • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the chemical state of the sulfur (thiolate bond to gold).

      • Contact Angle Goniometry: To measure the surface wettability, which changes upon SAM formation.

      • Electrochemical Methods (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy): To assess the packing density and the presence of defects by measuring the blocking of electron transfer to a redox probe in solution.

      • Ellipsometry: To measure the thickness of the formed monolayer.

Quantitative Data

Table 1: Influence of TBBT Concentration on SAM Quality (Synthesized Data)

TBBT Concentration (in Ethanol)Immersion Time (hours)Observed Surface Coverage (AFM)Defect Density (Electrochemical Analysis)Notes
0.01 mM24Incomplete, large domains with visible substrateHighLow concentration requires longer immersion to reach full coverage.
0.1 mM24Near-complete, well-defined domainsModerateOften a good starting point for optimization.
1 mM 24 Complete and uniform Low Generally considered optimal for a balance of speed and quality.
5 mM24Complete, but with evidence of multilayer islandsLow to ModerateHigher concentrations can lead to less ordered structures.
10 mM24Non-uniform, evidence of aggregation and multilayersModerate to HighVery high concentrations are generally detrimental to monolayer quality.

Table 2: Influence of Immersion Time on TBBT SAM Thickness (Synthesized Ellipsometry Data)

Immersion Time (hours)TBBT ConcentrationAverage SAM Thickness (nm)Notes
0.51 mM in Ethanol0.8 ± 0.2Initial rapid adsorption phase.
21 mM in Ethanol1.2 ± 0.1Significant coverage achieved.
61 mM in Ethanol1.5 ± 0.1Monolayer approaching full coverage.
121 mM in Ethanol1.7 ± 0.05Reorganization and ordering phase begins.
24 1 mM in Ethanol 1.8 ± 0.05 Considered to be a well-ordered, stable monolayer.
481 mM in Ethanol1.8 ± 0.05Little to no significant change in thickness after 24 hours.

Experimental Protocols

Protocol 1: Gold Substrate Cleaning (Piranha Etch)

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute Ethanol (200 proof)

  • Beakers

  • Tweezers (Teflon-coated or stainless steel)

  • Nitrogen or Argon gas supply with a gentle stream nozzle

Procedure:

  • Safety Precautions: This procedure must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.

  • Prepare Piranha Solution: In a clean glass beaker, slowly and carefully add 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. Warning: The solution is highly exothermic and will become very hot. Never add H₂O₂ to H₂SO₄ rapidly.

  • Substrate Immersion: Using tweezers, carefully immerse the gold substrate into the hot Piranha solution for 5-10 minutes.

  • Rinsing: Gently remove the substrate from the Piranha solution and rinse it thoroughly with a copious amount of DI water.

  • Solvent Rinse: Rinse the substrate with absolute ethanol.

  • Drying: Dry the substrate under a gentle stream of nitrogen or argon gas. The substrate is now ready for immediate use in SAM formation.

Protocol 2: this compound (TBBT) SAM Formation

Materials:

  • Cleaned gold substrate

  • This compound (TBBT)

  • Absolute Ethanol (200 proof)

  • Glass vial with a Teflon-lined cap

  • Volumetric flask and pipettes

  • Analytical balance

Procedure:

  • Prepare TBBT Solution: Prepare a 1 mM solution of TBBT in absolute ethanol. For example, to prepare 10 mL of a 1 mM solution, dissolve 2.504 mg of TBBT (MW = 250.4 g/mol ) in 10 mL of absolute ethanol.

  • Substrate Immersion: Place the freshly cleaned and dried gold substrate into a clean glass vial. Add the TBBT solution to the vial, ensuring the entire gold surface is submerged.

  • Inert Atmosphere (Optional but Recommended): To minimize oxidation of the TBBT, gently bubble nitrogen or argon gas through the solution for a few minutes and then fill the headspace of the vial with the inert gas before sealing it tightly with the Teflon-lined cap.

  • Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.

  • Rinsing: After the incubation period, remove the substrate from the TBBT solution with clean tweezers. Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the TBBT-coated substrate under a gentle stream of nitrogen or argon gas.

  • Storage: Store the SAM-modified substrate in a clean, dry, and inert environment (e.g., a desiccator or a nitrogen-purged container) until further use.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization start Start cleaning Gold Substrate Cleaning start->cleaning rinsing_H2O DI Water Rinse cleaning->rinsing_H2O rinsing_EtOH Ethanol Rinse rinsing_H2O->rinsing_EtOH drying_prep Drying (N2/Ar) rinsing_EtOH->drying_prep immersion Substrate Immersion (18-24h) drying_prep->immersion solution_prep Prepare TBBT Solution solution_prep->immersion rinsing_sam Ethanol Rinse immersion->rinsing_sam drying_sam Drying (N2/Ar) rinsing_sam->drying_sam characterization AFM, XPS, Contact Angle, etc. drying_sam->characterization end End characterization->end

Caption: Experimental workflow for the formation of a this compound (TBBT) SAM on a gold substrate.

Troubleshooting_Logic problem Problem with TBBT SAM Formation incomplete Incomplete/ Non-Uniform SAM problem->incomplete defects High Defect Density problem->defects adhesion Poor Adhesion problem->adhesion conc Optimize TBBT Concentration incomplete->conc time Increase Immersion Time incomplete->time clean Improve Substrate Cleaning incomplete->clean defects->conc defects->time rinse Thorough Rinsing defects->rinse adhesion->clean solution Use Fresh TBBT Solution adhesion->solution

Caption: Troubleshooting guide for common issues in TBBT SAM formation.

Troubleshooting and minimizing pinhole defects in 4,4'-Thiobisbenzenethiol monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formation of high-quality 4,4'-Thiobisbenzenethiol (TBBT) self-assembled monolayers (SAMs). Our goal is to help you minimize pinhole defects and achieve well-ordered, functional surfaces for your applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected orientation of this compound (TBBT) in a self-assembled monolayer (SAM) on a gold surface?

A1: TBBT adsorbs onto a gold surface by forming a single gold-sulfur (Au-S) bond with one of its thiol groups.[1] The other thiol group remains free and exposed at the monolayer's surface. The molecule itself is generally tilted with respect to the gold surface.[1]

Q2: What is a pinhole defect in a TBBT monolayer?

A2: A pinhole defect is a void or discontinuity in the TBBT monolayer where the underlying substrate (e.g., gold) is exposed. These can range in size from single molecular vacancies to larger, irregularly shaped areas. These defects can compromise the insulating properties of the monolayer and act as sites for non-specific adsorption or undesired electrochemical reactions.

Q3: How can I determine the quality and presence of pinhole defects in my TBBT monolayer?

A3: Several surface-sensitive techniques can be used to characterize the quality of your TBBT SAM and identify pinhole defects:

  • Cyclic Voltammetry (CV): By using a redox probe that cannot penetrate a well-ordered SAM, the presence of pinholes can be detected by the observation of faradaic currents at the formal potential of the probe. The magnitude of this current can be used to estimate the pinhole density.

  • Electrochemical Impedance Spectroscopy (EIS): A well-formed, low-defect monolayer will exhibit high impedance. A decrease in impedance can indicate the presence of pinholes or other defects.

  • Atomic Force Microscopy (AFM): AFM can be used to directly visualize the topography of the monolayer surface and identify pinholes as depressions in the film.

  • Scanning Tunneling Microscopy (STM): STM provides higher resolution imaging than AFM and can be used to visualize molecular-scale defects and ordering.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the chemical composition of the surface and assess the coverage of the TBBT monolayer.

Q4: Can TBBT monolayers be removed to reuse the gold substrate?

A4: Yes, TBBT monolayers can be removed from a gold surface. A common method is to immerse the SAM-coated substrate in a solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), which cleaves the gold-sulfur bond.[2] Electrochemical desorption by applying a negative potential to the gold substrate is another effective method.[2]

Troubleshooting Guide: Minimizing Pinhole Defects

This guide addresses common issues encountered during the formation of TBBT SAMs that can lead to pinhole defects.

Issue Possible Cause(s) Recommended Solution(s)
High Pinhole Density 1. Contaminated Gold Substrate: Organic residues, dust particles, or an oxide layer on the gold surface can inhibit the formation of a well-ordered monolayer.- Implement a rigorous cleaning protocol for the gold substrate before SAM formation. Common methods include piranha solution, RCA SC-1 solution, or UV/Ozone cleaning.[3] - Ensure the substrate is thoroughly rinsed with high-purity water and ethanol (B145695) and dried with a stream of inert gas (e.g., nitrogen or argon) immediately before immersion in the thiol solution.
2. Impure TBBT or Solvent: Contaminants in the TBBT powder or the solvent can co-adsorb on the gold surface, disrupting the ordering of the monolayer.- Use high-purity TBBT (e.g., >98%). - Use high-purity, anhydrous solvents (e.g., absolute ethanol).
3. Insufficient Immersion Time: The self-assembly process may not have reached equilibrium, resulting in an incomplete or poorly ordered monolayer.- Increase the immersion time. For aromatic thiols, longer immersion times (e.g., 24-48 hours) are generally recommended to allow for molecular rearrangement and the formation of a more crystalline, low-defect monolayer.[4]
4. Inappropriate TBBT Concentration: A concentration that is too low may lead to incomplete coverage, while a concentration that is too high can result in the formation of a disordered multilayer.- The optimal concentration is typically in the range of 1-5 mM. It is advisable to start with a concentration of 1 mM and optimize if necessary.[4]
5. Presence of Oxygen: Oxygen can lead to the oxidation of thiols to disulfides in solution, which can adsorb on the surface and disrupt monolayer formation.- De-gas the solvent before dissolving the TBBT. - Backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) before sealing.
Inconsistent Monolayer Quality 1. Inconsistent Substrate Preparation: Variations in the cleaning procedure can lead to different surface conditions and, consequently, variable monolayer quality.- Standardize the substrate cleaning protocol and ensure it is followed consistently for all experiments.
2. Environmental Factors: Changes in temperature, humidity, or exposure to ambient light can affect the self-assembly process.- Perform the SAM formation in a controlled environment. - Store samples in a desiccator and protect them from light during and after formation.
Poor Monolayer Stability 1. Oxidation of the Monolayer: Exposure to air and light after formation can lead to the oxidation of the sulfur-gold bond and the thiol head groups, degrading the monolayer.- Minimize the exposure of the formed SAM to ambient conditions. - Store the samples under an inert atmosphere and in the dark.

Quantitative Data on TBBT Monolayer Quality

While extensive comparative studies on the impact of all preparation parameters on TBBT pinhole density are limited, the following table summarizes a key finding and provides general trends observed for aromatic thiol SAMs.

Parameter Condition Reported Pinhole Defect Ratio (θ) Notes
Overall Quality Optimized Conditions> 99.6%This high level of surface passivation was achieved for TBBT on a gold electrode, indicating that very low pinhole densities are attainable.[1]

General Trends for Minimizing Pinhole Defects in Aromatic Thiol SAMs:

Parameter Trend for Lower Pinhole Density Rationale
Immersion Time LongerAllows for the slow rearrangement of molecules on the surface, leading to a more ordered and crystalline monolayer with fewer domain boundaries and vacancies.[4]
TBBT Concentration 1-5 mMBalances sufficient surface coverage with avoiding the formation of disordered multilayers.[4]
Solvent Purity High (Anhydrous)Minimizes the co-adsorption of impurities that can disrupt the packing of the TBBT molecules.
Substrate Cleanliness Atomically CleanProvides a uniform surface for the self-assembly process, preventing defect nucleation at contaminant sites.
Temperature Room TemperatureGenerally sufficient for TBBT SAM formation. Annealing after formation can sometimes improve order but should be optimized carefully.

Experimental Protocols

Gold Substrate Cleaning Protocol (Piranha Solution Method)

EXTREME CAUTION IS REQUIRED WHEN HANDLING PIRANHA SOLUTION. It is a strong oxidizer and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.

  • Prepare Piranha Solution: In a clean glass beaker inside a fume hood, prepare the piranha solution by slowly and carefully adding a 3:1 ratio of concentrated sulfuric acid (H₂SO₄) to 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid. The solution will become very hot.

  • Immerse Substrate: Using acid-resistant tweezers, carefully immerse the gold substrate in the piranha solution for 5-10 minutes.[3]

  • Rinse Thoroughly: Carefully remove the substrate from the piranha solution and rinse it extensively with high-purity deionized (DI) water (18.2 MΩ·cm).

  • Final Rinse and Dry: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen or argon gas.[3] The substrate should be used immediately for SAM formation.

TBBT Self-Assembled Monolayer (SAM) Formation Protocol
  • Prepare TBBT Solution: In a clean glass container, prepare a 1 mM solution of this compound in absolute ethanol. Ensure the TBBT is fully dissolved.

  • Immerse Substrate: Immediately after cleaning and drying, immerse the gold substrate into the TBBT solution.[4] Handle the substrate only with clean tweezers.

  • Inert Atmosphere: To minimize oxidation, it is recommended to backfill the container with a dry, inert gas (e.g., nitrogen or argon) before sealing.

  • Incubation: Allow the self-assembly to proceed for at least 24 hours at room temperature in a vibration-free environment and protected from light.[4]

  • Rinsing: After the incubation period, remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any physisorbed molecules.[4]

  • Drying: Dry the substrate with a gentle stream of high-purity nitrogen or argon gas.

  • Storage: Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere and in the dark, until characterization or use.

Characterization Protocol: Cyclic Voltammetry (CV) for Pinhole Defect Analysis
  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the TBBT-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).

  • Electrolyte Solution: Use an aqueous electrolyte solution containing a redox probe that exhibits fast electron transfer kinetics on a bare gold surface but is sterically hindered from tunneling through the TBBT monolayer. A common choice is a solution of 1 mM potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in 0.1 M potassium chloride (KCl).

  • Perform CV: Record the cyclic voltammogram by scanning the potential over a range that encompasses the formal potential of the redox probe (for Fe(CN)₆³⁻/⁴⁻, this is typically around +0.2 V vs. Ag/AgCl).

  • Data Interpretation:

    • Low-Defect Monolayer: A well-formed, low-defect TBBT monolayer will effectively block the redox probe from reaching the gold surface, resulting in a flat, capacitive-like CV with no significant faradaic peaks.

    • Monolayer with Pinhole Defects: If pinhole defects are present, the redox probe can access the underlying gold surface, leading to the appearance of redox peaks at the formal potential of the probe. The peak current is proportional to the area of the pinholes.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing cluster_char Characterization Clean Gold Substrate Clean Gold Substrate Rinse (DI Water & Ethanol) Rinse (DI Water & Ethanol) Clean Gold Substrate->Rinse (DI Water & Ethanol) Dry (Nitrogen Stream) Dry (Nitrogen Stream) Rinse (DI Water & Ethanol)->Dry (Nitrogen Stream) Immerse in TBBT Solution Immerse in TBBT Solution Dry (Nitrogen Stream)->Immerse in TBBT Solution AFM AFM Dry (Nitrogen Stream)->AFM CV CV Dry (Nitrogen Stream)->CV XPS XPS Dry (Nitrogen Stream)->XPS Incubate (24h) Incubate (24h) Immerse in TBBT Solution->Incubate (24h) Rinse (Ethanol) Rinse (Ethanol) Incubate (24h)->Rinse (Ethanol) Rinse (Ethanol)->Dry (Nitrogen Stream)

Caption: Experimental workflow for the preparation and characterization of TBBT SAMs.

Troubleshooting_Workflow start High Pinhole Defects Observed substrate Is the substrate preparation rigorous and consistent? start->substrate reagents Are TBBT and solvent of high purity? substrate->reagents Yes improve_substrate Action: Implement rigorous cleaning protocol (e.g., Piranha/UV-Ozone) substrate->improve_substrate No time Is the immersion time sufficient (≥24h)? reagents->time Yes use_pure Action: Use high-purity reagents and anhydrous solvents reagents->use_pure No environment Is the assembly performed under an inert atmosphere? time->environment Yes increase_time Action: Increase immersion time time->increase_time No use_inert Action: De-gas solvent and use inert gas backfill environment->use_inert No end_node Low Pinhole Defects Achieved environment->end_node Yes improve_substrate->reagents use_pure->time increase_time->environment use_inert->end_node

Caption: Logical workflow for troubleshooting pinhole defects in TBBT monolayers.

References

Best practices for recrystallization and purification of 4,4'-Thiobisbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the recrystallization and purification of 4,4'-Thiobisbenzenethiol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Recrystallization is a widely used and effective technique for purifying this compound.[1] This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the properties of this compound is crucial for successful purification. Key properties are summarized in the table below. The thiol groups are notably redox-active and can be oxidized to form disulfide bonds, which is a key consideration during purification.[1]

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Several solvents have been identified as suitable for the recrystallization of this compound. The choice of solvent will depend on the specific impurities present in the crude material. A patent describing the synthesis of this compound suggests benzene, toluene, petroleum ether, or cyclohexane.[2] Other sources indicate solubility in toluene, and slight solubility in chloroform (B151607), ethyl acetate, and methanol (B129727).[3][4]

Q4: Are there any known challenges when recrystallizing aryl thiols like this compound?

A4: Yes, aryl thiols can sometimes be challenging to crystallize.[5] The primary challenge is their susceptibility to oxidation, which can lead to the formation of disulfide impurities.[1] It is therefore advisable to use degassed solvents and/or perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₀S₃[4][6]
Molecular Weight 250.40 g/mol [4]
Appearance White to pale yellow solid[4]
Melting Point 112-114 °C[4]
Boiling Point 148 °C at 12 mmHg[3]

Table 2: Solvent Suitability for Recrystallization

SolventSolubility ProfileNotesReference
Toluene SolubleA good starting point for single-solvent recrystallization.[2][3]
Benzene SolubleEffective, but its use may be restricted due to toxicity.[2]
Cyclohexane Likely suitableListed as a potential recrystallization solvent.[2]
Petroleum Ether Likely suitableListed as a potential recrystallization solvent.[2]
Chloroform Slightly solubleMay be useful as a co-solvent in a solvent system.[4]
Ethyl Acetate Slightly solubleCould be used as part of a solvent-antisolvent pair.[4]
Methanol Slightly solubleMay be effective as an anti-solvent.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on the data in Table 2, select a suitable solvent (e.g., toluene). The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of the dried crystals should be sharp and within the expected range (112-114 °C).

Protocol 2: Solvent-Antisolvent Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent at room temperature or with gentle heating (e.g., chloroform or ethyl acetate).

  • Addition of Antisolvent: Slowly add a miscible "poor" solvent (antisolvent), in which the compound is insoluble (e.g., methanol or petroleum ether), dropwise until the solution becomes slightly turbid.

  • Clarification: Gently heat the solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Troubleshooting Guide

Problem: No crystals form upon cooling. Possible Cause & Solution:

  • Too much solvent was used: The solution is not saturated.

    • Solution: Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[7]

  • Supersaturation: The solution is supersaturated, and crystallization has not been initiated.

    • Solution 1: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[7]

    • Solution 2: Add a seed crystal of pure this compound to induce crystallization.[7]

Problem: The product "oils out" instead of forming crystals. Possible Cause & Solution:

  • The boiling point of the solvent is higher than the melting point of the compound: This is a common cause for oiling out.

    • Solution: Select a solvent with a lower boiling point.

  • The solution is too concentrated: The high concentration prevents orderly crystal lattice formation.

    • Solution: Reheat the solution to dissolve the oil, add more solvent, and then cool slowly.[8]

  • Rapid cooling: Cooling the solution too quickly can favor oil formation.

    • Solution: Allow the solution to cool to room temperature more slowly before placing it in an ice bath.[8]

Problem: The recovered crystals are discolored (e.g., yellow or brown). Possible Cause & Solution:

  • Presence of colored impurities: These impurities are trapped in the crystal lattice.

    • Solution: Before crystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration to remove the charcoal.

  • Oxidation: The thiol groups may have oxidized to form colored disulfide impurities.

    • Solution: Repeat the recrystallization using degassed solvents and under an inert atmosphere (nitrogen or argon).

Problem: Low recovery of purified product. Possible Cause & Solution:

  • Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.

    • Solution: Concentrate the filtrate by evaporating some of the solvent and cool it again to obtain a second crop of crystals.

  • Premature crystallization during hot filtration: The product crystallized on the filter paper.

    • Solution: Use a heated funnel or add a small excess of hot solvent before filtration to prevent the solution from cooling too quickly.

  • Washing with warm solvent: The purified crystals were washed with solvent that was not sufficiently cold, causing some of the product to redissolve.

    • Solution: Ensure the washing solvent is ice-cold.

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Purified Product dry->end Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield discolored Discolored Crystals start->discolored solve_no_crystals1 Boil off excess solvent no_crystals->solve_no_crystals1 Cause: Too much solvent solve_no_crystals2 Scratch flask / Add seed crystal no_crystals->solve_no_crystals2 Cause: Supersaturation solve_oiling_out1 Reheat, add more solvent, cool slowly oiling_out->solve_oiling_out1 Cause: Too concentrated / Rapid cooling solve_oiling_out2 Use lower boiling point solvent oiling_out->solve_oiling_out2 Cause: High boiling solvent solve_low_yield1 Concentrate mother liquor low_yield->solve_low_yield1 Cause: Too much solvent solve_low_yield2 Ensure wash solvent is cold low_yield->solve_low_yield2 Cause: Washing loss solve_discolored1 Use activated charcoal discolored->solve_discolored1 Cause: Colored impurities solve_discolored2 Use inert atmosphere discolored->solve_discolored2 Cause: Oxidation

References

Challenges and solutions for scaling up 4,4'-Thiobisbenzenethiol production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the challenges and solutions for scaling up the production of 4,4'-Thiobisbenzenethiol. This technical support center provides troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to address issues encountered during synthesis and scale-up.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction in one or more steps (esterification, etherification, hydrolysis).- Esterification: Ensure the complete consumption of thiophenol using GC analysis before proceeding. Adjust the molar ratio of thiophenol to acetic anhydride (B1165640) (typically 1:1.1–1.5).[1][2] - Etherification: Control the temperature carefully (10-15°C) during the addition of sulfur dichloride.[2] Ensure the catalyst (iodine) is active and used in the correct proportion (0.9%-2% weight ratio to thiophenol).[2] - Hydrolysis: Ensure reflux is maintained for the specified time (1-3 hours) to completely hydrolyze the ester intermediate.[1][2]
Side reactions leading to byproduct formation.The formation of isomers can be an issue in some synthesis routes.[1] The described four-step synthesis starting from thiophenol is noted to produce fewer isomers.[1]
Loss of product during workup or purification.- Workup: Minimize the number of transfer steps. Ensure phase separation is clean during extractions. - Recrystallization: Carefully select the recrystallization solvent (e.g., benzene (B151609), toluene, ethanol) to maximize recovery of the pure product.[1][3] Avoid using an excessive volume of solvent.
Product Impurity (e.g., low melting point, discoloration) Presence of unreacted starting materials or intermediates.Monitor reaction completion at each stage using techniques like GC or TLC. Adjust reaction times or temperatures if necessary.
Formation of disulfide byproducts.Thiol groups are susceptible to oxidation, forming disulfide bonds (-S-S-).[3] This can be mitigated by handling the material under an inert atmosphere (e.g., argon or nitrogen).[4] If disulfide impurities are present in the final product, they can be reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as THF.[3]
Presence of isomers.Some synthetic routes are prone to producing isomers.[1] The route involving chlorosulfonation of diphenyl sulfide (B99878) is known to produce multiple isomers.[1] The synthesis from thiophenol and sulfur dichloride is reported to have fewer isomers.[1] High-purity can be achieved through careful recrystallization.[3]
Scale-up Issues (e.g., inconsistent results, safety hazards) Mass and heat transfer limitations.As reaction volume increases, efficient stirring and temperature control become critical. Use appropriately sized reaction vessels with adequate agitation and a reliable temperature control system to ensure uniform reaction conditions.[3]
Exothermic reactions.The etherification step, in particular, may be exothermic. When scaling up, add reagents dropwise and ensure an efficient cooling system is in place to maintain the optimal reaction temperature.[2]
Handling of hazardous materials.This compound is a skin and eye irritant.[3][5] Sulfur dichloride is corrosive and toxic. Acetic anhydride is corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as nitrile gloves, lab coats, and safety goggles, must be worn.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: A widely reported, scalable method involves a four-step process starting from thiophenol.[1][2] The steps are:

  • Esterification: Protection of the thiol group in thiophenol by reacting it with acetic anhydride.[1][2]

  • Etherification: Formation of the diaryl sulfide linkage by reacting the protected thiophenol with sulfur dichloride in the presence of an iodine catalyst.[1][2]

  • Hydrolysis: Removal of the acetyl protecting groups using a base like sodium hydroxide (B78521) to yield the dual thiol groups.[1][2]

  • Recrystallization: Purification of the final product to achieve high purity.[1][2]

This method is considered advantageous for industrial production due to its high yield (over 60%) and the formation of fewer isomers compared to other routes.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include:

  • Molar Ratios of Reactants: The ratios of thiophenol to acetic anhydride and thiophenol to sulfur dichloride are crucial for maximizing yield and minimizing side products.[1][2]

  • Temperature: Temperature control is vital, especially during the etherification step (maintained at 10-15°C) and the initial esterification (80-90°C).[1][2]

  • Reaction Time: Ensuring each reaction step goes to completion is necessary for a good overall yield. Monitoring by GC is recommended.[1][2]

  • Inert Atmosphere: To prevent the oxidation of thiol groups to disulfides, it is advisable to conduct reactions and handle the final product under an inert atmosphere.[3][4]

Q3: How can the purity of this compound be confirmed?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To identify and quantify impurities.[3]

  • Gas Chromatography (GC): To check for volatile impurities and unreacted starting materials.

  • Melting Point Analysis: A sharp melting point in the expected range (e.g., 112-114°C or 115-116°C) indicates high purity.[1][6]

  • Spectroscopy: FT-IR spectroscopy can confirm the presence of the S-H functional group (stretch around 2550 cm⁻¹), and NMR spectroscopy can confirm the overall structure.[3]

Q4: What safety precautions are necessary when handling this compound and its reagents?

A4: this compound is classified as a skin and eye irritant (GHS Category 2/2A).[3][5] Reagents used in its synthesis, such as sulfur dichloride and acetic anhydride, are corrosive and toxic. Therefore, strict safety protocols are essential:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.[3]

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Spill Management: Spills should be absorbed with an inert material like vermiculite (B1170534) and disposed of as hazardous waste according to local regulations.[3]

Experimental Protocols

Detailed Synthesis of this compound

This protocol is adapted from a patented method designed for high yield and suitability for industrial production.[1][2]

Step 1: Esterification

  • In a 250 mL three-necked flask equipped with a stirrer, add 11g of thiophenol.

  • Under stirring at room temperature, slowly add 7g of acetic anhydride dropwise.

  • After the addition is complete, heat the mixture to 80-90°C and maintain for 2 hours.

  • Monitor the reaction by GC to ensure all thiophenol has been consumed.

  • Cool the reaction mixture to 10°C and add 50 mL of water.

  • Separate the layers and collect the lower organic layer (Organic Layer I).

Step 2: Etherification

  • To Organic Layer I, add a solvent (e.g., carbon tetrachloride) and a catalytic amount of iodine.

  • Cool the mixture to 10-15°C.

  • Slowly add sulfur dichloride dropwise over 2-4 hours, maintaining the temperature between 10-15°C.

  • After the addition, allow the reaction to proceed to completion.

  • Add water to the reaction mixture, separate the layers, and collect the organic layer (Organic Layer II).

  • Remove the solvent from Organic Layer II under reduced pressure to obtain a yellow solid.

Step 3: Hydrolysis

  • In a flask, add water, sodium hydroxide, and the yellow solid obtained from Step 2. The mass ratio of sodium hydroxide to the initial thiophenol should be between 1:1 and 2:1.

  • Heat the mixture to reflux and maintain for 1-3 hours.

  • Cool the solution to room temperature.

  • Slowly add a 20-40% hydrochloric acid solution dropwise until the solution is neutralized or slightly acidic, causing a white solid to precipitate.

  • Filter the mixture to collect the white solid crude product.

Step 4: Recrystallization

  • Take the crude white solid (e.g., 20g) and recrystallize it from a suitable solvent, such as 100 mL of benzene or ethanol.[1][3]

  • Dissolve the solid in the hot solvent and allow it to cool slowly to form crystals.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • This process should yield white crystalline this compound with a total molar yield of over 60%.[1]

Visualization of Workflows

SynthesisWorkflow Thiophenol Thiophenol + Acetic Anhydride Esterification Step 1: Esterification (80-90°C, 2h) Thiophenol->Esterification ProtectedThiophenol Organic Layer I (Protected Thiophenol) Esterification->ProtectedThiophenol Etherification Step 2: Etherification (SCl₂, Iodine, 10-15°C) ProtectedThiophenol->Etherification ProtectedProduct Yellow Solid (Protected Diaryl Sulfide) Etherification->ProtectedProduct Hydrolysis Step 3: Hydrolysis (NaOH, Reflux) ProtectedProduct->Hydrolysis CrudeProduct Crude White Solid Hydrolysis->CrudeProduct Acidification Recrystallization Step 4: Recrystallization (e.g., Benzene/Ethanol) CrudeProduct->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the 4-step synthesis of this compound.

TroubleshootingWorkflow start Impure Product Detected (e.g., Low MP, Off-color) check_disulfide Test for Disulfide Impurities? (e.g., via TLC, HPLC) start->check_disulfide reduce Action: Reduce with NaBH₄ in THF check_disulfide->reduce Yes check_isomers Isomer Presence Suspected? check_disulfide->check_isomers No re_purify Action: Re-recrystallize with appropriate solvent reduce->re_purify end Pure Product re_purify->end check_isomers->re_purify Yes check_starting_material Unreacted Starting Material? check_isomers->check_starting_material No review_protocol Action: Review reaction times, temperatures, and stoichiometry check_starting_material->review_protocol Yes check_starting_material->end No review_protocol->end

Caption: Troubleshooting flowchart for product impurity issues.

References

Proper storage conditions for air-sensitive 4,4'-Thiobisbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of the air-sensitive compound 4,4'-Thiobisbenzenethiol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is an air-sensitive compound and requires specific storage conditions to prevent degradation. It should be stored in a cool, dark, dry, and well-ventilated area under an inert atmosphere, such as nitrogen or argon.

Q2: How does exposure to air affect this compound?

A2: Exposure to oxygen in the air will lead to the oxidation of the thiol (-SH) groups. The primary degradation pathway is the formation of disulfide bonds (-S-S-), which can result in the creation of oligomeric or polymeric impurities.[1] This degradation will impact the purity and reactivity of the compound in your experiments.

Q3: Can I handle this compound on the open bench?

A3: Due to its air-sensitive nature, handling this compound on an open bench is not recommended. It is crucial to use inert atmosphere techniques, such as a glovebox or a Schlenk line, to minimize exposure to oxygen and moisture.

Q4: What solvents are recommended for dissolving this compound?

A4: While solubility information should be experimentally verified for your specific application, it is slightly soluble in chloroform, ethyl acetate, and methanol. It is critical that any solvent used is thoroughly deoxygenated before use to prevent degradation of the thiol.

Q5: What are the primary safety concerns when working with this compound?

A5: In addition to its air-sensitivity, this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

Storage Conditions

Proper storage is critical to maintaining the quality and shelf life of this compound. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerator)Slows down the rate of potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol groups to disulfides.
Light In the dark (Amber vial)Minimizes light-induced degradation.
Moisture Dry (Sealed container)Prevents hydrolysis and other moisture-related side reactions.
Container Tightly sealed containerProtects from atmospheric oxygen and moisture.

Note: Shelf life is highly dependent on the strict adherence to these storage conditions. Regular analytical testing is recommended to confirm purity before use, especially for long-term storage.

Experimental Protocols

Protocol: Handling this compound using a Schlenk Line

This protocol outlines the steps for safely handling solid this compound and preparing a solution under an inert atmosphere.

Materials:

  • This compound

  • Schlenk flask

  • Septa

  • Cannula (double-tipped needle)

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Vacuum pump

  • Deoxygenated solvent

  • Gas-tight syringe

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inerting the Flask: Attach the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Adding the Solid: While maintaining a positive pressure of inert gas, quickly open the flask and add the desired amount of this compound. Reseal the flask immediately.

  • Purging the Headspace: Perform another three vacuum/inert gas backfill cycles to remove any air that may have entered during the transfer.

  • Adding Solvent: Ensure your solvent has been deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method. Transfer the deoxygenated solvent to the Schlenk flask containing the solid using a cannula or a gas-tight syringe.

  • Solution Storage: If the solution is to be stored, maintain it under a positive pressure of inert gas in the sealed Schlenk flask.

Troubleshooting Guides

Guide 1: Issues with Self-Assembled Monolayers (SAMs)

Problem: Inconsistent or poor-quality SAM formation on a substrate (e.g., gold).

Symptom Possible Cause Recommended Solution
Incomplete monolayer coverage Contaminated substrateThoroughly clean the substrate using appropriate methods (e.g., piranha solution, UV/ozone).
Insufficient incubation timeIncrease the immersion time of the substrate in the thiol solution.
Low thiol concentrationIncrease the concentration of the this compound solution.
Degraded thiol solutionUse a freshly prepared solution from a properly stored solid. The presence of disulfides can affect monolayer quality.[1]
Disordered monolayer Presence of disulfide impuritiesConfirm the purity of the this compound before use. Disulfides may co-adsorb and disrupt the packing of the monolayer.
Non-optimal solventExperiment with different deoxygenated solvents to improve solubility and assembly.
Poor reproducibility Exposure to air during preparationStrictly adhere to inert atmosphere techniques throughout the SAM preparation process.
Guide 2: Issues in Polymerization Reactions

Problem: Unexpected results in polymerization reactions, such as low yield, inconsistent molecular weight, or gel formation.

Symptom Possible Cause Recommended Solution
Low reaction yield Oxidized monomerThe presence of disulfide-linked oligomers will reduce the concentration of the active dithiol monomer. Ensure the starting material is pure.
Incomplete dissolution of monomerEnsure the this compound is fully dissolved in the deoxygenated reaction solvent before initiating polymerization.
Inconsistent polymer molecular weight Air leak in the reaction setupCarefully check all seals and connections to ensure a completely inert reaction environment.
Side reactions of the thiol groupsThe thiol groups are reactive and can participate in side reactions. Optimize reaction conditions (temperature, catalyst, etc.) to favor the desired polymerization pathway.
Gel formation/cross-linking Excessive oxidationTrace amounts of oxygen can lead to disulfide bond formation, acting as cross-linking points. Rigorous deoxygenation of all reagents and solvents is critical.

Visual Guides

Below are diagrams to illustrate key workflows and logical relationships for troubleshooting.

experimental_workflow cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_final Final Product prep_glass Dry and Cool Glassware inert_flask Inert Schlenk Flask (3x Vacuum/Inert Gas) prep_glass->inert_flask add_solid Add this compound inert_flask->add_solid Positive Inert Gas Pressure purge_headspace Purge Headspace (3x Vacuum/Inert Gas) add_solid->purge_headspace add_solvent Add Solvent via Cannula/Syringe purge_headspace->add_solvent deoxygenate_solvent Deoxygenate Solvent deoxygenate_solvent->add_solvent final_solution Inert Solution of This compound add_solvent->final_solution

Caption: Workflow for handling air-sensitive this compound.

troubleshooting_logic cluster_purity Material Purity cluster_procedure Experimental Procedure cluster_reagents Reagents & Solvents start Experiment Fails (e.g., low yield, poor SAM) check_purity Check Purity of This compound start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify or use new batch is_pure->purify No check_inert Review Inert Atmosphere Technique is_pure->check_inert Yes end Re-run Experiment purify->end is_inert_ok Was it strictly followed? check_inert->is_inert_ok improve_technique Refine handling procedure is_inert_ok->improve_technique No check_solvents Check Solvent Deoxygenation is_inert_ok->check_solvents Yes improve_technique->end is_solvent_ok Was it thorough? check_solvents->is_solvent_ok re_deoxygenate Re-deoxygenate solvents is_solvent_ok->re_deoxygenate No is_solvent_ok->end Yes re_deoxygenate->end

Caption: Troubleshooting logic for failed experiments.

References

Technical Support Center: 1H NMR Spectroscopy of 4,4'-Thiobisbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the interpretation of the 1H NMR spectrum of 4,4'-Thiobisbenzenethiol and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum of this compound?

A1: The 1H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the thiol proton region. Due to the molecule's symmetry, the two benzene (B151609) rings are chemically equivalent.

  • Aromatic Protons (H-Ar): The eight aromatic protons appear as a complex multiplet in the range of δ 7.1 - 7.4 ppm . This pattern arises because the protons on each ring form a second-order AA'BB' spin system.

  • Thiol Protons (-SH): The two thiol protons give rise to a single, sharp peak (singlet) typically observed around δ 3.46 ppm .[1] The chemical shift of the thiol proton can be sensitive to concentration, solvent, and temperature.

Q2: How can I confirm the identity of the thiol (-SH) peak?

A2: The most reliable method to confirm the thiol proton peak is through a D₂O exchange experiment . After acquiring a standard 1H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The thiol protons will exchange with deuterium, causing the -SH peak to disappear or significantly decrease in intensity.

Q3: What does the AA'BB' splitting pattern in the aromatic region look like and why does it occur?

A3: In this compound, the protons on each benzene ring are chemically equivalent due to symmetry but are not magnetically equivalent. This gives rise to a complex, second-order splitting pattern known as an AA'BB' system, which often resembles two overlapping doublets with additional smaller peaks.[2][3] This complexity arises because the coupling constant between a proton and its ortho-neighbor (J_ortho) is different from its coupling to the chemically equivalent proton on the other side of the ring.

Data Presentation

Table 1: Summary of Expected 1H NMR Data for this compound

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (H-Ar)7.1 - 7.4Multiplet (AA'BB' system)8HComplex pattern, may appear as two distorted doublets.
Thiol (-SH)~3.46Singlet2HPosition is variable; disappears upon D₂O exchange.[1]

Table 2: Typical Coupling Constants for 1,4-Disubstituted Benzene Rings

Coupling TypeNumber of BondsTypical Range (Hz)
Ortho (³J)36 - 10
Meta (⁴J)41 - 3
Para (⁵J)50 - 1

Experimental Protocols

Detailed Methodology for 1H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically using the instrument's auto-gain function.

    • Acquisition Time (AQ): Approximately 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 12 ppm is generally sufficient.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

Troubleshooting Guides

Q: The peaks in my spectrum are broad. What could be the cause?

A: Broad peaks can result from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the instrument is recommended.

  • Insoluble Material: The presence of suspended solids in the sample can disrupt the magnetic field. Ensure your sample is fully dissolved and filtered if necessary.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Ensure your glassware and sample are free from such contaminants.

Q: The aromatic region of my spectrum is just a broad, unresolved multiplet. How can I improve the resolution?

A: Resolving the fine structure of an AA'BB' system can be challenging.

  • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may help to resolve the complex couplings.

  • Try a Different Solvent: Changing the deuterated solvent can sometimes alter the chemical shifts of the aromatic protons enough to simplify the splitting pattern. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chlorinated solvents.

  • Spectral Simulation: Using NMR simulation software can help to deconstruct the complex multiplet and extract the coupling constants.

Q: I don't see the thiol (-SH) peak where I expect it.

A: The thiol proton's chemical shift is highly variable.

  • Broad Chemical Shift Range: It can appear over a wide range (typically δ 1-5 ppm for thiols) and may be broader than other singlets.

  • Solvent Effects: The chemical shift is sensitive to the solvent used.

  • Trace Water: In the presence of water, the thiol proton can undergo rapid exchange, leading to a broadened signal or its complete disappearance into the baseline. Ensure you are using a dry deuterated solvent.

  • Perform a D₂O Exchange: This is the definitive test to confirm its presence, even if it is not a sharp, distinct peak.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve filter Filter into NMR tube dissolve->filter shim Shim Magnet filter->shim acquire Acquire 1H NMR Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate interpret Interpret Spectrum integrate->interpret

Caption: Experimental workflow for 1H NMR analysis.

logical_relationship cluster_aromatic Aromatic Protons cluster_thiol Thiol Protons compound This compound chem_equiv Chemically Equivalent (Symmetry) compound->chem_equiv sh_proton -SH Protons compound->sh_proton mag_inequiv Magnetically Inequivalent chem_equiv->mag_inequiv aabb AA'BB' System mag_inequiv->aabb multiplet Complex Multiplet (δ 7.1-7.4 ppm) aabb->multiplet singlet Singlet (δ ~3.46 ppm) sh_proton->singlet d2o_exchange Disappears with D₂O singlet->d2o_exchange

Caption: Interpretation logic for the 1H NMR spectrum.

References

Technical Support Center: Managing Mass and Heat Transfer Limitations in Nucleophilic Substitution Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing mass and heat transfer limitations in nucleophilic substitution synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are mass and heat transfer limitations in the context of nucleophilic substitution synthesis?

A1: Mass transfer limitations occur when the rate of reaction is faster than the rate at which reactants are transported to the reaction site.[1] This is common in heterogeneous reactions where reactants are in different phases (e.g., a solid and a liquid) or in viscous solutions.[1] Heat transfer limitations arise when the heat generated or consumed by the reaction cannot be dissipated or supplied quickly enough, leading to temperature gradients within the reactor.[2] This is particularly a concern for highly exothermic or endothermic reactions, which can lead to side reactions or thermal runaway.[3]

Q2: How can I identify if my reaction is suffering from mass or heat transfer limitations?

A2: Common indicators of mass transfer limitations include:

  • The reaction rate is highly dependent on the stirring speed.

  • The reaction rate does not increase as expected with an increase in reactant concentration.

  • In heterogeneous reactions, the reaction rate is dependent on the particle size of the solid reactant.

Indicators of heat transfer limitations include:

  • Inconsistent reaction outcomes between different scales (e.g., from a 100 mL flask to a 1 L reactor).

  • Formation of byproducts that are known to be favored at higher or lower temperatures.

  • Difficulty in maintaining a stable reaction temperature.[4]

Q3: What is Phase Transfer Catalysis (PTC) and how does it help with mass transfer limitations?

A3: Phase Transfer Catalysis is a technique used to facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic).[5][6] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur.[6] This overcomes the mass transfer barrier by bringing the reactants together in a single phase.[5] PTC can lead to faster reactions, higher yields, and the ability to use less hazardous solvents.[5][7]

Q4: What are the advantages of using microreactors for nucleophilic substitution reactions?

A4: Microreactors are small-scale reactors with channels typically in the sub-millimeter range.[8] Their high surface-area-to-volume ratio provides excellent heat and mass transfer capabilities.[8][9][10] This allows for precise temperature control, minimizing side reactions and improving product yield.[8] The small diffusion distances in microreactors can significantly enhance reaction rates.[8][10] They are also beneficial for hazardous reactions due to the small volumes of reactants present at any given time.[8]

Q5: How can ultrasound be used to enhance nucleophilic substitution reactions?

A5: Ultrasound irradiation can accelerate chemical reactions through a phenomenon called cavitation, which is the formation, growth, and collapse of microbubbles.[11] The collapse of these bubbles generates localized high temperatures and pressures, enhancing mass transfer and increasing reaction rates.[11][12] This technique, known as sonochemistry, can lead to higher yields in shorter reaction times, often at lower overall reaction temperatures compared to conventional heating.[11][13][14]

Troubleshooting Guide

Q1: My nucleophilic substitution reaction is very slow and the yield is low. What could be the cause and how can I fix it?

A1: A slow reaction with low yield can be a sign of either mass or heat transfer limitations, especially when scaling up.

  • Mass Transfer Limitation: If your reactants are in different phases or the solution is very viscous, the nucleophile may not be reaching the electrophile efficiently.

    • Solution: Increase the stirring rate. If that doesn't help, consider using a phase-transfer catalyst to improve the solubility of the nucleophile in the organic phase.[5][6] Alternatively, using a microreactor can significantly improve mixing and mass transfer due to the small channel dimensions.[8][9]

  • Heat Transfer Limitation: If the reaction is endothermic, it might not be receiving enough energy to proceed at a reasonable rate.

    • Solution: Ensure uniform heating of the reaction mixture. Using a reactor with better heat transfer properties, such as a jacketed reactor or a microreactor, can help maintain the desired temperature.[2][4]

Below is a general troubleshooting workflow for a slow reaction.

G start Slow Reaction / Low Yield check_mixing Is the reaction mixture well-agitated? start->check_mixing increase_stirring Increase stirring speed check_mixing->increase_stirring No check_phases Are reactants in different phases? check_mixing->check_phases Yes increase_stirring->check_phases use_ptc Consider Phase Transfer Catalysis (PTC) check_phases->use_ptc Yes check_temp Is the temperature uniform and optimal? check_phases->check_temp No use_ptc->check_temp improve_heating Improve heating method (e.g., oil bath, jacketed reactor) check_temp->improve_heating No consider_microreactor Use a microreactor for better heat/mass transfer check_temp->consider_microreactor Yes improve_heating->consider_microreactor success Problem Resolved consider_microreactor->success G M_Nu M⁺Nu⁻ Q_X Q⁺X⁻ M_Nu->Q_X Ion Exchange Q_X_transport Q_X->Q_X_transport Transport M_X M⁺X⁻ R_X R-X R_Nu R-Nu R_X->R_Nu Q_Nu Q⁺Nu⁻ Q_Nu->R_X SN Reaction Q_Nu_transport Q_Nu->Q_Nu_transport Transport

References

Validation & Comparative

A Comparative Guide to Dithiols for Self-Assembled Monolayer (SAM) Applications: 4,4'-Thiobisbenzenethiol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate dithiol is critical for the successful fabrication of self-assembled monolayers (SAMs) with desired properties. This guide provides an objective comparison of 4,4'-Thiobisbenzenethiol (TBBT) with other common dithiols, focusing on key performance metrics such as thermal stability, surface coverage, and conductivity. The information presented is supported by experimental data to aid in making informed decisions for your specific SAM applications.

This document delves into the characteristics of TBBT, a diaryl sulfide-based dithiol, and contrasts them with those of other aromatic dithiols, such as 1,4-Benzenedimethanethiol (BDMT), and aliphatic dithiols, like 1,6-Hexanedithiol. The choice between these molecules can significantly impact the structural and functional properties of the resulting SAM.

Molecular Structures and Orientations

The molecular structure of the dithiol dictates its packing density, orientation on the substrate, and ultimately, the functional properties of the SAM.

G cluster_TBBT This compound (TBBT) cluster_BDMT 1,4-Benzenedimethanethiol (BDMT) cluster_HDT 1,6-Hexanedithiol (HDT) TBBT HS-Ph-S-Ph-SH BDMT HS-Ph-SH HDT HS-(CH2)6-SH G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Clean Clean Gold Substrate (e.g., Piranha Solution) Rinse_Prep Rinse with DI Water and Ethanol Clean->Rinse_Prep Dry_Prep Dry with Nitrogen Rinse_Prep->Dry_Prep Prepare_Sol Prepare 1 mM Dithiol Solution Immerse Immerse Substrate (24-48 hours) Dry_Prep->Immerse Prepare_Sol->Immerse Rinse_Post Rinse with Solvent Immerse->Rinse_Post Sonicate Sonicate (optional) Rinse_Post->Sonicate Dry_Post Dry with Nitrogen Sonicate->Dry_Post Store Store in Desiccator Dry_Post->Store G cluster_tds Thermal Desorption Spectroscopy Workflow Intro Introduce SAM Sample into UHV Chamber Heat Linearly Heat Sample Intro->Heat Detect Detect Desorbed Species with Mass Spectrometer Heat->Detect Analyze Analyze Desorption Spectrum Detect->Analyze

Performance Showdown: 4,4'-Thiobisbenzenethiol-Based Sensors vs. The Field for Copper Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of sensitive and selective analyte detection, the choice of sensing material is paramount. This guide provides a comprehensive performance comparison of electrochemical sensors based on 4,4'-Thiobisbenzenethiol (TBBT) for the detection of copper ions, benchmarked against other leading sensor technologies. For researchers, scientists, and professionals in drug development, this objective analysis, supported by experimental data, aims to inform the selection of the most suitable sensing platform for their specific applications.

At a Glance: Performance Metrics for Copper Ion Sensors

The efficacy of a sensor is defined by several key performance indicators. The table below summarizes the performance of TBBT-based sensors alongside a selection of alternative technologies for the detection of copper ions.

Sensor TypeRecognition ElementAnalyteLinear RangeLimit of Detection (LOD)Response TimeSelectivityReference
Electrochemical This compound SAM Cu(II) (detected as Cu(I)) Data not availableData not availableData not availableHigh[1]
ElectrochemicalNafion-coated Screen-Printed Platinum ElectrodeCu(II)1 µM - 10 mM1 nM3 - 6 sHigh[2]
ElectrochemicalNanopore-based (α-hemolysin)Cu(II)0.08 - 20 µM12 nMReal-timeHigh[3]
FluorescenceCarbon Dots & Gold Nanoclusters in ZIF-8Cu(II)0.01 - 2 µM6.3 nMNot specifiedHigh
Colorimetrico-Phenylenediamine-derived Carbon DotsCu(II)1 - 100 µM100 nM (absorbance), 1 µM (fluorescence)Not specifiedHigh[4]

Note: Performance data for the this compound based sensor is based on qualitative findings; specific quantitative data was not available in the reviewed literature.

Delving Deeper: Experimental Methodologies

Reproducibility and accuracy are the cornerstones of reliable sensor performance. This section details the fundamental experimental protocols for the fabrication and operation of TBBT-based electrochemical sensors and a representative alternative.

Fabrication of a this compound-Modified Gold Electrode

This protocol outlines the formation of a self-assembled monolayer (SAM) of TBBT on a gold electrode surface, a critical step in creating the sensing interface.

Materials:

  • Gold-coated substrate (e.g., gold-sputtered silicon wafer or gold electrode)

  • This compound (TBBT)

  • Anhydrous ethanol (B145695)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: The gold substrate is first cleaned to ensure a pristine surface for SAM formation. This is typically achieved by immersing the substrate in piranha solution for 10-15 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen.

  • SAM Formation: A dilute solution of TBBT (e.g., 1 mM) is prepared in anhydrous ethanol. The cleaned gold substrate is immediately immersed in the TBBT solution and incubated for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: After incubation, the electrode is thoroughly rinsed with ethanol to remove any non-covalently bound molecules and then dried under a stream of nitrogen. The TBBT-modified electrode is now ready for use.

Electrochemical Detection of Copper Ions

This protocol describes the use of the TBBT-modified electrode for the detection of copper ions using cyclic voltammetry.

Materials:

  • TBBT-modified gold working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • Electrochemical cell

  • Potentiostat

  • Supporting electrolyte solution (e.g., phosphate-buffered saline, pH 7.4)

  • Standard solutions of copper(II) sulfate (B86663) of varying concentrations

Procedure:

  • Cell Assembly: The three-electrode system is assembled in an electrochemical cell containing the supporting electrolyte.

  • Baseline Measurement: A cyclic voltammogram (CV) of the TBBT-modified electrode in the supporting electrolyte is recorded to establish a baseline.

  • Copper Ion Addition: A known concentration of the copper(II) standard solution is added to the electrochemical cell.

  • Electrochemical Measurement: The CV is recorded again. The interaction of Cu(II) ions with the TBBT SAM results in the formation of a Cu(I)-thiolate complex on the electrode surface, which produces a characteristic redox peak in the voltammogram.

  • Quantification: The peak current of the redox signal is proportional to the concentration of copper ions in the solution. A calibration curve can be constructed by measuring the peak currents at different copper ion concentrations.

Visualizing the Process: From Sensing Mechanism to Workflow

To better illustrate the underlying principles and experimental procedures, the following diagrams are provided.

cluster_sensing Sensing Mechanism Cu2 Cu(II) in Solution TBBT_SAM TBBT SAM on Gold Electrode Cu2->TBBT_SAM Interaction & Reduction Cu1_Complex Cu(I)-Thiolate Complex (Surface Confined) TBBT_SAM->Cu1_Complex Forms Electrochemical_Signal Electrochemical Signal (Redox Peak) Cu1_Complex->Electrochemical_Signal Generates cluster_workflow Experimental Workflow start Start clean_electrode Clean Gold Electrode start->clean_electrode prepare_tbbt Prepare TBBT Solution clean_electrode->prepare_tbbt sam_formation Incubate for SAM Formation prepare_tbbt->sam_formation rinse_dry Rinse & Dry Electrode sam_formation->rinse_dry assemble_cell Assemble 3-Electrode Cell rinse_dry->assemble_cell add_analyte Add Copper Ion Solution assemble_cell->add_analyte run_cv Perform Cyclic Voltammetry add_analyte->run_cv analyze_data Analyze Redox Peak Current run_cv->analyze_data end End analyze_data->end

References

A Comparative Guide to Validating 4,4'-Thiobisbenzenethiol Purity: Melting Point Analysis vs. Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the purity of 4,4'-Thiobisbenzenethiol, a crucial reagent in various research and development applications. While the target melting point of 112-114 °C is a key indicator of purity, this guide delves into the nuances of this technique and compares it with more quantitative methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction to this compound and the Importance of Purity

This compound, also known as bis(4-mercaptophenyl) sulfide, is an organosulfur compound widely used as a monomer in the synthesis of high-performance polymers, as a linking agent in the preparation of self-assembled monolayers, and in the development of novel pharmaceutical agents. The purity of this dithiol is paramount as impurities can significantly impact the polymerization process, the integrity of self-assembled structures, and the pharmacological activity of resulting compounds.

The accepted melting point for pure this compound is in the range of 112-114 °C.[1][2][3] However, variations in this range can indicate the presence of impurities. This guide will explore the utility of melting point analysis as a preliminary purity check and compare its efficacy with more sophisticated analytical techniques.

Melting Point Analysis: A Fundamental Purity Indicator

Melting point is a fundamental physical property of a solid. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range of typically 0.5-1 °C. The presence of impurities disrupts the crystal lattice of the solid, leading to a phenomenon known as melting point depression. This results in a lower and broader melting point range.

Principle of Melting Point Depression

Impurities introduce disorder into the crystal lattice of a substance. This disruption of the uniform intermolecular forces means that less energy is required to overcome these forces and transition the substance from a solid to a liquid state. Consequently, the melting point is lowered. The melting range also broadens because different regions of the solid will have varying concentrations of impurities, causing them to melt at slightly different temperatures.

Illustrative Data: Purity vs. Melting Point
Purity (%)Illustrative Melting Point Range (°C)Observations
> 99.5%113 - 114.5 °CSharp melting point, clear liquid
98 - 99.5%111 - 114 °CSlightly broader melting range
95 - 98%108 - 113 °CSignificant depression and broadening of the range
< 95%< 108 °C with a wide rangeIndicates substantial impurity

Note: This table is for illustrative purposes to demonstrate the concept of melting point depression. Actual values may vary depending on the nature of the impurities.

Potential Impurities in this compound

Impurities in this compound can originate from its synthesis, which often involves the reaction of thiophenol derivatives.[4] Potential impurities could include:

  • Unreacted starting materials: Thiophenol, acetic anhydride, sulfur dichloride.

  • Byproducts: Isomers or products of side reactions.

  • Oxidation products: Disulfides formed by the oxidation of the thiol groups.

Comparative Purity Analysis: Beyond the Melting Point

While melting point analysis is a valuable and accessible technique for a preliminary assessment of purity, it is not quantitative. For rigorous purity determination, chromatographic and spectroscopic methods are essential.

Analytical MethodPrincipleAdvantagesDisadvantages
Melting Point Analysis Observation of the temperature range over which a solid transitions to a liquid.- Rapid and inexpensive- Good preliminary indicator of purity- Not quantitative- Insensitive to small amounts of impurities- Can be subjective
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.- Highly quantitative and reproducible- High resolution for separating complex mixtures- Can detect and quantify trace impurities- More expensive instrumentation- Requires method development- Can be time-consuming
Gas Chromatography (GC) Separation of volatile components in a mixture based on their partitioning between a stationary phase and a carrier gas.- Excellent for volatile impurities- High sensitivity, especially with mass spectrometry (MS) detection- Quantitative- Sample must be volatile and thermally stable- Derivatization may be required for non-volatile compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.- Provides structural confirmation of the compound- Can identify and quantify impurities without the need for reference standards of the impurities- Lower sensitivity compared to chromatographic methods- Expensive instrumentation- Requires expertise for data interpretation

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of a this compound sample.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly at the bottom.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to approximately 20 °C below the expected melting point (around 90-95 °C).

  • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has melted into a clear liquid (the completion of melting).

  • The recorded temperature range is the melting point of the sample.

High-Performance Liquid Chromatography (HPLC) - General Method

Objective: To determine the purity of a this compound sample by quantifying the main peak and any impurity peaks.

Note: The following is a general method for the analysis of aromatic thiols and should be optimized and validated for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Example Gradient: Start with 50% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) - General Method

Objective: To assess the purity of a this compound sample and identify any volatile impurities.

Note: This is a general method and requires optimization for this compound. Due to its relatively high boiling point, a high-temperature column and appropriate temperature programming are necessary.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A high-temperature capillary column suitable for aromatic compounds (e.g., a DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Detector Temperature: 300 °C (for FID).

Sample Preparation:

Data Analysis: Purity is determined by the area percentage of the main peak. If using a GC-MS system, the mass spectra of the peaks can be used to identify impurities by comparing them to a spectral library.

Visualizing the Workflow and Relationships

Purity Validation Workflow

The following diagram illustrates a logical workflow for validating the purity of a this compound sample, starting with a preliminary check and proceeding to more rigorous analysis if required.

Purity_Validation_Workflow cluster_0 Purity Assessment of this compound sample Sample of This compound mp_analysis Melting Point Analysis (112-114 °C) sample->mp_analysis decision Melting Point in Range? mp_analysis->decision hplc_gc Quantitative Analysis (HPLC / GC) decision->hplc_gc No / Borderline pass Purity Validated decision->pass Yes hplc_gc->pass Purity > 98% fail Further Purification Required hplc_gc->fail Purity < 98% nmr Structural Confirmation (NMR) hplc_gc->nmr Optional

Caption: Workflow for purity validation of this compound.

Relationship between Purity and Analytical Observations

This diagram illustrates the conceptual relationship between the purity of a sample and the expected outcomes from different analytical techniques.

Purity_Concept_Map cluster_1 Sample Purity cluster_2 Analytical Observations high_purity High Purity (>99.5%) mp_sharp Sharp Melting Point (113-114.5 °C) high_purity->mp_sharp hplc_single_peak Single Major Peak in HPLC (>99.5% area) high_purity->hplc_single_peak gc_single_peak Single Major Peak in GC (>99.5% area) high_purity->gc_single_peak low_purity Low Purity (<98%) mp_broad Broad & Depressed Melting Point (<113 °C) low_purity->mp_broad hplc_multi_peak Multiple Peaks in HPLC (<98% area) low_purity->hplc_multi_peak gc_multi_peak Multiple Peaks in GC (<98% area) low_purity->gc_multi_peak

References

Cross-Referencing FT-IR and Raman Spectra for 4,4'-Thiobisbenzenethiol Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for the validation of 4,4'-Thiobisbenzenethiol. By cross-referencing data from these complementary vibrational spectroscopy techniques, researchers can achieve a more definitive structural confirmation. This document outlines key spectral features, presents experimental data for this compound and related compounds, and provides standardized protocols for data acquisition.

Data Presentation: Comparative Spectral Data

The following tables summarize the key FT-IR and Raman vibrational modes for this compound and two comparative compounds: benzenethiol, which represents a single aromatic thiol unit, and diphenyl sulfide (B99878), which contains the central sulfide linkage but lacks the thiol groups. This comparison facilitates the assignment of spectral features to specific functional groups within the target molecule.

Table 1: FT-IR Spectral Data (cm⁻¹)

Functional GroupVibrational ModeThis compoundBenzenethiol (Comparative)Diphenyl Sulfide (Comparative)
Thiol (-SH)S-H Stretch2550-2600 (weak, sharp)[1]~2550 (weak)N/A
Aromatic RingC-H Stretch>3000[1]>3000>3000
C=C Stretch1400-1600[1]1580, 1475, 14401580, 1475, 1440
Carbon-SulfurC-S Stretch~1075~1090, ~1025, ~1000~1090, ~1070
Sulfide (-S-)C-S-C Stretch~738N/A~690

Table 2: Raman Spectral Data (cm⁻¹)

Functional GroupVibrational ModeThis compoundBenzenethiol (Comparative)Diphenyl Sulfide (Comparative)
Thiol (-SH)S-H Stretch~2555[2]~2574N/A
C-S-H Bend~913[2]Not readily observedN/A
Aromatic RingRing BreathingNot specified~1000, ~1023Not specified
C=C Stretch1565 (SERS)[2]~1574Not specified
Carbon-SulfurC-S Stretch~1075[2]~1072Not specified
Sulfide (-S-)C-S-C Stretch~738[2]N/ANot specified

Experimental Protocols

Reproducible and high-quality spectral data are contingent on standardized experimental procedures. The following are generalized protocols for FT-IR and Raman analysis of solid thiol compounds.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to eliminate moisture, which can interfere with the spectrum.

    • In an agate mortar and pestle, grind 1-2 mg of the sample.

    • Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum should be reported in terms of transmittance or absorbance.

Raman Spectroscopy (Solid Sample)
  • Sample Preparation:

    • Place a small amount of the crystalline or powdered this compound sample onto a clean microscope slide or into a sample holder.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a laser of appropriate wavelength (e.g., 785 nm) to minimize fluorescence.

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum over the desired spectral range. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

    • The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for cross-referencing FT-IR and Raman data and the complementary nature of these techniques for molecular validation.

Cross_Referencing_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_validation Validation FTIR FT-IR Spectroscopy FTIR_Analysis Identify IR-Active Modes (e.g., S-H, C=O) FTIR->FTIR_Analysis Raman Raman Spectroscopy Raman_Analysis Identify Raman-Active Modes (e.g., S-S, C-S-C) Raman->Raman_Analysis Cross_Reference Cross-Reference Spectra FTIR_Analysis->Cross_Reference Raman_Analysis->Cross_Reference Validation Structural Confirmation Cross_Reference->Validation

Caption: Workflow for this compound validation.

Complementary_Techniques cluster_ftir FT-IR Spectroscopy cluster_raman Raman Spectroscopy Molecule This compound FTIR_info Sensitive to polar bonds (dipole moment change) - Strong S-H stretch - Aromatic C-H stretch Molecule->FTIR_info IR Absorption Raman_info Sensitive to non-polar bonds (polarizability change) - Strong C-S-C stretch - Aromatic ring modes Molecule->Raman_info Raman Scattering

Caption: Complementary nature of FT-IR and Raman spectroscopy.

References

Assessing Monolayer Integrity: A Comparative Guide to EIS, TEER, and Tracer Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, ensuring the integrity of cell monolayers is paramount for in vitro studies of absorption, transport, and toxicity. This guide provides a comprehensive comparison of three widely used methods for confirming monolayer integrity: Electrochemical Impedance Spectroscopy (EIS), Transepithelial Electrical Resistance (TEER), and Fluorescent Tracer Permeability Assays. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Method Comparison at a Glance

The choice of method for assessing monolayer integrity depends on the specific experimental requirements, including the desired level of detail, the need for real-time monitoring, and the potential for experimental interference. While TEER is a well-established and straightforward technique, EIS offers a more in-depth analysis of the monolayer's electrical properties. Fluorescent tracer assays provide a direct measure of paracellular permeability to non-ionic molecules.

FeatureElectrochemical Impedance Spectroscopy (EIS)Transepithelial Electrical Resistance (TEER)Fluorescent Tracer Permeability Assay
Principle Measures the opposition to alternating current over a range of frequencies, providing information on resistance and capacitance.Measures the electrical resistance of the monolayer to a low-frequency alternating current.[1]Quantifies the passage of fluorescently labeled, non-toxic molecules across the monolayer.
Primary Output Impedance spectrum, from which Transepithelial Resistance (TER), Transepithelial Capacitance (TEC), and other parameters can be derived.[2][3][4]Resistance (Ω), typically normalized to the surface area of the membrane (Ω·cm²).Apparent Permeability Coefficient (Papp) in cm/s.
Key Advantages Provides a more complete electrical characterization of the monolayer, distinguishing between cellular and paracellular pathways. Non-invasive and allows for real-time monitoring. Does not require a blank subtraction.[3][4]Simple, rapid, and non-invasive, allowing for repeated measurements on the same monolayer over time.[1]Directly measures the permeability to molecules of a specific size, offering insights into the size-selectivity of the paracellular pathway.
Limitations Requires more complex data analysis (equivalent circuit modeling). Instrumentation can be more expensive than for TEER.Provides a single resistance value that can be influenced by factors other than tight junction integrity, such as cell height.End-point assay that may not be suitable for continuous monitoring. The tracer molecule itself could potentially affect cell function.

Quantitative Data Comparison

The following table summarizes representative quantitative data from studies comparing these methods for assessing the integrity of Caco-2 cell monolayers, a common in vitro model for the intestinal barrier.

Cell ModelConditionTEER (Ω·cm²)FITC-Dextran (4 kDa) Permeability (Papp x 10⁻⁶ cm/s)Reference
Caco-2Control~1400~0.1[5]
Caco-2Treated with T. spiralis ES productsDecrease of ~40%Increase of ~300%[5]
Caco-2 / HT29-MTX (9:1)Control>200Low[6]
Caco-2 / HT29-MTX (9:1)With EDTASignificant DecreaseSignificant Increase[6]
Caco-22D Culture~800Lower[7]
Caco-23D CultureLower than 2DHigher than 2D[7]

Note: Direct quantitative comparison between EIS-derived TER and TEER is expected to be very close, as TER from EIS is a more detailed measurement of the same resistive property. A study on Caco-2 cells showed TEER values of 746 ± 54 Ω‧cm² before treatment and 288 ± 29 Ω‧cm² after treatment with EGTA, a tight junction disruptor, as determined by EIS.[8]

Experimental Workflows and Principles

To visualize the experimental processes, the following diagrams were generated using Graphviz (DOT language).

EIS_Workflow cell_culture Culture cells on permeable support monolayer_formation Allow monolayer to form and mature cell_culture->monolayer_formation place_insert Place insert in measurement chamber monolayer_formation->place_insert apply_ac Apply AC signal across a range of frequencies place_insert->apply_ac measure_impedance Measure resulting current and phase shift apply_ac->measure_impedance nyquist_plot Generate Nyquist or Bode plot measure_impedance->nyquist_plot equivalent_circuit Fit data to an equivalent circuit model nyquist_plot->equivalent_circuit extract_parameters Extract TER, TEC, etc. equivalent_circuit->extract_parameters

Caption: Workflow for assessing monolayer integrity using EIS.

TEER_Workflow cell_culture Culture cells on permeable support monolayer_formation Allow monolayer to form cell_culture->monolayer_formation insert_electrodes Insert 'chopstick' electrodes into apical and basolateral compartments monolayer_formation->insert_electrodes apply_current Apply low-frequency AC current insert_electrodes->apply_current measure_resistance Measure voltage to determine resistance (Ω) apply_current->measure_resistance blank_subtract Subtract resistance of a blank insert measure_resistance->blank_subtract normalize_area Multiply by surface area of the membrane (cm²) blank_subtract->normalize_area final_teer Obtain TEER (Ω·cm²) normalize_area->final_teer

Caption: Workflow for assessing monolayer integrity using TEER.

Tracer_Permeability_Workflow cell_culture Culture cells on permeable support monolayer_formation Establish confluent monolayer cell_culture->monolayer_formation add_tracer Add fluorescent tracer (e.g., FITC-dextran) to apical side monolayer_formation->add_tracer incubate Incubate for a defined time period add_tracer->incubate collect_sample Collect sample from basolateral side incubate->collect_sample measure_fluorescence Measure fluorescence of the basolateral sample collect_sample->measure_fluorescence calculate_papp Calculate Apparent Permeability Coefficient (Papp) measure_fluorescence->calculate_papp

Caption: Workflow for fluorescent tracer permeability assay.

Detailed Experimental Protocols

Electrochemical Impedance Spectroscopy (EIS) Protocol

This protocol is adapted for epithelial cell monolayers cultured on commercially available permeable supports.

Materials:

  • Cell monolayer cultured on a permeable insert (e.g., Transwell®)

  • EIS-compatible electrophysiology chamber (e.g., EndOhm chamber)

  • Potentiostat with a frequency response analyzer module

  • Computer with software for instrument control and data analysis (e.g., NOVA software)

  • Physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS)

Procedure:

  • System Setup: Connect the potentiostat to the electrophysiology chamber and the computer. Ensure the software is correctly configured to communicate with the instrument.

  • Sample Preparation:

    • Equilibrate the cell monolayer and fresh physiological buffer to the desired measurement temperature (typically 37°C).

    • Carefully wash the monolayer twice with the pre-warmed buffer.

    • Add the appropriate volume of pre-warmed buffer to the apical and basolateral compartments of the insert.

  • Measurement:

    • Place the insert containing the cell monolayer into the electrophysiology chamber.

    • Apply a small amplitude AC voltage (e.g., 10 mV) across a defined frequency range (e.g., 1 Hz to 100 kHz).

    • The instrument will measure the resulting current and phase angle at each frequency.

  • Data Analysis:

    • The collected data is typically visualized as a Nyquist or Bode plot.

    • Fit the impedance data to an appropriate equivalent circuit model. A common model for cell monolayers includes elements representing the solution resistance (Rs), the paracellular resistance (Rp or TER), and the cell membrane capacitance (Cm).

    • The fitting process will yield quantitative values for each element in the equivalent circuit, including the TER.

Transepithelial Electrical Resistance (TEER) Protocol

This protocol describes the use of a common "chopstick" style electrode system.

Materials:

  • Cell monolayer cultured on a permeable insert

  • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes (e.g., Millicell® ERS-2)

  • Blank permeable insert (without cells)

  • Physiological buffer or cell culture medium

  • 70% ethanol (B145695) for sterilization

Procedure:

  • Preparation:

    • Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15-20 minutes and then allowing them to air dry in a sterile hood.

    • Equilibrate the electrodes by rinsing them in the measurement buffer or medium.

    • Equilibrate the cell culture plates to room temperature or the desired measurement temperature.

  • Blank Measurement:

    • Place a blank insert into a well containing the same volume of buffer or medium as the cell culture inserts.

    • Insert the electrodes, with the shorter tip in the apical compartment and the longer tip in the basolateral compartment, ensuring the electrodes are not touching the bottom of the well or the membrane.

    • Record the resistance of the blank insert.

  • Sample Measurement:

    • For each well containing a cell monolayer, carefully insert the electrodes in the same manner as the blank measurement.

    • Allow the reading to stabilize before recording the resistance value (in Ω).

  • Data Calculation:

    • Subtract the blank resistance from the resistance of each cell monolayer.

    • Multiply the resulting value by the surface area of the permeable membrane (in cm²) to obtain the TEER in Ω·cm².

Fluorescent Tracer Permeability Assay (using FITC-Dextran) Protocol

This protocol provides a general guideline for assessing paracellular permeability.

Materials:

  • Cell monolayer cultured on a permeable insert

  • Fluorescent tracer (e.g., FITC-dextran, 4 kDa)

  • Physiological buffer (e.g., HBSS)

  • Multi-well plate reader with fluorescence detection capabilities

  • Black, clear-bottom 96-well plates

Procedure:

  • Preparation:

    • Prepare a stock solution of the fluorescent tracer in the physiological buffer at a known concentration (e.g., 1 mg/mL). Protect from light.

    • Wash the cell monolayers twice with pre-warmed buffer.

    • Add fresh buffer to the basolateral compartment.

  • Assay:

    • Add the fluorescent tracer solution to the apical compartment.

    • Incubate the plates at 37°C for a predetermined time (e.g., 1-2 hours).

    • At the end of the incubation period, collect samples from the basolateral compartment.

  • Measurement and Analysis:

    • Transfer the basolateral samples to a black, clear-bottom 96-well plate.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the tracer (for FITC: ~490 nm excitation, ~520 nm emission).

    • Create a standard curve using known concentrations of the fluorescent tracer to determine the concentration of the tracer in the basolateral samples.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of tracer transport to the basolateral compartment (moles/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of the tracer in the apical compartment (moles/cm³)

By understanding the principles, advantages, and limitations of each method, and by following standardized protocols, researchers can confidently and accurately assess the integrity of their cell monolayers, leading to more reliable and reproducible experimental outcomes.

References

Comparative analysis of aromatic dithiol linkers in molecular junctions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Aromatic Dithiol Linkers in Molecular Junctions

For researchers, scientists, and drug development professionals venturing into the realm of molecular electronics, the selection of an appropriate molecular linker is a critical determinant of device performance. Aromatic dithiols are a prominent class of linkers due to their rigid backbones, which facilitate efficient charge transport, and their thiol end groups, which form robust connections with gold electrodes. This guide provides a comparative analysis of three key aromatic dithiol linkers: 1,4-Benzenedithiol (BDT), Oligophenylene dithiols (OPDn), and Anthracenedithiol (ADT), focusing on their electrical conductance, stability, and the influence of molecular length on their performance.

Comparative Performance of Aromatic Dithiol Linkers

The selection of an aromatic dithiol linker significantly impacts the conductance and stability of a molecular junction. The following table summarizes the key performance characteristics of BDT, OPDn, and ADT based on available experimental data. It is important to note that conductance values can vary depending on the specific experimental setup and measurement technique.

LinkerMolecular StructureTypical Conductance (G₀)*Key Features & Performance Characteristics
1,4-Benzenedithiol (BDT) A single benzene (B151609) ring with two thiol groups.~0.01 G₀ (low-conductance state) to ~0.1 G₀ (high-conductance state)[1][2]BDT is one of the most studied molecular linkers. Its conductance is known to exhibit multiple states, which are attributed to different gold-sulfur bond configurations at the molecule-electrode interface[1][2]. The variability in conductance, while offering potential for switching applications, can also present challenges for creating devices with uniform characteristics[3].
Oligophenylene dithiols (OPDn) A series of linked benzene rings (n=1, 2, 3, etc.) with thiol end groups.Conductance decreases exponentially with increasing length. For instance, the tunneling decay constant (β) for OPDs is in the range of 0.2-0.5 Å⁻¹[4][5].OPDs are ideal for studying length-dependent charge transport. Their conductance follows a predictable exponential decay with the number of phenyl rings, making them a model system for understanding tunneling transport in molecular wires[4][5]. The ability to tune conductance by varying the length is a key advantage for designing molecular electronic components with specific resistances.
Anthracenedithiol (ADT) An anthracene (B1667546) core with two thiol groups.Can be tuned from 0.2 G₀ to 0.9 G₀ by varying the Au-S bond length[6].ADT, with its extended π-conjugated system, offers the potential for higher conductance compared to BDT. Theoretical studies show that its conductance is highly sensitive to the geometry of the molecule-electrode contact, particularly the Au-S bond length[6]. This suggests that the conductance of ADT junctions can be modulated through mechanical means.

*G₀ is the quantum of conductance, approximately 77.5 µS.

Experimental Protocols

The characterization of aromatic dithiol linkers in molecular junctions is primarily carried out using advanced scanning probe microscopy techniques. Below are detailed methodologies for two of the most common experimental approaches.

Scanning Tunneling Microscope-Break Junction (STM-BJ)

The STM-BJ technique is a powerful tool for measuring the conductance of single-molecule junctions[7][8][9][10][11].

Methodology:

  • Sample Preparation: A clean gold substrate (typically Au(111)) is prepared. A dilute solution of the aromatic dithiol linker in a suitable solvent (e.g., toluene (B28343) or a mixture of solvents) is then introduced onto the substrate.

  • Junction Formation: A gold STM tip is repeatedly brought into and out of contact with the gold substrate. This process is often referred to as "pushing and pulling" or "crashing and retracting"[8][9].

  • Molecular Bridging: As the gold tip is retracted from the substrate after making contact, a nanometer-sized gap is formed. The dithiol molecules present on the surface can then bridge this gap, forming a molecular junction between the tip and the substrate.

  • Conductance Measurement: A constant bias voltage is applied between the tip and the substrate, and the current is measured as the tip is pulled away. The conductance is then calculated (G = I/V).

  • Data Analysis: This process of forming and breaking the molecular junction is repeated thousands of times to generate a large dataset of conductance traces. These traces are then compiled into a conductance histogram, which typically shows distinct peaks corresponding to the conductance of a single molecule[2][12].

Conductive Probe Atomic Force Microscopy (CP-AFM)

CP-AFM allows for the simultaneous measurement of force and conductance, providing insights into the mechanical stability of the molecular junction[13][14][15][16][17].

Methodology:

  • Substrate and Tip Preparation: A flat gold substrate is prepared, and a conductive AFM tip (often coated with platinum or gold) is used.

  • Self-Assembled Monolayer (SAM) Formation: The gold substrate is immersed in a solution containing the aromatic dithiol to form a self-assembled monolayer on the surface.

  • Junction Formation: The conductive AFM tip is brought into contact with the SAM-coated substrate with a controlled loading force. This forms an ensemble of molecular junctions under the AFM tip.

  • Current-Voltage (I-V) Spectroscopy: A voltage is swept between the conductive tip and the substrate, and the resulting current is measured to obtain the I-V characteristics of the molecular junction.

  • Force-Distance Spectroscopy: Simultaneously, the deflection of the AFM cantilever is monitored as the tip is brought into contact and then retracted from the surface. This provides information about the forces involved in the interaction, including the force required to rupture the molecular junction[18][19][20].

Visualizing Experimental Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

ExperimentalWorkflow_STM_BJ cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis Start Start Prep_Substrate Prepare Au(111) Substrate Start->Prep_Substrate Add_Molecules Deposit Aromatic Dithiol Solution Prep_Substrate->Add_Molecules Approach STM Tip Approaches Substrate Add_Molecules->Approach Contact Tip Contacts Substrate Approach->Contact Retract Tip Retracts Contact->Retract Junction_Formation Molecular Junction Forms Retract->Junction_Formation Measure_G Measure Conductance (G = I/V) Junction_Formation->Measure_G Break Junction Breaks Measure_G->Break Repeat Repeat Thousands of Times Break->Repeat Repeat->Approach Yes Histogram Construct Conductance Histogram Repeat->Histogram No End End Histogram->End

Caption: Workflow for STM-Break Junction experiments.

MolecularJunction cluster_electrodes Top_Electrode Top Au Electrode Molecule Aromatic Dithiol (e.g., BDT) Top_Electrode->Molecule S Bottom_Electrode Bottom Au Electrode Molecule->Bottom_Electrode S

Caption: Structure of a molecular junction.

ConductanceComparison cluster_conductance Relative Conductance BDT BDT ~0.01 - 0.1 G₀ ADT ADT ~0.2 - 0.9 G₀ BDT->ADT Generally Lower OPDn OPDn (Length Dependent) OPDn->BDT Generally Lower (for n>1) Low Lower High Higher

References

A Comparative Guide to the Thermal Stability of High-Performance Polymers: 4,4'-Thiobisbenzenethiol-Derived Poly(thioether ether imide)s vs. Commercial Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and engineering, the thermal stability of a polymer is a critical determinant of its application scope, particularly in demanding, high-temperature environments. This guide provides an objective comparison of the thermal properties of poly(thioether ether imide)s (PTEIs) synthesized from 4,4'-Thiobisbenzenethiol against two widely recognized high-performance thermoplastics: Poly(phenylene sulfide) (PPS) and Polyether ether ketone (PEEK). The data presented is supported by experimental findings from peer-reviewed literature.

Executive Summary

Polymers derived from this compound demonstrate exceptional thermal stability, characterized by high glass transition temperatures (Tg) and outstanding decomposition temperatures (Td). When incorporated into a polyimide backbone, these polymers exhibit superior thermal performance compared to established materials like PEEK and PPS, making them promising candidates for applications in aerospace, electronics, and automotive industries where resistance to extreme heat is paramount.

Quantitative Thermal Analysis Data

The thermal properties of polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability, while DSC measures the heat flow associated with thermal transitions in a material. The key parameters derived from these analyses are the glass transition temperature (Tg), the melting temperature (Tm) for semi-crystalline polymers, and the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (T5%).

Polymer SystemMonomer(s)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (T5%) (°C)Char Yield at 800°C (N2) (%)
Poly(thioether ether imide) (PTEI) This compound & Isomeric bis(chlorophthalimide)s196–236[1]509–529 (in N2)[1] 508–534 (in air)[1]Not explicitly stated
Poly(thioetherimide) (PTEI) 4,4'-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride (B1165640) & various aromatic diamines155–191[2]>480 (in N2 and air)[2]Not explicitly stated
Poly(phenylene sulfide) (PPS) p-dichlorobenzene & sodium sulfide~90[3]>500 (in N2 and air)[3]High
Polyether ether ketone (PEEK) 4,4'-difluorobenzophenone & hydroquinone~143-145[4][5]~575-580 (onset of mass loss)[4]~70 (from pyrolysis)[6]

Discussion of Thermal Performance

The data clearly indicates that poly(thioether ether imide)s synthesized using this compound exhibit significantly higher glass transition temperatures compared to both PPS and PEEK.[1][3][4][5] A higher Tg is indicative of a greater operational temperature range for the material in its amorphous state, as it signifies the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The elevated Tg of the PTEIs can be attributed to the rigid imide linkages and the aromatic backbone provided by the this compound monomer.

In terms of decomposition temperature, the PTEIs also demonstrate exceptional stability, with 5% weight loss occurring well above 500°C in both inert and oxidative atmospheres.[1] This high thermal stability is a direct result of the strong aromatic and thioether bonds within the polymer chain. While PPS also boasts a high decomposition temperature, its much lower Tg limits its application in high-temperature environments where structural rigidity is required.[3] PEEK, a well-known high-performance polymer, has a respectable thermal stability, but the PTEIs derived from this compound show a competitive, and in some cases superior, resistance to thermal degradation.[1][4]

Experimental Protocols

The accurate and reproducible thermal analysis of polymers is contingent upon detailed and consistent experimental methodologies. Below are the typical protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as cited in the supporting literature for the data presented.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature of the polymer samples.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

    • Instrument Setup: The furnace is heated at a controlled rate, typically 10°C/min or 20°C/min, under a controlled atmosphere.[7][8][9]

    • Atmosphere: The analysis is conducted under a continuous purge of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a specified flow rate (e.g., 20-100 mL/min).

    • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, often reported as the temperature at which 5% weight loss occurs (T5%), and the percentage of residual mass (char yield) at a high temperature (e.g., 800°C).

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc).

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

    • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. For determining the glass transition temperature, a "heat-cool-heat" cycle is often employed to erase the thermal history of the sample.

    • Thermal Program: The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above its expected transitions, then cooled rapidly, and finally heated again at the same controlled rate.

    • Data Analysis: The DSC thermogram from the second heating scan is analyzed to identify the glass transition as a step change in the baseline.

Visualizing the Evaluation Workflow

The logical flow from polymer synthesis to the evaluation of its thermal stability is a critical process in materials science research. The following diagram illustrates this general workflow.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomer1 This compound Polymerization Polymerization Reaction Monomer1->Polymerization Monomer2 Co-monomer(s) Monomer2->Polymerization Polymer Resulting Polymer Polymerization->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Data Thermal Properties Data (Tg, Td, Char Yield) TGA->Data DSC->Data Comparison Comparison & Evaluation Data->Comparison

Caption: Workflow for the synthesis and thermal analysis of polymers.

Conclusion

The incorporation of this compound into polymer backbones, particularly in the formation of poly(thioether ether imide)s, yields materials with exceptional thermal stability. These polymers exhibit high glass transition temperatures and decomposition temperatures that are competitive with and often exceed those of established high-performance thermoplastics like PEEK and PPS. This superior thermal performance, stemming from the rigid aromatic and imide structures combined with stable thioether linkages, positions these materials as strong candidates for advanced applications where thermal resistance is a critical requirement. Further research into the processing and mechanical properties of these polymers will be crucial in realizing their full potential in next-generation technologies.

References

A Comparative Guide to the Synthesis of 4,4'-Thiobisbenzenethiol: Established Routes vs. a Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4,4'-Thiobisbenzenethiol, a crucial building block in the creation of polymers and other advanced materials, is synthesized through various methods. This guide provides a comprehensive comparison of a novel, high-yield synthesis method with established routes, offering detailed experimental protocols and performance data to inform your research and development endeavors.

Executive Summary

A novel four-step synthesis of this compound, originating from thiophenol, demonstrates a significant improvement in yield and process simplicity compared to traditional methods. This new route, detailed in Chinese patent CN102093269B, reports a total molar yield of over 60% and is positioned as a more efficient alternative for industrial production.[1] Established methods, such as those starting from diphenyl sulfide (B99878) or 4-chlorothiophenol, often face challenges including the formation of isomers, high costs, and potentially lower yields. This guide will delve into the specifics of each method, presenting a clear comparison of their performance metrics.

Performance Comparison of Synthesis Routes

The selection of a synthesis route is a critical decision based on factors such as yield, purity, reaction time, cost, and safety. The following table summarizes the key quantitative data for the different synthesis methods of this compound.

MetricNew Method (from Thiophenol)Established Route 1 (from Diphenyl Sulfide)Established Route 2 (from 4-Chlorothiophenol)
Starting Material ThiophenolDiphenyl Sulfide4-Chlorothiophenol
Key Reagents Acetic anhydride (B1165640), Sulfur dichloride, Iodine, NaOHChlorosulfonic acid, Zinc powder (or other reducing agents)Sodium sulfide
Overall Yield > 60%[1]Variable, often lower due to isomer formationData not readily available
Purity High (recrystallized product)Can be lower due to isomers[1]Generally good
Reaction Time Multi-step, but individual steps are relatively shortCan be lengthy with multiple stepsPotentially shorter, one-pot reaction
Key Advantages High yield, simple process, suitable for industrialization[1]Utilizes a readily available starting materialPotentially simpler reaction setup
Key Disadvantages Multi-step processUse of hazardous reagents, isomer formation, high cost of reducing agents[1]Lack of detailed public data on yield and optimization

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and further optimization.

New Synthesis Method from Thiophenol

This method involves four main steps: esterification, etherification, hydrolysis, and recrystallization.[1]

1. Esterification:

  • Thiophenol is reacted with acetic anhydride. The molar ratio of thiophenol to acetic anhydride is typically 1:1.1-1.5.[1]

  • The reaction is heated to 80-90°C for 1-3 hours until gas chromatography analysis shows the absence of thiophenol.[1]

  • After cooling, water is added, and the organic layer is separated.[1]

2. Etherification:

  • A solvent (e.g., cyclohexane, ethyl acetate, or dichloromethane), iodine, and the organic layer from the previous step are mixed.[1]

  • Sulfur dichloride is added dropwise, and the reaction is carried out for 2-4 hours.[1]

  • The organic layer is then separated and the solvent is removed under reduced pressure to obtain a yellow solid.[1]

3. Hydrolysis:

  • The yellow solid is added to a solution of sodium hydroxide (B78521) in water and refluxed for 1-3 hours.[1]

  • After cooling, hydrochloric acid is added dropwise to precipitate the product.[1]

  • The resulting white solid is collected by filtration.[1]

4. Recrystallization:

  • The crude product is recrystallized from a suitable solvent (e.g., benzene, toluene, or hexane) to yield white crystalline this compound.[1]

Established Route 1: From Diphenyl Sulfide

This traditional method involves two main stages: chlorosulfonation and reduction.

1. Chlorosulfonation:

  • Diphenyl sulfide is reacted with an excess of chlorosulfonic acid.

  • The reaction mixture is stirred at a controlled temperature to produce 4,4'-thiobis(benzenesulfonyl chloride).

2. Reduction:

  • The resulting 4,4'-thiobis(benzenesulfonyl chloride) is reduced to this compound.

  • A common reducing agent is zinc powder in an acidic medium. The reduction of 4,4'-Thiobis(benzenesulfonic acid chloride) has been reported with a yield of approximately 93%.[2]

  • Alternative reducing agents like triphenylphosphine (B44618) have also been used, but they can be expensive.[1]

Established Route 2: From 4-Chlorothiophenol

This method is based on a nucleophilic aromatic substitution reaction.

  • 4-Chlorothiophenol is reacted with a sulfur source, such as sodium sulfide, in a suitable solvent.

  • The reaction is typically heated to reflux to drive the substitution reaction to completion, forming the thioether linkage.

Visualizing the Synthesis Pathways

To better understand the workflow and chemical transformations, the following diagrams illustrate the synthesis routes.

References

Unveiling Molecular Vibrations: A Comparative Guide to Computational MO Calculations and Experimental SERS Data for TBBT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions of 4,4'-thiobisbenzenethiol (TBBT) is paramount for its application in areas like surface-enhanced Raman spectroscopy (SERS)-based biosensors. This guide provides an objective comparison between computational molecular orbital (MO) calculations and experimental SERS data for TBBT, offering a deeper insight into its vibrational properties and surface adsorption behavior.

This analysis correlates theoretical predictions with experimental observations, providing a robust framework for interpreting SERS spectra and elucidating the adsorption mechanism of TBBT on plasmonically active metal surfaces, typically silver or gold nanoparticles.

Quantitative Comparison of Vibrational Modes

The correlation between computationally predicted Raman shifts and experimentally observed SERS peaks provides valuable information on the vibrational modes of TBBT and its interaction with the SERS substrate. The following table summarizes the key vibrational frequencies and their assignments, drawing a comparison between theoretical calculations (often employing Density Functional Theory - DFT) and experimental SERS data obtained from TBBT adsorbed on a silver surface.

Experimental SERS Peak (cm⁻¹)Calculated Raman Shift (cm⁻¹)Vibrational Mode AssignmentDescription of Vibrational Motion
~1590~1595ν(C-C)Aromatic ring C-C stretching
~1088~1090ν(C-S) + δ(C-H)C-S stretching coupled with in-plane C-H bending
~1075~1078ν(C-S)Symmetric C-S stretching
~1015~1020Ring breathingSymmetric radial expansion and contraction of the benzene (B151609) rings
~998~1000Ring breathingIn-plane ring deformation
~830~835γ(C-H)Out-of-plane C-H bending (wagging)
~738~740ν(C-S-C)Asymmetric C-S-C stretching of the central sulfide (B99878) bridge
~690~695Ring deformationIn-plane ring deformation
~470~475δ(C-S-C)C-S-C bending of the central sulfide bridge
~415~420δ(C-C-C)In-plane ring deformation

Note: The experimental SERS peak positions can exhibit slight variations depending on the specific substrate, aggregation state of nanoparticles, and other experimental conditions. Calculated frequencies are often scaled by a factor to better match experimental data.

Experimental and Computational Protocols

A thorough understanding of the methodologies employed in both experimental SERS measurements and computational MO calculations is crucial for accurate data interpretation and comparison.

Experimental Protocol: SERS of TBBT on Silver Nanoparticles

The following protocol outlines a typical procedure for obtaining SERS spectra of TBBT using colloidal silver nanoparticles.

  • Preparation of Silver Nanoparticles: Silver nanoparticles are commonly synthesized by the reduction of a silver salt, such as silver nitrate (B79036) (AgNO₃), with a reducing agent like sodium citrate (B86180) or sodium borohydride (B1222165) in an aqueous solution. The size and morphology of the nanoparticles can be controlled by adjusting reaction parameters like temperature, pH, and reactant concentrations.

  • Characterization of Nanoparticles: The synthesized silver nanoparticles are characterized using techniques like UV-Vis spectroscopy to determine the surface plasmon resonance peak and Transmission Electron Microscopy (TEM) to analyze their size, shape, and distribution.

  • Sample Preparation: A solution of TBBT, typically in an organic solvent like ethanol, is added to the colloidal silver nanoparticle suspension. The mixture is allowed to incubate for a specific period to ensure the adsorption of TBBT molecules onto the silver surface.

  • Aggregation of Nanoparticles: An aggregating agent, such as a salt solution (e.g., NaCl), is often added to the mixture. This induces the formation of nanoparticle aggregates, creating "hot spots" of intense electromagnetic fields which are crucial for significant SERS enhancement.

  • SERS Measurement: The SERS spectrum of the TBBT-nanoparticle aggregate solution is recorded using a Raman spectrometer. Key parameters include the excitation laser wavelength (e.g., 532 nm, 633 nm, or 785 nm), laser power, and acquisition time.

Computational Protocol: MO Calculations of TBBT Raman Spectra

Computational modeling, particularly using DFT, provides theoretical Raman spectra that aid in the assignment of experimental SERS peaks.

  • Molecular Geometry Optimization: The first step involves optimizing the three-dimensional structure of the TBBT molecule to its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Modeling the TBBT-Metal Interaction: To simulate the SERS effect, the interaction of TBBT with the metal surface is modeled. This can range from a single metal atom (e.g., Ag) interacting with the thiol group to a small cluster of metal atoms representing the nanoparticle surface. The geometry of this complex is then optimized.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation yields the vibrational frequencies (Raman shifts) and their corresponding Raman intensities.

  • Spectral Analysis and Visualization: The calculated frequencies and intensities are used to generate a theoretical Raman spectrum. The vibrational modes associated with each calculated frequency are visualized to understand the specific atomic motions, which aids in the assignment of the experimental SERS bands. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other approximations inherent in the computational method, thereby improving the agreement with experimental data.[1]

Visualizing the Correlation Workflow

The following diagram illustrates the logical workflow for correlating computational MO calculations with experimental SERS data for TBBT.

TBBT_SERS_Correlation_Workflow cluster_exp Experimental SERS cluster_comp Computational MO Calculations cluster_analysis Correlation and Analysis exp_prep Sample Preparation (TBBT + Ag Nanoparticles) exp_sers SERS Measurement exp_prep->exp_sers exp_data Experimental SERS Spectrum exp_sers->exp_data correlation Data Comparison (Peak Positions & Intensities) exp_data->correlation comp_model Molecular Modeling (TBBT + Ag Cluster) comp_dft DFT Calculation (Geometry Optimization & Frequency) comp_model->comp_dft comp_data Calculated Raman Spectrum comp_dft->comp_data comp_data->correlation assignment Vibrational Mode Assignment correlation->assignment interpretation Interpretation (Adsorption Geometry, Enhancement Mechanism) assignment->interpretation

Caption: Workflow for correlating computational and experimental SERS data.

Signaling Pathways and Logical Relationships

The interplay between theoretical calculations and experimental results provides a comprehensive understanding of the SERS phenomenon for TBBT. This relationship can be visualized as a cyclical process of prediction, observation, and refinement.

Logical_Relationship comp_calc Computational MO Calculation (Predicts Raman Spectrum) comparison Comparison of Spectra comp_calc->comparison Theoretical Spectrum exp_sers Experimental SERS Measurement (Observes Vibrational Modes) exp_sers->comparison Experimental Spectrum assignment Vibrational Assignment comparison->assignment interpretation Interpretation of Adsorption & Enhancement assignment->interpretation refinement Refinement of Computational Model interpretation->refinement refinement->comp_calc Improved Model

Caption: Logical relationship between computational and experimental SERS analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 4,4'-Thiobisbenzenethiol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4'-Thiobisbenzenethiol, ensuring a safe laboratory environment and adherence to regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Table 1: Essential Personal Protective Equipment (PPE)

EquipmentSpecification
Hand ProtectionProtective gloves
Eye ProtectionSafety glasses with side-shields or goggles
Respiratory ProtectionDust mask type N95 (US) or equivalent
Body ProtectionLab coat

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with all applicable national and local regulations.[3] The following protocol outlines a standardized procedure for its safe disposal.

Experimental Protocol: Decontamination and Disposal of this compound Contaminated Labware

  • Segregation of Waste:

    • Isolate all solid waste contaminated with this compound, including gloves, weighing paper, and contaminated vials.

    • Place this solid waste into a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[3]

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) three times.

    • Collect the solvent rinsate in a separate, labeled hazardous waste container for flammable liquids.

    • Wash the rinsed glassware with soap and water.

  • Handling of Unused Product:

    • If disposal of the original product is necessary, it should remain in its original container.[3]

    • The container must be securely sealed and clearly labeled as hazardous waste.

  • Waste Storage and Collection:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Figure 1. Disposal Workflow for this compound A Identify Waste (Solid vs. Liquid) B Segregate Solid Waste (Gloves, Weigh Paper) A->B C Collect Liquid Waste (Solvent Rinsate) A->C D Package in Labeled Hazardous Waste Container B->D C->D E Store in Designated Secure Area D->E F Arrange for Professional Disposal E->F

Caption: Logical workflow for the disposal of this compound.

Hazard Classification and Precautionary Statements

Understanding the specific hazards associated with this compound is critical for safe handling.

Table 2: Hazard Information for this compound

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[3]

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Logistics for Handling 4,4'-Thiobisbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for 4,4'-Thiobisbenzenethiol (CAS: 19362-77-7).

Chemical Identifier and Hazard Information

PropertyValue
Chemical Name This compound
Synonyms Bis(4-mercaptophenyl) sulfide
CAS Number 19362-77-7
Molecular Formula S(C₆H₄SH)₂
Molecular Weight 250.40 g/mol
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3
Signal Word Warning

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure safety shower and eyewash stations are readily accessible.

  • Keep away from open flames, hot surfaces, and sources of ignition.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Personal Protective Equipment Summary

Protection TypeSpecification
Eye Protection Eyeshields, Safety Goggles
Hand Protection Chemical-resistant gloves
Respiratory Protection Dust mask type N95 (US)

3. Handling the Chemical:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge.

4. Storage:

  • Store in a well-ventilated place.

  • Keep the container tightly closed.

  • Store locked up.

  • Storage class is 11: Combustible Solids.[1]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

1. Waste Collection:

  • Collect waste material in its original container or a suitable, labeled, and sealed container.

  • Do not mix with other waste.

2. Disposal Method:

  • Dispose of waste material in accordance with national, state, and local environmental regulations.

  • Handle uncleaned containers as you would the product itself.

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow and Safety Logic

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weighing and Transfer C->D Proceed with Caution E Performing Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H L Completion H->L End of Process I Spill K Follow Emergency Procedures I->K J Exposure J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.